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Core Science & Biosynthesis

Foundational

Analytical Validation and NMR Spectroscopic Profiling of 6-(Difluoromethoxy)-3-iodo-1H-indazole

Target Audience: Research Scientists, Medicinal Chemists, and Analytical NMR Spectroscopists Document Type: Technical Guide & Analytical Whitepaper Executive Summary In modern drug discovery, the indazole scaffold is a p...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Scientists, Medicinal Chemists, and Analytical NMR Spectroscopists Document Type: Technical Guide & Analytical Whitepaper

Executive Summary

In modern drug discovery, the indazole scaffold is a privileged pharmacophore, frequently deployed in the development of kinase inhibitors and targeted therapeutics. Specifically, 6-(Difluoromethoxy)-3-iodo-1H-indazole serves as a highly versatile, bifunctional building block. The 3-iodo position acts as a highly reactive electrophilic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira), while the 6-difluoromethoxy (-OCHF₂) group functions as a lipophilic bioisostere for hydroxyl or methoxy groups, strategically modulating metabolic stability and membrane permeability.

This whitepaper provides a comprehensive, self-validating Nuclear Magnetic Resonance (NMR) methodology to unambiguously characterize this compound. By understanding the underlying quantum mechanical and electronic causality—such as relativistic heavy atom effects and heteronuclear spin-spin coupling—scientists can ensure absolute structural integrity before advancing this intermediate into complex synthetic pipelines.

Structural Rationale & Spectroscopic Causality

To accurately interpret the NMR spectra of 6-(Difluoromethoxy)-3-iodo-1H-indazole, one must account for three distinct electronic and environmental phenomena:

The Relativistic Heavy Atom Effect (HAE)

The iodine atom at the C3 position is highly polarizable and possesses a massive electron cloud. Through spin-orbit coupling, iodine induces a profound relativistic shielding effect on the directly attached carbon nucleus[1]. Consequently, while a standard indazole C3 carbon resonates near 135 ppm, the iodinated C3 in this compound experiences a dramatic upfield shift, typically appearing between 90–95 ppm [2]. Recognizing this heavy atom effect is critical to avoid misassigning the C3 quaternary carbon as an aliphatic impurity.

Heteronuclear Spin-Spin Coupling (J-Coupling)

The difluoromethoxy group introduces complex multiplet splitting due to the spin-1/2 nature of the ¹⁹F nuclei.

  • ¹H NMR: The lone proton on the -OCHF₂ group is split by the two equivalent fluorine atoms, resulting in a wide triplet with a geminal coupling constant ( 2JHF​ ) of approximately 74 Hz [3].

  • ¹³C NMR: The carbon atom of the -OCHF₂ group is split by the directly attached fluorines, yielding a triplet with a massive one-bond coupling constant ( 1JCF​ ) of roughly 258 Hz .

  • ¹⁹F NMR: The two fluorine atoms are split by the adjacent proton, appearing as a doublet ( 2JFH​≈74 Hz)[4].

Solvent-Induced Tautomeric Locking

1H-indazoles exist in a dynamic tautomeric equilibrium between the 1H and 2H forms. In non-polar solvents (e.g., CDCl₃), rapid proton exchange broadens the N-H signal and complicates the aromatic region. By utilizing DMSO-d₆ as the NMR solvent, strong intermolecular hydrogen bonding between the indazole N-H and the sulfoxide oxygen effectively "locks" the molecule into the thermodynamically favored 1H-tautomer[5]. This sharpens the N-H proton signal, pushing it far downfield (>13.0 ppm), and resolves the aromatic signals.

Experimental Workflow: A Self-Validating Protocol

To guarantee data integrity, the following step-by-step protocol employs a self-validating framework where 1D NMR assignments are corroborated by 2D heteronuclear correlation experiments.

Step 1: Sample Preparation

  • Weigh 15–20 mg of highly pure 6-(Difluoromethoxy)-3-iodo-1H-indazole.

  • Dissolve completely in 0.6 mL of anhydrous DMSO-d₆ (100.0 atom % D) to prevent water peak overlap.

  • Transfer the homogeneous solution to a precision 5 mm NMR tube.

Step 2: Instrument Calibration

  • Insert the sample into a 400 MHz (or higher field) NMR spectrometer equipped with a multinuclear probe.

  • Lock the magnetic field to the deuterium resonance of DMSO-d₆.

  • Tune and match the probe specifically for ¹H, ¹³C, and ¹⁹F frequencies.

  • Perform rigorous gradient shimming (Z1–Z5) until the residual DMSO pentet line width is < 0.5 Hz.

Step 3: Acquisition Parameters

  • ¹H NMR: Run a standard 1D sequence (zg30). Set the relaxation delay (D1) to 2.0 s to ensure full recovery of the N-H proton. Acquire 16–32 scans.

  • ¹³C{¹H} NMR: Run a proton-decoupled 1D sequence (zgpg30). Set D1 to 2.0–3.0 s (crucial for the relaxation of quaternary carbons like C3 and C7a). Acquire 1024–2048 scans.

  • ¹⁹F NMR: Run a 1D fluorine sequence. Acquire 64 scans. Use an internal standard like 4-fluorobenzoate or reference externally to CFCl₃ if absolute chemical shift precision is required[3].

Step 4: 2D Validation (The Integrity Check)

  • Acquire a ¹H-¹³C HSQC spectrum to map direct C-H attachments, distinguishing the aromatic C-H carbons (C4, C5, C7) from the quaternary carbons (C3, C3a, C6, C7a).

  • Acquire a ¹H-¹³C HMBC spectrum. The long-range (2- and 3-bond) correlations from the H4 and H7 protons will unambiguously confirm the assignment of the iodinated C3 carbon and the oxygen-bearing C6 carbon.

Comprehensive NMR Data Analysis

The following tables summarize the quantitative chemical shift data, multiplicity, and integration for 6-(Difluoromethoxy)-3-iodo-1H-indazole, derived from structural causality and established indazole reference data[6][7].

Table 1: ¹H NMR Assignments (400 MHz, DMSO-d₆)
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationCausality / Rationale
N-H (H1) 13.40Broad singlet (br s)-1HHighly deshielded; locked by DMSO-d₆ H-bonding.
H4 7.55Doublet (d)8.71HOrtho-coupling to H5.
H7 7.28Doublet (d)2.11HMeta-coupling to H5; shielded by OCHF₂ resonance.
-OCHF₂ 7.25Triplet (t)74.01HGeminal coupling ( 2JHF​ ) to two ¹⁹F nuclei.
H5 7.05Doublet of doublets (dd)8.7, 2.11HOrtho-coupling to H4, meta-coupling to H7.
Table 2: ¹³C NMR Assignments (100 MHz, DMSO-d₆)
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Causality / Rationale
C6 148.5Singlet (s)-Deshielded by the electronegative oxygen atom.
C7a 141.2Singlet (s)-Bridgehead quaternary carbon adjacent to nitrogen.
C3a 122.5Singlet (s)-Bridgehead quaternary carbon.
C4 121.8Singlet (s)-Aromatic C-H.
-OCHF₂ 116.8Triplet (t)258.5Massive one-bond coupling ( 1JCF​ ) to two ¹⁹F nuclei.
C5 114.2Singlet (s)-Aromatic C-H.
C7 98.6Singlet (s)-Aromatic C-H; shielded by ortho-oxygen resonance.
C3 (C-I) 94.5Singlet (s)-Extreme upfield shift due to the heavy atom effect of Iodine.
Table 3: ¹⁹F NMR Assignments (376 MHz, DMSO-d₆)
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationCausality / Rationale
-OCHF₂ -81.5Doublet (d)74.02FGeminal coupling ( 2JFH​ ) to the adjacent proton.

Experimental Workflow Visualization

The following diagram maps the logical progression from compound synthesis through analytical validation, culminating in its application in drug discovery pipelines.

Workflow N1 Compound Synthesis 6-(Difluoromethoxy)-3-iodo-1H-indazole N2 Sample Preparation (DMSO-d6, 298K) N1->N2 N3 1D NMR Acquisition (1H, 13C, 19F) N2->N3 N4 2D NMR Validation (HSQC, HMBC) N3->N4 N5 Data Processing & Multiplet Analysis N4->N5 N6 Downstream Application (Pd-Catalyzed Cross-Coupling) N5->N6

NMR validation workflow for 6-(Difluoromethoxy)-3-iodo-1H-indazole.

Conclusion

The structural validation of 6-(Difluoromethoxy)-3-iodo-1H-indazole requires a nuanced understanding of NMR spectroscopy. By anticipating the heavy atom effect at C3 and the massive heteronuclear J-couplings introduced by the difluoromethoxy group, researchers can confidently assign the spectral data. Employing DMSO-d₆ to lock the tautomeric state and utilizing 2D NMR techniques (HSQC/HMBC) creates a closed-loop, self-validating analytical protocol, ensuring the highest standards of scientific integrity before utilizing this intermediate in downstream pharmaceutical synthesis.

References

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Exploratory

Unveiling the Solid State: A Guide to the Crystal Structure Analysis of Fluorinated 3-Iodo-1H-Indazoles

An In-Depth Technical Guide Abstract The strategic incorporation of fluorine and iodine into the 1H-indazole scaffold has become a cornerstone of modern medicinal chemistry, yielding compounds with enhanced metabolic sta...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Abstract

The strategic incorporation of fluorine and iodine into the 1H-indazole scaffold has become a cornerstone of modern medicinal chemistry, yielding compounds with enhanced metabolic stability, modulated physicochemical properties, and unique intermolecular interaction capabilities. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the single-crystal X-ray diffraction analysis of fluorinated 3-iodo-1H-indazoles. We delve into the causal reasoning behind experimental choices, from synthesis and crystallization to data acquisition and structural interpretation. This document is designed not as a rigid template, but as a self-validating system of protocols and insights, grounded in authoritative references, to empower researchers in elucidating the precise three-dimensional architecture of these high-value pharmaceutical building blocks.

The Rationale: Why Fluorinated 3-Iodo-1H-Indazoles Matter in Drug Discovery

The 1H-indazole core is a privileged scaffold in medicinal chemistry, present in numerous therapeutic agents. Its value is significantly amplified by strategic halogenation.

  • The Role of Fluorine: The introduction of fluorine is a well-established strategy to enhance drug efficacy. Its small size minimizes steric hindrance, while its high electronegativity can alter molecular conformation, pKa, and metabolic stability by blocking sites susceptible to enzymatic degradation.[1][2] Fluorine's ability to increase lipophilicity can improve a drug's absorption and bioavailability.[1][3][4] Furthermore, fluorine can participate in crucial drug-receptor interactions, including hydrogen bonds and electrostatic interactions.[4][5]

  • The Significance of the 3-Iodo Substituent: The iodine atom at the 3-position serves a dual purpose. Firstly, it is a versatile synthetic handle for introducing further molecular complexity via cross-coupling reactions, such as the Suzuki coupling.[6] Secondly, and critically for crystal engineering, iodine is a potent halogen bond donor.[7] A halogen bond is a highly directional, non-covalent interaction between an electrophilic region on the halogen atom (known as a σ-hole) and a nucleophile.[8] These interactions, with strengths comparable to hydrogen bonds, are pivotal in dictating crystal packing and influencing ligand binding to protein targets.[7][9][10]

The combination of these elements makes fluorinated 3-iodo-1H-indazoles a class of compounds where understanding the precise three-dimensional structure is paramount for rational drug design.

Synthesis and Crystal Growth: From Powder to Diffraction-Quality Single Crystals

The journey to a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals.

Synthesis of 3-Iodo-1H-Indazole Scaffolds

A common and effective method for the synthesis of the key 3-iodo-1H-indazole intermediate involves the direct iodination of 1H-indazole.[6] Fluorinated analogues can be synthesized using appropriately fluorinated starting materials or through late-stage fluorination techniques.[11][12]

Experimental Protocol: Synthesis of 3-Iodo-1H-Indazole [6]

  • To a stirred solution of 1H-indazole (1.0 eq) in dimethylformamide (DMF), add iodine (2.0 eq).

  • Add potassium hydroxide (KOH) pellets (4.0 eq) portion-wise to the mixture.

  • Continue stirring the reaction mixture for 1-2 hours at room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 3-iodo-1H-indazole intermediate.

The Art of Crystallization

Obtaining a single crystal suitable for X-ray diffraction is often the most challenging step. Recrystallization is the primary technique used to purify solids and grow single crystals.[13][14] The core principle is to dissolve the compound in a minimal amount of a hot solvent and allow it to cool slowly, whereupon the decreasing solubility causes the compound to crystallize out, leaving impurities behind in the solution.[15]

Experimental Protocol: Single Crystal Growth by Slow Evaporation

  • Solvent Selection: Test the solubility of the purified compound in a range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, hexane, and mixtures thereof) to find a solvent in which the compound is moderately soluble.[15]

  • Preparation of a Saturated Solution: Dissolve the compound in a small vial with the chosen solvent, gently warming if necessary, until the solution is just saturated.

  • Filtration: Filter the warm solution through a small cotton plug in a pipette into a clean vial to remove any particulate impurities.

  • Slow Evaporation: Cover the vial with a cap or parafilm and pierce it with a few small holes using a needle. This allows the solvent to evaporate slowly over several hours to days.

  • Crystal Harvest: Do not disturb the vial during crystal growth.[16] Once well-formed crystals appear, carefully remove them from the solution using a spatula or forceps and allow them to dry.

The Core Technique: Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive method for determining the precise arrangement of atoms in a crystalline solid. The overall workflow involves mounting a crystal, collecting diffraction data, solving and refining the structure, and finally, validating the model.

Crystal_Structure_Analysis_Workflow cluster_synthesis Synthesis & Crystallization cluster_data Data Acquisition & Processing cluster_analysis Structure Solution & Refinement Synthesis Synthesis of Fluorinated 3-Iodo-1H-Indazole Purification Purification (Column Chromatography) Synthesis->Purification Crystal_Growth Single Crystal Growth (Recrystallization) Purification->Crystal_Growth Crystal_Mounting Crystal Selection & Mounting Crystal_Growth->Crystal_Mounting Data_Collection X-ray Diffraction Data Collection Crystal_Mounting->Data_Collection Data_Reduction Data Integration & Scaling Data_Collection->Data_Reduction Structure_Solution Structure Solution (e.g., Direct Methods) Data_Reduction->Structure_Solution Structure_Refinement Structure Refinement (Least-Squares) Structure_Solution->Structure_Refinement Validation Validation & CIF Generation Structure_Refinement->Validation

Caption: Workflow for single-crystal X-ray diffraction analysis.

Experimental Protocol: SC-XRD Data Collection and Structure Refinement

  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a diffractometer and cooled under a stream of nitrogen gas (typically to 100 K) to minimize thermal vibrations. It is then irradiated with a monochromatic X-ray beam. The crystal is rotated, and thousands of diffraction patterns are collected on a detector.

  • Data Reduction: The raw diffraction data are processed. This involves integrating the intensities of the diffraction spots, applying corrections for experimental factors (like Lorentz and polarization effects), and scaling the data.

  • Structure Solution: The processed data are used to determine the positions of the atoms in the unit cell. This is typically achieved using direct methods or Patterson methods, which generate an initial electron density map.

  • Structure Refinement: An atomic model is built based on the electron density map. This model is then refined using a least-squares algorithm, which adjusts atomic positions and thermal parameters to achieve the best possible fit between the calculated and observed diffraction data.

  • Validation: The final structural model is validated using software like CHECKCIF to ensure its chemical and geometric sensibility. The final data are deposited in a crystallographic database and reported in a Crystallographic Information File (CIF).

Interpreting the Structure: From Data to Insight

The final CIF file contains a wealth of information. The primary focus for fluorinated 3-iodo-1H-indazoles is on molecular geometry and the supramolecular architecture dictated by intermolecular forces.[17]

Tabulating Crystallographic Data

Key geometric and crystallographic parameters should be summarized for clear comparison and reporting.

ParameterTypical Value/InformationSignificance
FormulaC₇H₄FIN₂ (example for 5-fluoro-3-iodo-1H-indazole)Defines the chemical composition of the crystal.
Space Groupe.g., P2₁/c, P-1Describes the symmetry of the crystal lattice.
a, b, c (Å); α, β, γ (°)e.g., a=8.5, b=10.2, c=9.8; α=90, β=105.4, γ=90Defines the dimensions and angles of the unit cell.
Ze.g., 4Number of molecules in the unit cell.
C-I Bond Length (Å)~2.05 - 2.15 ÅKey bond length for assessing halogen bonding potential.
N-H···N Bond Length (Å)~2.8 - 3.1 ÅIndicates the presence and strength of classical hydrogen bonds.
C-I···N/O Distance (Å)< Sum of van der Waals radii (~3.53 Å for I···N)A primary geometric criterion for identifying a halogen bond.[8]
C-I···N/O Angle (°)~165 - 180°The high directionality of this angle is a hallmark of a strong halogen bond.[9]
Visualizing Intermolecular Interactions

The crystal packing of these molecules is often a delicate interplay between N-H···N hydrogen bonds, which can form dimers or catemers (chains), and C-I···N/O halogen bonds.[17][18] π-π stacking between the aromatic rings also plays a significant role.[19]

Intermolecular_Interactions cluster_mol1 Molecule A cluster_mol2 Molecule B Indazole1 Indazole Ring A Indazole2 Indazole Ring B Indazole1->Indazole2 π-π Stacking Iodine1 Iodine (I) Nitrogen2 N (Acceptor) Iodine1->Nitrogen2 Halogen Bond (C-I···N) NH1 N-H NH1->Nitrogen2 Hydrogen Bond (N-H···N)

Caption: Key intermolecular interactions in indazole crystals.

Correlative Spectroscopic Analysis

While SC-XRD provides the definitive solid-state structure, other techniques are complementary.

  • Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and particularly ¹⁹F NMR spectroscopy are essential for confirming the structure in solution.[20][21] ¹⁹F NMR is highly sensitive to the local electronic environment, providing a powerful probe for fluorinated compounds.[22] Solid-state NMR can be used to study compounds that do not form suitable single crystals.[17]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can confirm the presence of key functional groups, such as the N-H stretch, which will be affected by its participation in hydrogen bonding.[6]

Conclusion

The crystal structure analysis of fluorinated 3-iodo-1H-indazoles is a multi-step process that demands both precise experimental technique and insightful interpretation. By understanding the rationale behind the inclusion of fluorine and iodine, employing rigorous protocols for synthesis and crystallization, and leveraging the power of single-crystal X-ray diffraction, researchers can unveil the detailed three-dimensional architecture of these vital pharmaceutical scaffolds. The resulting structural data, particularly the characterization of hydrogen and halogen bonding networks, provides an authoritative foundation for structure-activity relationship studies and the rational design of next-generation therapeutics.

References

  • Gupta, S. P. (2019). Roles of Fluorine in Drug Design and Drug Action. Letters in Drug Design & Discovery, 16(10), 1089-1109.
  • Bentham Science Publishers. (n.d.). Roles of Fluorine in Drug Design and Drug Action. Bentham Science.
  • Jadhav, P. D., et al. (2022). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Future Journal of Pharmaceutical Sciences, 8(1), 43. [Link]

  • Shah, P., & Westwell, A. D. (2008). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. [Link]

  • LE STUDIUM. (2018). Fluorine as a key element in modern drug discovery and development. LE STUDIUM Loire Valley Institute for Advanced Studies. [Link]

  • Pisarek, J., et al. (2020). Structure and Morphology of Indole Analogue Crystals. ACS Omega, 5(28), 17355–17364. [Link]

  • Foces-Foces, C., et al. (2007). The structure of fluorinated indazoles: the effect of the replacement of a H by a F atom on the supramolecular structure of NH-indazoles. New Journal of Chemistry, 31(6), 937-947. [Link]

  • Unknown Author. (n.d.). SOP: CRYSTALLIZATION. University of Texas at Dallas. [Link]

  • University of Toronto Scarborough. (n.d.). Recrystallization - Single Solvent. UTSC. [Link]

  • Li, M., et al. (2015). X-ray Crystallography, DFT Calculations and Molecular Docking of Indole-Arylpiperazine Derivatives as α1A-Adrenoceptor Antagonists. Molecules, 20(11), 19685-19702. [Link]

  • LibreTexts Chemistry. (2021). 2.1: Recrystallization. Chemistry LibreTexts. [Link]

  • Al-Dahhan, W. H. (2021). Experimental No. (4) Recrystallization. ResearchGate. [Link]

  • MIT OpenCourseWare. (n.d.). Purification of Solids by Recrystallization. MIT. [Link]

  • Majhi, P. K., et al. (2021). Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide. The Journal of Organic Chemistry, 86(16), 11523–11531. [Link]

  • Husain, A., et al. (2019). 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. Analytical Methods, 11(20), 2631-2639. [Link]

  • Semantic Scholar. (2019). 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. [Link]

  • Albaladejo, M. J., et al. (2014). Perfluorinated 1H-indazoles and hydrotris(indazol-1-yl)borates. Supramolecular organization and a new synthetic procedure to scorpionates. Dalton Transactions, 43(17), 6530-6541. [Link]

  • Cottyn, B., et al. (2007). Efficient Synthesis of 7-Substituted or 3,7-Disubstituted 1H-Indazoles. Synlett, 2007(8), 1215-1218. [Link]

  • Muddassar, M., et al. (2020). Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Applied Sciences, 10(11), 3792. [Link]

  • Wang, L., et al. (2022). The application of 19F NMR spectroscopy for the analysis of fluorinated new psychoactive substances (NPS). Forensic Science International, 340, 111476. [Link]

  • Kumar, A., et al. (2021). Halogen Bonding: Types and Role in Biological Activities of Halogenated Molecules. Current Topics in Medicinal Chemistry, 21(21), 1888-1903. [Link]

  • Weiss, R., et al. (2024). Evaluating the halogen bonding strength of a iodoloisoxazolium(III) salt. Beilstein Journal of Organic Chemistry, 20, 2399–2406. [Link]

  • Royal Society of Chemistry. (n.d.). The structure of fluorinated indazoles: the effect of the replacement of a H by a F atom on the supramolecular structure of NH-indazoles. New Journal of Chemistry. [Link]

  • Santos, J. C., et al. (2019). Halogen Bonding: A Halogen-Centered Noncovalent Interaction Yet to Be Understood. Molecules, 24(6), 1016. [Link]

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Sources

Foundational

A Comprehensive Technical Guide to the Synthesis of 6-(Difluoromethoxy)-3-iodo-1H-indazole Derivatives

Abstract This technical guide provides an in-depth exploration of the synthetic pathways leading to 6-(difluoromethoxy)-3-iodo-1H-indazole, a key heterocyclic scaffold in modern medicinal chemistry. The strategic incorpo...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides an in-depth exploration of the synthetic pathways leading to 6-(difluoromethoxy)-3-iodo-1H-indazole, a key heterocyclic scaffold in modern medicinal chemistry. The strategic incorporation of the difluoromethoxy (OCF2H) group offers unique physicochemical properties, such as acting as a lipophilic hydrogen bond donor and enhancing metabolic stability, making it a highly sought-after motif in drug design.[1][2] The C-3 iodo substituent serves as a versatile synthetic handle, enabling further molecular diversification through a variety of cross-coupling reactions. This document details two primary retrosynthetic strategies, provides step-by-step experimental protocols for key transformations, and discusses the mechanistic rationale behind the selection of reagents and reaction conditions, tailored for researchers and professionals in drug development and organic synthesis.

Introduction: Strategic Importance of the Target Scaffold

The indazole nucleus is a privileged structure in pharmaceutical development, with numerous derivatives reaching clinical use as potent therapeutic agents.[3] The value of the 6-(difluoromethoxy)-3-iodo-1H-indazole core lies in the synergistic combination of its constituent parts:

  • The Indazole Core: A bioisostere of indole, the indazole ring system is adept at forming critical interactions with a wide range of biological targets.

  • The 6-(Difluoromethoxy) Group: Unlike a simple methoxy group, the OCF2H moiety is a weak deactivator of the aromatic ring due to the strong inductive electron withdrawal of the fluorine atoms.[4] This property, combined with its increased lipophilicity and ability to act as a unique hydrogen bond donor, can significantly improve a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.[1][2]

  • The 3-Iodo Group: The carbon-iodine bond at the C-3 position is an exceptionally valuable tool for synthetic chemists. Its reactivity in palladium-catalyzed cross-coupling reactions—such as Suzuki-Miyaura, Sonogashira, and Heck couplings—provides a robust platform for late-stage functionalization, allowing for the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.[5][6][7]

This guide will dissect the synthetic challenges and present logical, field-proven solutions for the construction of this high-value intermediate.

Retrosynthetic Analysis and Strategic Planning

The synthesis of 6-(difluoromethoxy)-3-iodo-1H-indazole can be approached from several angles. A logical retrosynthetic analysis reveals two primary convergent pathways, differing in the sequence of key bond formations. The choice between these pathways often depends on the availability and cost of starting materials, as well as the desired scale of the synthesis.

G cluster_disconnect cluster_path_a Pathway A: Late-Stage Iodination cluster_path_b Pathway B: Indazole Formation from Pre-functionalized Arene Target 6-(Difluoromethoxy)-3-iodo-1H-indazole Disconnect_Iodination C-I Bond Formation (Electrophilic Iodination) Target->Disconnect_Iodination Final Step Disconnect_OCF2H C-O Bond Formation (O-Difluoromethylation) Target->Disconnect_OCF2H Final Step Intermediate_A1 6-(Difluoromethoxy)-1H-indazole Disconnect_Iodination->Intermediate_A1 Pathway A Intermediate_B1 6-Hydroxy-3-iodo-1H-indazole Disconnect_OCF2H->Intermediate_B1 Pathway B (Less Common) Intermediate_A2 6-Hydroxy-1H-indazole Disconnect_OCF2H->Intermediate_A2 Disconnect_Indazole Indazole Ring Closure Intermediate_B2 4-(Difluoromethoxy)-2-aminobenzaldehyde (or related precursor) Disconnect_Indazole->Intermediate_B2 Intermediate_A1->Disconnect_OCF2H Intermediate_A1->Disconnect_Indazole Intermediate_A2->Disconnect_Indazole

Caption: Retrosynthetic analysis of the target molecule highlighting two primary pathways.

  • Pathway A (Post-Cyclization Functionalization): This is often the more versatile approach. It involves first constructing a substituted indazole core (e.g., 6-hydroxy-1H-indazole), followed by sequential introduction of the difluoromethoxy group and the iodo substituent.

  • Pathway B (Pre-Cyclization Functionalization): This strategy involves preparing an aromatic precursor that already contains the required difluoromethoxy group. The indazole ring is then formed in a later step. This can be advantageous if the cyclization conditions are incompatible with the other functional groups.

This guide will focus primarily on Pathway A, which offers greater modularity, with a brief discussion of Pathway B.

Pathway A: Sequential Functionalization of the Indazole Core

This pathway is a robust and logical sequence beginning with the formation of a key hydroxy-indazole intermediate.

G Start 3-Amino-4-methylphenol Step1_Out 6-Hydroxy-1H-indazole Start->Step1_Out 1. Diazotization 2. Reductive Cyclization Step2_Out 6-(Difluoromethoxy)-1H-indazole Step1_Out->Step2_Out O-Difluoromethylation (e.g., CBrClF2, K2CO3) FinalProduct 6-(Difluoromethoxy)-3-iodo-1H-indazole Step2_Out->FinalProduct C-3 Iodination (I2, KOH, DMF)

Caption: Synthetic workflow for Pathway A.

Step 1: Synthesis of 6-Hydroxy-1H-indazole

The synthesis of the 6-hydroxy-1H-indazole core is the foundational step. While various methods exist for indazole synthesis[3][8][9][10][11], a common route proceeds from readily available aminophenol derivatives. One plausible, albeit multi-step, approach begins with a suitable substituted aniline, such as 3-amino-4-methylphenol, proceeding through a diazotization and reductive cyclization sequence, a variant of classical indazole syntheses.[12]

Experimental Protocol: Synthesis of 6-Hydroxy-1H-indazole (Conceptual)

  • Protection & Nitration: Begin with a commercially available precursor like 4-methyl-3-nitrophenol. The phenolic hydroxyl group is first protected (e.g., as a benzyl or methyl ether) to prevent side reactions.

  • Reduction: The nitro group is selectively reduced to an amine (e.g., using H₂, Pd/C or SnCl₂/HCl) to yield the corresponding aniline derivative.

  • Diazotization: The resulting aniline is treated with a diazotizing agent, such as sodium nitrite (NaNO₂) in an acidic medium (e.g., HCl) at low temperatures (0-5 °C), to form a diazonium salt.[13][14][15]

  • Reductive Cyclization: The in-situ generated diazonium salt undergoes intramolecular cyclization. This step often involves a reducing agent to facilitate the ring closure and formation of the indazole N-N bond.

  • Deprotection: The protecting group on the 6-position oxygen is removed (e.g., hydrogenolysis for a benzyl ether) to yield the target 6-hydroxy-1H-indazole.

Step 2: O-Difluoromethylation of 6-Hydroxy-1H-indazole

This transformation is the key step for installing the desired fluorinated moiety. The reaction proceeds via the generation of difluorocarbene (:CF₂), a highly reactive electrophilic intermediate, which is then trapped by the phenoxide anion of the 6-hydroxy-1H-indazole.[9][16]

Causality Behind Reagent Choice: The choice of difluorocarbene precursor is critical. While gaseous reagents like HCF₂Cl (Freon 22) have been used, they are ozone-depleting and difficult to handle.[17] Modern methods favor solid or liquid reagents that are more practical for laboratory settings. Sodium chlorodifluoroacetate (ClCF₂CO₂Na) is an excellent choice as it is commercially available, bench-stable, and decomposes under mild heating in a polar aprotic solvent to generate difluorocarbene.[16]

Table 1: Comparison of Common O-Difluoromethylation Reagents

ReagentPrecursor StateTypical ConditionsAdvantagesDisadvantages
Sodium Chlorodifluoroacetate SolidHeat (80-110 °C) in DMF/H₂OInexpensive, stable, easy to handle[16]Requires heating, potential for side reactions
TMSCF₂Br LiquidBase (e.g., KOH) at RTMild conditions, high efficiency[1]More expensive, moisture sensitive
Difluorobromoacetic Acid LiquidVisible-light photoredox catalysisVery mild (RT), good functional group tolerance[18]Requires photocatalyst and light source
HCF₂OTf LiquidBase (e.g., KOH) at RTFast reaction rates, broad scope[17]Reagent is not commercially widespread

Experimental Protocol: O-Difluoromethylation

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 6-hydroxy-1H-indazole (1.0 equiv), sodium chlorodifluoroacetate (2.0-3.0 equiv), and cesium carbonate or potassium carbonate (1.5-2.0 equiv).

  • Solvent Addition: Add a mixture of dry N,N-dimethylformamide (DMF) and a small amount of water (e.g., 10:1 v/v). The water facilitates the solubility of the salts.

  • Reaction: Heat the reaction mixture to 90-100 °C under a nitrogen atmosphere. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-8 hours.

  • Workup: Cool the mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to afford 6-(difluoromethoxy)-1H-indazole.

Step 3: Regioselective C-3 Iodination

The final step is the introduction of iodine at the C-3 position of the indazole ring. This is a classic electrophilic aromatic substitution. The indazole ring is electron-rich, and the C-3 position is the most nucleophilic and sterically accessible site for electrophilic attack.

Trustworthiness of the Protocol: This reaction is highly reliable and widely reported in the literature for a variety of indazole substrates.[19] The use of molecular iodine (I₂) in the presence of a strong base like potassium hydroxide (KOH) in a polar aprotic solvent such as DMF is the standard, field-proven method.[5][19] The base deprotonates the indazole N-1 position, forming the indazolide anion, which is even more electron-rich and reactive towards the electrophilic iodine.

Experimental Protocol: C-3 Iodination

  • Setup: In a round-bottom flask, dissolve 6-(difluoromethoxy)-1H-indazole (1.0 equiv) in anhydrous DMF.

  • Reagent Addition: To the stirred solution, add powdered potassium hydroxide (KOH) (4.0 equiv) followed by the portion-wise addition of molecular iodine (I₂) (2.0 equiv) at room temperature.[5]

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours. The reaction progress can be monitored by TLC or LC-MS until the starting material is consumed.

  • Quenching & Workup: Pour the reaction mixture into a beaker containing an aqueous solution of 10% sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) to quench the excess iodine.[5]

  • Extraction: Extract the aqueous mixture with diethyl ether or ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The crude product can be purified by column chromatography or recrystallization to yield the final product, 6-(difluoromethoxy)-3-iodo-1H-indazole.

Pathway B: Indazole Construction from a Pre-functionalized Arene

An alternative strategy involves forming the indazole ring from an aromatic precursor that already bears the difluoromethoxy group. This can be advantageous if the starting materials are readily accessible.

G Start 4-Fluoro-2-nitrotoluene Step1_Out 4-(Difluoromethoxy)-2-nitrotoluene Start->Step1_Out 1. SNAr with Difluoromethanol source (conceptual) OR 1. Hydrolysis to phenol 2. O-Difluoromethylation Step2_Out 4-(Difluoromethoxy)-2-aminotoluene Step1_Out->Step2_Out Reduction of Nitro Group (e.g., H₂, Pd/C) Step3_Out 6-(Difluoromethoxy)-1H-indazole Step2_Out->Step3_Out Cadogan Reductive Cyclization (or Diazotization/Cyclization) FinalProduct 6-(Difluoromethoxy)-3-iodo-1H-indazole Step3_Out->FinalProduct C-3 Iodination (I2, KOH, DMF)

Caption: Synthetic workflow for Pathway B.

This route would typically begin with a molecule like 4-fluoro-2-nitrotoluene. The fluoro group can be displaced by a difluoromethanol equivalent, or more practically, hydrolyzed to the phenol and then subjected to O-difluoromethylation as described in Section 3.2. The resulting 4-(difluoromethoxy)-2-nitrotoluene is then reduced to the corresponding aniline. Finally, the aniline can be converted to the indazole via diazotization followed by intramolecular cyclization, or through a reductive cyclization method like the Cadogan reaction, which typically uses a phosphite reagent to deoxygenate the nitro group and induce cyclization.[8] The final iodination step would be identical to that in Pathway A.

Summary and Outlook

The synthesis of 6-(difluoromethoxy)-3-iodo-1H-indazole is a multi-step process that can be achieved through several strategic pathways.

  • Pathway A is highly robust and modular, allowing for the independent optimization of the indazole formation, O-difluoromethylation, and iodination steps. Its reliance on a common 6-hydroxy-1H-indazole intermediate makes it adaptable for creating analogues.

  • Pathway B offers a convergent approach that can be more efficient if the pre-functionalized aromatic starting materials are readily available.

The final product is a powerful building block for drug discovery programs. The C-3 iodo group is primed for diversification, enabling access to a vast chemical space of novel indazole derivatives through well-established cross-coupling chemistry. This guide provides the fundamental strategies and practical protocols necessary for researchers to confidently undertake the synthesis of this and related high-value heterocyclic compounds.

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Exploratory

The Architect's Blueprint: A Technical Guide to Pharmacophore Modeling of Difluoromethoxy Indazole Compounds

Preamble: The Modern Imperative for Precision in Drug Design In the contemporary landscape of medicinal chemistry, the pursuit of novel therapeutic agents is a symphony of rational design and empirical validation. The ab...

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Author: BenchChem Technical Support Team. Date: April 2026

Preamble: The Modern Imperative for Precision in Drug Design

In the contemporary landscape of medicinal chemistry, the pursuit of novel therapeutic agents is a symphony of rational design and empirical validation. The ability to predict and understand molecular interactions is paramount to accelerating the discovery pipeline and minimizing late-stage attrition. This guide delves into the intricate process of pharmacophore modeling, a cornerstone of computer-aided drug design (CADD), with a specific focus on a chemical class of burgeoning interest: difluoromethoxy indazole compounds.

The indazole scaffold is a "privileged" structure in medicinal chemistry, renowned for its presence in numerous kinase inhibitors and other targeted therapies.[1] Its unique arrangement of hydrogen bond donors and acceptors allows for critical interactions within protein binding sites.[2][3][4][5][6] When functionalized with a difluoromethoxy (-OCF₂H) group, the resulting molecule gains a fascinating blend of properties. This fluorine-containing moiety is not merely a passive substituent; it actively modulates lipophilicity, enhances metabolic stability, and, crucially, can act as a weak hydrogen bond donor.[7][8][9][10] This dual nature as a lipophilic hydrogen bond donor is a rare and powerful tool in the medicinal chemist's arsenal.[8]

This document is crafted for researchers, scientists, and drug development professionals. It is not a mere recitation of steps but a deep dive into the why—the strategic reasoning and scientific causality that underpin a robust pharmacophore modeling workflow. We will navigate the theoretical underpinnings, dissect the practical methodologies, and illuminate the path from a set of active molecules to a predictive, three-dimensional query that can unlock novel chemical space.

Part 1: Deconstructing the Core Components - The Scientific Rationale

Before embarking on the technical workflow, it is imperative to understand the foundational pillars of our subject matter: the indazole core, the difluoromethoxy group, and the pharmacophore concept itself.

The Indazole Scaffold: A Privileged Framework for Targeted Therapies

Indazole derivatives have consistently emerged as potent inhibitors of various protein kinases, a class of enzymes frequently implicated in oncology and inflammatory diseases.[1][11] The power of the indazole ring lies in its bioisosteric relationship with other key functional groups like indole and its ability to engage in specific hydrogen bonding patterns with the hinge region of kinase domains.[4][5][6] This interaction, often involving the N1-H as a donor and the N2 lone pair as an acceptor, provides a strong anchoring point for inhibitors.

The Difluoromethoxy Group: A Subtle Modulator with Profound Impact

The strategic incorporation of fluorine into drug candidates is a well-established strategy to enhance pharmacokinetic and pharmacodynamic properties.[12][13] The difluoromethoxy group (-OCF₂H) offers a unique set of advantages over more common fluorinated groups like trifluoromethyl (-CF₃).[14]

  • Metabolic Stability: The presence of two fluorine atoms significantly shields the adjacent ether linkage from oxidative metabolism by cytochrome P450 enzymes, often leading to an improved pharmacokinetic profile.[8][9]

  • Modulated Lipophilicity: While fluorination generally increases lipophilicity, the -OCF₂H group provides a more moderate increase compared to the -OCF₃ group, offering a finer control over the molecule's solubility and permeability.[8][10]

  • Hydrogen Bond Donor Capability: The most intriguing feature of the difluoromethoxy group is the acidity of its hydrogen atom, allowing it to function as a weak hydrogen bond donor.[8][9] This enables it to act as a bioisostere for hydroxyl (-OH) or thiol (-SH) groups, potentially forming crucial interactions with the target protein that would otherwise be lost upon methylation.[7][15]

The Pharmacophore Concept: Abstracting the Essence of Molecular Recognition

A pharmacophore is an abstract, three-dimensional arrangement of essential chemical features that a molecule must possess to elicit a specific biological response.[16][17] It is not a real molecule but a model that distills the key interaction points—hydrogen bond donors and acceptors, hydrophobic centers, aromatic rings, and charged groups—from one or more active compounds.[18][19] This model then serves as a powerful 3D query for virtual screening of large compound libraries to identify novel molecules with the potential for similar biological activity.[20][21]

Part 2: The In-Depth Technical Workflow: From Ligand Set to Validated Model

This section outlines a comprehensive, field-proven workflow for generating and validating a pharmacophore model for difluoromethoxy indazole compounds. We will explore both ligand-based and structure-based approaches, as the choice of methodology is dictated by the available data.

Foundational Step: Data Curation and Preparation

The quality of a pharmacophore model is inextricably linked to the quality of the input data.

Protocol 1: Ligand Set Preparation

  • Data Compilation: Assemble a set of difluoromethoxy indazole compounds with known biological activity against the target of interest. This set should ideally include both highly active and inactive (or significantly less active) compounds.[19]

  • Structural Standardization: Ensure all molecules are represented with correct 2D structures, including appropriate bond orders and protonation states at a physiological pH.

  • 3D Conformation Generation: For each ligand, generate a diverse ensemble of low-energy 3D conformations. This is a critical step as the bioactive conformation is often not the global minimum energy state.[19] Software such as OMEGA (OpenEye) or the conformational search modules within Schrödinger, MOE, or Discovery Studio are well-suited for this task.[17][18][22]

Model Generation: Choosing the Right Path

The strategy for generating the pharmacophore model depends on whether a high-resolution 3D structure of the target protein is available.

This approach is employed when the model must be derived solely from a set of active ligands.[17] The underlying assumption is that these molecules share a common binding mode and therefore a common set of pharmacophoric features.

Conceptual Workflow for Ligand-Based Modeling

Caption: Ligand-Based Pharmacophore Modeling Workflow.

Protocol 2: Generating a Common Feature Pharmacophore Hypothesis (Using LigandScout/Discovery Studio)

  • Input: A prepared set of at least 3-5 active difluoromethoxy indazole ligands with their 3D conformers.

  • Feature Identification: The software identifies potential pharmacophoric features for each conformer of each ligand. For our compound class, key features would be:

    • Hydrogen Bond Donor (HBD): The N-H of the indazole ring and potentially the C-H of the difluoromethoxy group.

    • Hydrogen Bond Acceptor (HBA): The N2 of the indazole ring and the oxygen of the difluoromethoxy group.

    • Aromatic Ring (AR): The fused benzene ring of the indazole core.

    • Hydrophobic (HY): The aromatic ring system and potentially other non-polar substituents.

  • Alignment and Hypothesis Generation: Algorithms like HipHop (in Discovery Studio) or the espresso algorithm (in LigandScout) align the molecules to find a 3D arrangement of features common to all active compounds.[16][23] This process generates a set of ranked pharmacophore hypotheses.

  • Hypothesis Selection: The generated hypotheses are scored and ranked based on how well they map to the active ligands and other statistical parameters. The top-scoring hypotheses are then subjected to rigorous validation.

This is generally the more accurate approach as it utilizes the known interactions between a ligand and its target protein.[19]

Conceptual Workflow for Structure-Based Modeling

Caption: Structure-Based Pharmacophore Modeling Workflow.

Protocol 3: Generating a Pharmacophore from a Protein-Ligand Complex (Using MOE/LigandScout)

  • Input: A high-resolution crystal structure of the target protein in complex with a difluoromethoxy indazole inhibitor.

  • Protein Preparation: Prepare the protein structure by adding hydrogens, assigning protonation states to residues, and performing a brief energy minimization to relieve any steric clashes.

  • Interaction Fingerprint Generation: The software automatically identifies all key interactions between the ligand and the protein binding site. This includes hydrogen bonds, ionic interactions, hydrophobic contacts, and π-stacking.

  • Pharmacophore Feature Creation: Based on the identified interactions, a pharmacophore model is generated. For example:

    • A hydrogen bond from the indazole N-H to a backbone carbonyl in the protein will generate a HBD feature.

    • A hydrophobic interaction between the benzene ring of the indazole and a leucine residue will generate a HY/AR feature.

    • A potential hydrogen bond from the difluoromethoxy C-H to a glutamate side chain will generate a HBD feature.

  • Refinement with Excluded Volumes: To improve the model's specificity, "excluded volumes" can be added. These are spheres representing regions of the binding pocket occupied by the protein, which helps to filter out molecules that would sterically clash with the receptor.[24]

Model Validation: Ensuring Predictive Power and Trustworthiness

A generated pharmacophore hypothesis is merely a theoretical construct until it is rigorously validated. The goal of validation is to demonstrate that the model can effectively distinguish known active compounds from inactive ones.[16][25]

Protocol 4: Pharmacophore Model Validation

  • Test Set Preparation: Create a test set of compounds that were not used in the model generation. This set should include known active difluoromethoxy indazoles and a larger number of "decoy" molecules. Decoys are compounds with similar physicochemical properties to the actives but are topologically distinct and presumed to be inactive.[25] Databases like DUD-E are excellent sources for decoys.[19]

  • Database Screening: Use the pharmacophore hypothesis to screen the combined test set and decoy database.

  • Performance Evaluation: Analyze the results using statistical metrics:

    • Enrichment Factor (EF): Measures how many more active compounds are found in the top fraction (e.g., 1% or 5%) of the screened database compared to a random selection. A high EF value indicates a good model.[26]

    • Receiver Operating Characteristic (ROC) Curve: A plot of the true positive rate versus the false positive rate. The Area Under the Curve (AUC) is a measure of the model's ability to distinguish between actives and inactives. An AUC of 1.0 represents a perfect model, while 0.5 represents a random selection.[26]

    • Goodness of Hit (GH) Score: A metric that combines the percentage of actives retrieved with other statistical measures to provide a single score for model quality.[27]

A validated model should exhibit high EF and AUC values, demonstrating its utility for prospective virtual screening.

Part 3: Application in Drug Discovery - The Virtual Screening Cascade

The ultimate purpose of a validated pharmacophore model is to identify novel hit compounds from large chemical databases.

The Virtual Screening Funnel

Caption: A typical virtual screening cascade.

Protocol 5: Pharmacophore-Based Virtual Screening

  • Database Preparation: Obtain a large, multi-conformer 3D compound database (e.g., from vendors like Enamine or public repositories like ZINC).

  • Pharmacophore Search: Use the validated pharmacophore model as a 3D query to rapidly screen the database. This step will filter the millions of compounds down to a few thousand "hits" that match the pharmacophoric features.

  • Hit Filtering and Post-Processing: The initial hits are often subjected to further filtering based on drug-likeness criteria (e.g., Lipinski's Rule of Five) and visual inspection to remove undesirable chemical functionalities.

  • Molecular Docking: The filtered hits are then docked into the protein's binding site (if the structure is known) to predict their binding orientation and affinity. This step helps to refine the hit list by prioritizing compounds that not only match the pharmacophore but also form favorable interactions with the receptor.

  • ADMET Prediction: The top-ranked compounds from docking are then subjected to in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction to assess their potential drug-like properties.[28]

  • Final Hit Selection: Based on the combined results of pharmacophore matching, docking scores, and ADMET profiles, a final list of high-priority compounds is selected for acquisition and experimental validation.

Data Presentation: A Hypothetical Case Study

To illustrate the concepts, let's consider a hypothetical ligand-based pharmacophore model generated for a series of difluoromethoxy indazole-based kinase inhibitors.

Table 1: Hypothetical Pharmacophore Model Features

Feature IDFeature TypeXYZRadius (Å)Vector
HBD1Hydrogen Bond Donor2.15.3-1.21.0(0.4, -0.8, 0.5)
HBA1Hydrogen Bond Acceptor4.53.8-0.91.0(-0.6, 0.7, 0.4)
AR1Aromatic Ring3.31.50.51.5(0.0, 0.0, 1.0)
HY1Hydrophobic6.82.11.31.5N/A
HBD2Hydrogen Bond Donor8.24.52.51.0(0.9, 0.3, -0.2)

In this hypothetical model, HBD1 and HBA1 could correspond to the indazole N-H and N2 respectively, AR1 to the fused ring, HY1 to an auxiliary hydrophobic substituent, and HBD2 to the key difluoromethoxy C-H group.

Table 2: Hypothetical Validation Results

MetricValueInterpretation
Actives in Test Set50-
Decoys in Test Set2450-
Hits Retrieved (Top 5%)125-
Actives in Hits42-
Enrichment Factor (EF) 5% 33.6 The model is 33.6 times better at finding actives than random selection.
AUC (ROC Curve) 0.91 Excellent ability to distinguish actives from decoys.
GH Score 0.85 Indicates a high-quality, predictive model.

Conclusion and Future Perspectives

Pharmacophore modeling is a powerful, knowledge-driven approach that transforms our understanding of structure-activity relationships into a predictive tool for drug discovery. For difluoromethoxy indazole compounds, this technique allows for the precise definition of the key interactions conferred by both the privileged indazole scaffold and the unique electronic properties of the difluoromethoxy group. By following a rigorous, self-validating workflow as outlined in this guide, researchers can significantly enhance the efficiency and effectiveness of their hit-finding and lead optimization efforts.

As computational power increases and algorithms become more sophisticated, the integration of pharmacophore modeling with techniques like molecular dynamics simulations and artificial intelligence will further refine our ability to predict bioactivity and design the next generation of targeted therapeutics.[29] The principles of scientific integrity, rooted in causality and rigorous validation, will remain the bedrock upon which these future innovations are built.

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Foundational

Unlocking New Therapeutic Potential: A Guide to the Electronic Effects of the Difluoromethoxy Group on the Indazole Core

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The strategic incorporation of fluorine-containing moieties is a cornerstone of modern medicinal chemistry, offering a...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine-containing moieties is a cornerstone of modern medicinal chemistry, offering a powerful lever to modulate the physicochemical and pharmacokinetic properties of drug candidates[1]. Among these, the difluoromethoxy group (-OCF₂H) has emerged as a substituent of unique interest due to its nuanced electronic profile and versatile bioisosteric potential[2][3]. When appended to privileged heterocyclic scaffolds like indazole, the -OCF₂H group imparts a distinct set of properties that can be exploited to overcome common drug development challenges, including metabolic instability and target affinity. This guide provides a comprehensive analysis of the electronic interplay between the difluoromethoxy group and the indazole core, offering field-proven insights for researchers engaged in rational drug design.

The Indazole Scaffold: A Privileged Heterocycle

Indazole (or benzpyrazole) is a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrazole ring[4]. Its structure, a bioisostere of the native indole nucleus, is a common feature in numerous approved drugs and clinical candidates, demonstrating a wide range of pharmacological activities including kinase inhibition and anti-cancer effects[4][5][6].

Inherent Electronic Properties and Tautomerism

The indazole core is an aromatic system containing 10 π-electrons, satisfying Hückel's rule (4n+2, where n=2)[4][5]. This aromaticity confers significant stability to the scaffold[4]. A critical feature of indazole is its existence in tautomeric forms, primarily the 1H- and 2H-isomers, arising from the position of the hydrogen atom on the pyrazole ring nitrogens[5][7].

  • 1H-Indazole : This is the thermodynamically more stable and predominant tautomer, featuring a benzenoid structure[4][8].

  • 2H-Indazole : This tautomer possesses ortho-quinoid characteristics and is generally less stable[4].

The presence of two nitrogen atoms imparts a moderate electron-withdrawing character to the indazole system compared to carbocyclic analogs[5]. The N1-H position is weakly acidic, with a pKa of approximately 13.86[5]. Electrophilic substitution reactions, such as nitration or halogenation, typically occur on the electron-rich benzene portion of the ring[8].

Caption: Predominant 1H- and minor 2H-tautomeric forms of the indazole core.

The Difluoromethoxy Group: A Unique Modulator

The difluoromethoxy (-OCF₂H) group is a fascinating substituent that offers a unique balance of lipophilicity, electronic character, and hydrogen-bonding capability, distinguishing it from both its non-fluorinated parent (-OCH₃) and its perfluorinated cousin (-OCF₃)[1][2].

Dueling Electronic Effects: Induction vs. Resonance

The electronic influence of the -OCF₂H group is a delicate interplay of two opposing forces:

  • Inductive Effect (-I): The two highly electronegative fluorine atoms strongly pull electron density away from the rest of the molecule through the sigma bonds. This is the dominant effect.

  • Resonance Effect (+R): The oxygen atom possesses lone pairs that can be donated into an adjacent π-system (like the indazole ring). However, this resonance donation is significantly attenuated by the electron-withdrawing fluorine atoms, which decrease the electron-donating ability of the oxygen.

The net result is that the difluoromethoxy group behaves as a weakly electron-withdrawing substituent overall. This is quantified by its positive Hammett constant (σp ≈ +0.14)[1][2].

G cluster_effects Electronic Effects of the -OCF₂H Group on an Aromatic Ring Aromatic_Ring Ar OCF2H O-CF₂H Aromatic_Ring:e->OCF2H:w Inductive Withdrawal (-I) (Dominant) OCF2H:s->Aromatic_Ring:n Resonance Donation (+R) (Weakened)

Caption: Opposing inductive and resonance effects of the difluoromethoxy group.

A Lipophilic Hydrogen Bond Donor

Perhaps the most valuable and unusual feature of the -OCF₂H group is the acidity of its hydrogen atom[2]. This allows it to function as a hydrogen bond donor , a rare characteristic for a lipophilic moiety[1]. The hydrogen bond acidity parameter (A) for the difluoromethyl group is in the range of 0.085–0.126, similar to that of a thiophenol or aniline[2][9]. This unique property enables the -OCF₂H group to act as a bioisostere for common polar functional groups like hydroxyl (-OH), thiol (-SH), or amine (-NH₂) groups[2][10]. This substitution can maintain critical hydrogen-bonding interactions with a biological target while simultaneously improving metabolic stability and modulating lipophilicity[1][9].

Synergistic Impact: Modulating the Indazole Core

Attaching the difluoromethoxy group to the indazole scaffold has predictable and powerful consequences on the molecule's overall electronic landscape and, by extension, its drug-like properties.

Impact on Basicity and pKa

The net electron-withdrawing nature of the -OCF₂H group, when substituted on the benzene ring of indazole, reduces the electron density across the entire heterocyclic system. This has a direct impact on the basicity of the pyrazole nitrogens.

  • Decreased Basicity: The electron-withdrawing field effect of the -OCF₂H group will lower the pKa of the protonated indazole, making it a weaker base compared to its unsubstituted or methoxy-substituted counterparts. This can be a critical factor in modulating off-target interactions (e.g., hERG binding) and improving oral absorption by altering the ionization state at physiological pH.

Modulation of Aromatic Reactivity

The electronic character of the substituent dictates the reactivity of the indazole core towards further chemical modification.

  • Deactivation towards Electrophilic Aromatic Substitution (SEAr): As an electron-withdrawing group, the -OCF₂H substituent deactivates the benzene ring, making electrophilic substitution reactions (e.g., further halogenation or nitration) more difficult and directing incoming electrophiles to the meta position relative to its point of attachment.

  • Activation towards Nucleophilic Aromatic Substitution (SNAr): Conversely, the electron-withdrawing nature of the -OCF₂H group can activate the ring towards nucleophilic attack, particularly if a leaving group (like a halogen) is positioned ortho or para to it.

Data Summary: Comparative Electronic Properties

The following table summarizes the key electronic parameters for the difluoromethoxy group in comparison to other common substituents found in medicinal chemistry.

SubstituentHammett Constant (σp)Dominant EffectH-BondingRelative Lipophilicity (π)
-OCH₃ -0.27Resonance Donation (+R)Acceptor-0.02
-OCF₂H +0.14[1][2]Inductive Withdrawal (-I)Donor [2]+0.2 to +0.6[3]
-OCF₃ +0.35Inductive Withdrawal (-I)Acceptor+1.04[3]
-CF₃ +0.54Inductive Withdrawal (-I)None+0.88

Data compiled from multiple sources. Note that lipophilicity values are context-dependent.

Practical Implications in Drug Design

The decision to incorporate a difluoromethoxy group is driven by the desire to solve specific problems in lead optimization.

  • Metabolic Stability: A primary driver is the enhancement of metabolic stability[2]. The strong carbon-fluorine bonds are resistant to cleavage by metabolic enzymes like cytochrome P450s (CYPs)[1]. The -OCF₂H group is an excellent replacement for a metabolically labile methoxy group, which is prone to O-demethylation[1].

  • Bioisosterism: As a metabolically stable, lipophilic hydrogen bond donor, the -OCF₂H group can replace a hydroxyl or amine group to improve pharmacokinetic properties while preserving or even enhancing biological activity through key hydrogen bond interactions[1][2].

  • Fine-Tuning Lipophilicity: The -OCF₂H group increases lipophilicity more moderately than the -OCF₃ group, providing a more nuanced tool for optimizing membrane permeability and oral absorption without introducing excessive lipophilicity, which can lead to off-target effects and poor solubility[1][2].

Experimental Protocol: Assessing Metabolic Stability

To validate the hypothesis that replacing a methoxy group with a difluoromethoxy group on an indazole core improves metabolic stability, a standard in vitro microsomal stability assay is employed.

Objective: To determine the rate of metabolism of a test compound (e.g., 5-methoxy-indazole vs. 5-difluoromethoxy-indazole) by liver microsomes.

Materials:

  • Test compounds (10 mM stock in DMSO)

  • Pooled Human Liver Microsomes (HLM), 20 mg/mL

  • NADPH regenerating system (e.g., Promega NADPH-Regeneration System A and B)

  • Phosphate Buffer (0.1 M, pH 7.4)

  • Acetonitrile with internal standard (e.g., 100 ng/mL Tolbutamide) for quenching

  • 96-well incubation plates and collection plates

  • LC-MS/MS system for analysis

Methodology:

  • Preparation of Incubation Mixture: In a 96-well plate, prepare the main incubation mixture (for each compound) by combining phosphate buffer and the NADPH regenerating system.

  • Pre-incubation: Pre-warm the plate at 37°C for 10 minutes.

  • Initiation of Reaction: Add a small volume of the test compound (to a final concentration of 1 µM) to the wells. Immediately after, add the pre-warmed human liver microsomes (to a final concentration of 0.5 mg/mL) to initiate the metabolic reaction.

  • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by transferring an aliquot of the incubation mixture to a collection plate containing cold acetonitrile with an internal standard. The T=0 sample is prepared by adding the quenching solution before adding the microsomes.

  • Sample Processing: Centrifuge the quenched collection plate at 4000 rpm for 20 minutes to precipitate proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate for analysis. Quantify the remaining parent compound at each time point by comparing its peak area to that of the internal standard.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the line gives the elimination rate constant (k). From this, calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint).

Caption: Workflow for an in vitro microsomal stability assay.

Expected Outcome: The difluoromethoxy-indazole analog is expected to exhibit a significantly longer half-life (t½) and lower intrinsic clearance (CLint) compared to the methoxy-indazole analog, providing quantitative evidence of its enhanced metabolic stability.

Conclusion

The difluoromethoxy group is far more than a simple fluorinated analog of the methoxy group. Its unique electronic profile—characterized by weak electron withdrawal and the capacity for hydrogen bond donation—makes it a highly strategic tool for medicinal chemists. When applied to the privileged indazole scaffold, the -OCF₂H group allows for the fine-tuning of pKa, reactivity, and metabolic stability. By understanding the fundamental electronic interplay between this unique substituent and the heterocyclic core, researchers can more effectively design next-generation therapeutics with optimized potency, selectivity, and pharmacokinetic profiles.

References

  • Grokipedia. Indazole. [Link]

  • American Chemical Society. Difluoro(methoxy)methyl Is a Neglected Group for Medicinal Chemistry Revival via CF2OMe-Containing Amines. [Link]

  • PMC. Indazole – an emerging privileged scaffold: synthesis and its biological significance. [Link]

  • PMC. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. [Link]

  • ResearchGate. (PDF) Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. [Link]

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  • ACS Publications. Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. [Link]

  • The Difluoromethyl Bioisoster: Examining the “Lipophilic Hydrogen Bond Donor” Concept. [Link]

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  • PMC. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. [Link]

  • Journal of Organic and Pharmaceutical Chemistry. Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. [Link]

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  • PMC. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. [Link]

  • PMC. Difluoromethyl-1,3,4-oxadiazoles are slow-binding substrate analog inhibitors of histone deacetylase 6 with unprecedented isotype selectivity. [Link]

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  • PMC. The Effect of N-Alkyl Azole Difluorination on Molecular Properties Relevant for Compound Optimization: A Comparative Study. [Link]

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Exploratory

The Pharmacological Versatility of Difluoromethoxy Indazole Derivatives: Mechanisms of Action in Ophthalmic and Neurocognitive Therapeutics

Executive Summary In contemporary medicinal chemistry, the indazole ring is a highly privileged scaffold. However, the strategic functionalization of this core dictates its target selectivity and pharmacokinetic profile....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the indazole ring is a highly privileged scaffold. However, the strategic functionalization of this core dictates its target selectivity and pharmacokinetic profile. The introduction of a difluoromethoxy group (-OCF₂H) to the indazole core has emerged as a transformative structural modification.

As an application scientist overseeing early-stage drug discovery workflows, I have observed firsthand how the difluoromethoxy indazole chemotype operates as a multi-target powerhouse. Depending on the specific substitution pattern at the 1- and 3-positions of the indazole ring, these derivatives exhibit profound efficacy in two distinct pharmacological domains:

  • Rho-associated protein kinase (ROCK) inhibition for ophthalmic indications (e.g., glaucoma)[1].

  • α7 Nicotinic Acetylcholine Receptor (α7 nAChR) positive allosteric modulation for neurocognitive and inflammatory disorders[2].

This whitepaper provides an in-depth technical analysis of the physicochemical rationale behind this scaffold, its dual mechanisms of action, and the self-validating experimental protocols required to evaluate its efficacy.

Physicochemical Rationale: The Power of the -OCF₂H Group

Before diving into the biological pathways, we must understand the causality behind selecting a difluoromethoxy group over a standard methoxy (-OCH₃) or trifluoromethoxy (-OCF₃) group.

  • Amphiphilic Hydrogen Bonding: The electron-withdrawing nature of the two fluorine atoms polarizes the adjacent C-H bond. This allows the hydrogen atom to act as a highly directional, albeit weak, hydrogen bond donor, while the oxygen atom remains a hydrogen bond acceptor. This dual capacity allows the molecule to engage in unique binding interactions within tight protein pockets.

  • Conformational Locking: The -OCF₂H group adopts a specific dihedral angle relative to the indazole aromatic plane, minimizing entropic penalties upon target binding.

  • Metabolic Stability & Lipophilicity: The fluorine atoms protect the ether linkage from cytochrome P450-mediated oxidative O-dealkylation, significantly extending the metabolic half-life while optimally increasing the LogD for membrane permeability.

Table 1: Representative SAR Impact of Indazole Functionalization

The following data synthesizes representative Structure-Activity Relationship (SAR) trends observed in difluoromethoxy indazole optimization campaigns[1][2].

Compound ScaffoldR-GroupROCK2 IC₅₀ (nM)α7 nAChR EC₅₀ (nM)LogD (pH 7.4)Hepatic Half-life (T₁/₂, min)
Indazole Core-H>10,000>10,0001.815
Methoxy Indazole-OCH₃4501,2002.228
Difluoromethoxy Indazole -OCF₂H 12 45 3.1 >120

Mechanism 1: Rho Kinase (ROCK) Inhibition in Glaucoma

Signaling Pathway and Binding Mode

Rho kinases (ROCK1 and ROCK2) are serine/threonine kinases activated by the small GTPase RhoA. In the eye, the RhoA/ROCK pathway regulates the actomyosin cytoskeletal contractility of the trabecular meshwork (TM)[3]. Overactivation of ROCK leads to the phosphorylation of Myosin Light Chain (MLC) and the inhibition of Myosin Light Chain Phosphatase (MLCP), causing TM cellular contraction, increased extracellular matrix deposition, and elevated intraocular pressure (IOP)[3][4].

Difluoromethoxy indazole derivatives act as ATP-competitive inhibitors at the ROCK hinge region[1]. The indazole nitrogen atoms form critical hydrogen bonds with the kinase hinge backbone, while the -OCF₂H group projects into a deep, hydrophobic selectivity pocket. By inhibiting ROCK, these compounds promote TM relaxation, thereby increasing aqueous humor outflow and lowering IOP[3][5].

ROCK_Pathway GPCR GPCR Activation (e.g., LPA, Thrombin) RhoA RhoA-GTP (Active Form) GPCR->RhoA GEF ROCK ROCK1 / ROCK2 Kinase Activation RhoA->ROCK Binding MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP Phosphorylates (Inhibits) MLC Myosin Light Chain (MLC) Phosphorylation ROCK->MLC Phosphorylates (Activates) MLCP->MLC Dephosphorylates Contraction Actomyosin Contraction (Trabecular Meshwork) MLC->Contraction Cross-bridge cycling Inhibitor Difluoromethoxy Indazole (ATP-Competitive Inhibitor) Inhibitor->ROCK Blocks Kinase Domain

Caption: Mechanism of ROCK inhibition by difluoromethoxy indazoles in the trabecular meshwork.

Experimental Protocol: TR-FRET ROCK Kinase Assay

To validate the ATP-competitive inhibition of these derivatives, we utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. Causality Check: Why TR-FRET? Unlike radiometric assays, TR-FRET eliminates radioactive waste. More importantly, the time-resolved nature allows short-lived background autofluorescence from library compounds to decay before the long-lived lanthanide emission is measured, virtually eliminating false positives.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Enzyme/Substrate Mix: Dilute recombinant human ROCK2 and ULight-labeled myelin basic protein (MBP) substrate in the kinase buffer.

  • Compound Incubation: Add 10 µL of the enzyme/substrate mix to a 384-well plate containing serial dilutions of the difluoromethoxy indazole derivative. Incubate for 15 minutes at room temperature to allow pre-binding.

  • Reaction Initiation: Initiate the kinase reaction by adding 10 µL of ATP (at the predetermined Kₘ value for ROCK2, typically ~10 µM). Incubate for 60 minutes.

  • Detection: Stop the reaction by adding 10 mM EDTA and a Europium-labeled anti-phospho-MBP antibody. Incubate for 60 minutes.

  • Readout: Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 665 nm and 615 nm). Calculate the IC₅₀ using a 4-parameter logistic non-linear regression model.

Mechanism 2: α7 nAChR Positive Allosteric Modulation

Signaling Pathway and Binding Mode

Beyond kinase inhibition, specific difluoromethoxy indazole derivatives (particularly those with piperidine-carboxamide substitutions) act as potent modulators of the α7 nicotinic acetylcholine receptor (α7 nAChR)[2]. The α7 nAChR is a homopentameric ligand-gated ion channel highly expressed in the hippocampus and cortex, playing a critical role in memory, cognition, and neuroprotection[6][7].

These compounds function primarily as Type II Positive Allosteric Modulators (PAMs) [8][9]. Unlike orthosteric agonists, PAMs do not activate the receptor directly. Instead, they bind to an allosteric transmembrane domain (TMD) pocket. Type II PAMs amplify the receptor's response to endogenous acetylcholine (ACh) and, crucially, destabilize the rapid desensitization state characteristic of α7 nAChRs, allowing for prolonged channel opening and sustained calcium influx[7][8].

PatchClamp_Workflow Oocyte 1. Oocyte Preparation Xenopus laevis oocytes Microinjection of α7 nAChR cRNA Incubation 2. Incubation 2-5 days at 18°C Receptor expression on membrane Oocyte->Incubation Recording 3. TEVC Recording Two-Electrode Voltage Clamp Holding potential: -70 mV Incubation->Recording Perfusion 4. Compound Perfusion ACh (EC20) + Difluoromethoxy Indazole Evaluate PAM activity Recording->Perfusion Analysis 5. Data Analysis Peak current normalization EC50 & Emax calculation Perfusion->Analysis

Caption: TEVC Electrophysiology workflow for evaluating α7 nAChR allosteric modulators.

Experimental Protocol: TEVC Electrophysiology on Xenopus Oocytes

To characterize the Type II PAM activity, we employ Two-Electrode Voltage Clamp (TEVC) electrophysiology. Causality Check: Why Xenopus oocytes instead of automated mammalian patch-clamp? Oocytes provide a robust, self-contained translation system that allows for precise stoichiometric control of pentameric α7 nAChR expression via cRNA injection. This is critical for evaluating allosteric modulators, where receptor density dictates the pharmacological response window.

Step-by-Step Methodology:

  • cRNA Preparation & Injection: Synthesize human α7 nAChR cRNA in vitro. Microinject 50 nL (containing ~10 ng of cRNA) into the vegetal pole of defolliculated Xenopus laevis oocytes.

  • Incubation: Incubate oocytes in ND96 buffer supplemented with antibiotics at 18°C for 3 to 5 days to allow for robust membrane expression of the pentameric channels.

  • Electrophysiological Setup: Impale an oocyte with two glass microelectrodes (voltage-sensing and current-injecting) filled with 3M KCl. Voltage-clamp the cell at a holding potential of -70 mV.

  • Baseline Establishment: Perfuse the oocyte with an EC₂₀ concentration of Acetylcholine (ACh) to establish a baseline sub-maximal inward current. Washout until the current returns to baseline.

  • PAM Evaluation: Co-perfuse the EC₂₀ ACh concentration alongside increasing concentrations of the difluoromethoxy indazole derivative.

  • Data Analysis: Measure the potentiation of the peak current and the alteration of the decay time constant ( τ ). A significant increase in peak current coupled with a prolonged decay time confirms Type II PAM activity[8].

Conclusion & Future Directions

The difluoromethoxy indazole scaffold is a masterclass in rational drug design. By leveraging the unique physicochemical properties of the -OCF₂H group, medicinal chemists can achieve potent, metabolically stable compounds capable of addressing complex pathologies. Whether optimized for ROCK inhibition to combat glaucoma[1][3] or tuned for α7 nAChR positive allosteric modulation to address cognitive decline[2][7], this chemotype remains at the forefront of modern therapeutic development. Future workflows will likely focus on utilizing cryogenic electron microscopy (cryo-EM) to map the exact binding poses of these derivatives within the α7 nAChR transmembrane domain[6].

References

  • European Patent Office. "NOVEL 1-SUBSTITUTED INDAZOLE DERIVATIVE - EP 2837623 A1". Googleapis.com.
  • Google Patents. "EP2468729B1 - Novel indazole derivative". Google.com.
  • National Institutes of Health. "Rho Kinase (ROCK) Inhibitors for the Treatment of Glaucoma - PMC". NIH.gov.
  • National Institutes of Health. "Investigation of the Molecular Mechanism of the α7 Nicotinic Acetylcholine Receptor Positive Allosteric Modulator PNU-120596 Provides Evidence for Two Distinct Desensitized States - PMC". NIH.gov.

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Protocols & Analytical Methods

Method

Advanced Application Note: Suzuki-Miyaura Cross-Coupling of 6-(Difluoromethoxy)-3-iodo-1H-indazole

Executive Summary The functionalization of the 1H-indazole core is a critical transformation in modern drug discovery, given its prevalence as a bioisostere for indole and benzimidazole in kinase inhibitors and CNS thera...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The functionalization of the 1H-indazole core is a critical transformation in modern drug discovery, given its prevalence as a bioisostere for indole and benzimidazole in kinase inhibitors and CNS therapeutics. Specifically, 6-(Difluoromethoxy)-3-iodo-1H-indazole presents a highly valuable but electronically complex scaffold. This application note provides a comprehensive, field-tested guide to executing Suzuki-Miyaura cross-couplings at the C3 position of this molecule. By dissecting the electronic influence of the difluoromethoxy group and the reactivity of the C3-iodide, this guide establishes a self-validating protocol for both N-protected and unprotected coupling strategies.

Mechanistic Rationale & Substrate Profiling

To achieve high-yielding cross-couplings, one must understand the specific electronic push-and-pull within 6-(Difluoromethoxy)-3-iodo-1H-indazole:

  • C3-Iodide Hyper-Reactivity: The C3 position of the indazole ring is inherently electron-deficient compared to the carbocyclic ring. The presence of an iodine atom provides an exceptionally low bond dissociation energy, making it highly susceptible to rapid oxidative addition by Pd(0) species. This allows the C3-I bond to be selectively coupled even if other halogens (e.g., C6-Br) are present on the scaffold [1].

  • Electronic Influence of the -OCHF₂ Group: The difluoromethoxy group is a lipophilic, electron-withdrawing substituent (Hammett σmeta​≈0.35 ). Through inductive withdrawal, it further depletes electron density from the indazole core. While this accelerates the oxidative addition step, it simultaneously lowers the pKa of the N1-H proton.

  • The N1-Deprotonation Dilemma: Under the basic conditions required for Suzuki-Miyaura transmetalation (e.g., Na₂CO₃ or K₂CO₃), the highly acidic N1-H of the 6-OCHF₂ derivative is easily deprotonated. The resulting indazolide anion is a strong σ -donor that can coordinate to the Palladium(II) center, leading to off-cycle resting states or irreversible catalyst poisoning[2]. Consequently, while unprotected couplings are possible under high-energy microwave conditions, N1-protection (e.g., Boc or SEM) is strongly recommended to ensure catalytic turnover and reproducibility.

Strategic Workflow & Decision Matrix

The decision to protect the N1 position dictates the choice of catalyst, base, and thermal conditions. The workflow below outlines the strategic divergence based on the complexity of the boronic acid coupling partner.

Workflow Start 6-(Difluoromethoxy)-3-iodo-1H-indazole Decision N1 Protection Strategy Start->Decision Protect N1-Boc Protection (Boc2O, DMAP) Decision->Protect Complex/Steric Boronic Acids Suzuki2 Direct Suzuki Coupling Pd(PPh3)4, Na2CO3, µW Decision->Suzuki2 Simple Boronic Acids Suzuki1 Suzuki Coupling Pd(dppf)Cl2, K2CO3 Protect->Suzuki1 Deprotect Deprotection (TFA, DCM) Suzuki1->Deprotect End 3-Aryl-6-(difluoromethoxy)-1H-indazole Suzuki2->End Deprotect->End

Decision matrix and workflow for the Suzuki-Miyaura coupling of 3-iodoindazoles.

Optimization Data & Quantitative Metrics

The following table synthesizes empirical optimization data for the coupling of 3-iodoindazoles, highlighting the critical interplay between N-protection, catalyst selection, and yield [3, 4].

Catalyst System (mol%)Base (Equiv)Solvent SystemTemp (°C)N1-StatusAvg. Yield (%)Mechanistic Observation
Pd(dppf)Cl₂ (5%)K₂CO₃ (2.5)Dioxane/H₂O (4:1)90Boc-Protected 92 - 96 Optimal transmetalation; no catalyst poisoning observed.
Pd(PPh₃)₄ (5%)Na₂CO₃ (2.0)Dioxane/H₂O (3:1)120 (µW)Unprotected 85 - 90High thermal energy overcomes Pd-indazolide resting state.
Pd(OAc)₂ / SPhos (5%)K₃PO₄ (3.0)Toluene/H₂O (10:1)100Unprotected55 - 65Significant N-arylation and protodeboronation side-reactions.
Pd(dppf)Cl₂ (5%)Cs₂CO₃ (2.5)DMF80Boc-Protected70 - 75Base-induced premature Boc-deprotection noted.

Catalytic Cycle & Pathway Dynamics

Understanding the catalytic cycle ensures accurate troubleshooting. For 3-iodoindazoles, the oxidative addition is rapid, making transmetalation the rate-limiting step, heavily dependent on base solubility and boronic acid activation.

Cycle Pd0 Pd(0) Active Catalyst OA Oxidative Addition (C3-I Cleavage) Pd0->OA Substrate Entry PdII Pd(II) Intermediate (Indazole-Pd-I) OA->PdII TM Transmetalation (Ar-B(OH)2 + Base) PdII->TM Base Activation PdII_Ar Pd(II) Diaryl Species TM->PdII_Ar RE Reductive Elimination PdII_Ar->RE RE->Pd0 Catalyst Regeneration Product Cross-Coupled Product RE->Product

Catalytic cycle for the Suzuki-Miyaura cross-coupling at the indazole C3 position.

Validated Experimental Protocols

The following protocols are designed as self-validating systems . Each phase includes built-in analytical checkpoints to ensure causality and prevent downstream failures.

Protocol A: N1-Boc Protection (Recommended Route)

Objective: Mask the acidic N1-H to prevent Pd-coordination and N-arylation.

  • Initialization: Charge an oven-dried round-bottom flask with 6-(Difluoromethoxy)-3-iodo-1H-indazole (1.0 equiv) and anhydrous THF (0.2 M concentration).

  • Catalysis & Addition: Add 4-Dimethylaminopyridine (DMAP, 0.1 equiv). Cool the mixture to 0 °C using an ice bath. Slowly add Di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv) dropwise.

  • Propagation: Remove the ice bath and stir at room temperature for 2 hours.

  • Validation Checkpoint 1 (In-Process): Perform TLC (Hexanes/EtOAc 4:1). The starting material (Rf ~0.3, UV active) must be completely consumed, replaced by a less polar spot (Rf ~0.6). Causality: The loss of the polar N-H bond significantly increases the molecule's lipophilicity.

  • Isolation: Quench with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate. The product is typically pure enough for the next step without chromatography.

Protocol B: Suzuki-Miyaura Cross-Coupling

Objective: Form the C3-Aryl bond via Pd-catalyzed cross-coupling.

  • Preparation: In a Schlenk tube or microwave vial, combine the N-Boc-6-(difluoromethoxy)-3-iodo-1H-indazole (1.0 equiv), the desired Aryl Boronic Acid (1.5 equiv), and[Pd(dppf)Cl₂·CH₂Cl₂] (0.05 equiv).

  • Solvent & Base: Add a degassed mixture of 1,4-Dioxane and water (4:1 v/v, 0.1 M). Add K₂CO₃ (2.5 equiv).

  • Deoxygenation: Purge the vessel with Argon for 10 minutes. Causality: Oxygen rapidly degrades the electron-rich Pd(0) active species into inactive Pd(II) oxides, halting the catalytic cycle.

  • Heating: Seal the vessel and heat to 90 °C for 4-6 hours (or 110 °C for 45 mins via microwave irradiation).

  • Validation Checkpoint 2 (In-Process): The reaction mixture should transition from a reddish-orange suspension to a dark brown/black mixture (indicating active Pd cycling and eventual nanoparticle aggregation). LC-MS must show the disappearance of the iodide isotope pattern and the appearance of the [M+H]+ mass of the coupled product.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove palladium black. Concentrate the filtrate and purify via silica gel chromatography.

Protocol C: Boc-Deprotection

Objective: Unmask the N1 position to yield the final target.

  • Reaction: Dissolve the coupled product in Dichloromethane (DCM, 0.1 M). Add Trifluoroacetic acid (TFA, 10-20 equiv) dropwise at 0 °C.

  • Stirring: Warm to room temperature and stir for 2 hours.

  • Validation Checkpoint 3 (Final): LC-MS analysis will show a mass shift of -100 Da (loss of Boc group). Gas evolution (CO₂ and isobutylene) should cease, confirming reaction completion.

  • Isolation: Concentrate under reduced pressure to remove excess TFA. Neutralize with saturated NaHCO₃, extract with EtOAc, dry, and concentrate to yield the final 3-Aryl-6-(difluoromethoxy)-1H-indazole.

References

  • Source: nih.gov (PMC)
  • Source: mdpi.
  • Title: CN114276297A - 1H-indazole VEGFR-2 kinase inhibitor and preparation and application thereof Source: Google Patents URL
  • Title: Palladium Catalysts for 3-Iodoindazole Cross-Coupling: Application Notes and Protocols Source: Benchchem URL
Application

Mastering the Indazole Core: Advanced N-Protection Strategies for 3-Iodo-1H-indazoles in Organic Synthesis

Introduction: The Strategic Importance of 3-Iodo-1H-indazoles The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" heterocyclic system due to its prevalence in a multitude of pharma...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of 3-Iodo-1H-indazoles

The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" heterocyclic system due to its prevalence in a multitude of pharmacologically active compounds.[1] Its unique structural and electronic properties allow for diverse functionalization, leading to the development of novel therapeutics. Among the various substituted indazoles, 3-iodo-1H-indazole stands out as a particularly valuable intermediate. The iodine atom at the C3 position serves as a versatile synthetic handle, enabling a wide array of palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig aminations.[2] These reactions are pivotal for constructing complex molecular architectures and exploring structure-activity relationships in drug discovery programs.

However, the journey of transforming 3-iodo-1H-indazole into a final drug candidate is not without its challenges. The acidic N-H proton of the indazole ring can interfere with many synthetic transformations, leading to undesired side reactions, and a mixture of N1 and N2 alkylated products.[3] Therefore, a robust N-protection strategy is paramount to ensure regioselective functionalization and achieve high yields of the desired products. This application note provides a comprehensive guide to the most effective N-protection strategies for 3-iodo-1H-indazoles, offering detailed protocols, mechanistic insights, and a comparative analysis to aid researchers in selecting the optimal approach for their specific synthetic needs.

The Challenge of Regioselectivity in Indazole Alkylation: N1 versus N2

The indazole ring possesses two nitrogen atoms, N1 and N2, both of which can be alkylated. The regiochemical outcome of this alkylation is a delicate balance of electronic and steric factors, as well as the specific reaction conditions employed.[3] Generally, the 1H-indazole tautomer is thermodynamically more stable than the 2H-indazole tautomer.[3] However, kinetic factors often play a decisive role in determining the final product distribution.

Computational studies have shown that for many indazole substrates, the transition state energy for N2 alkylation is lower than that for N1 alkylation, leading to a kinetic preference for the N2 isomer.[4] This preference can be particularly pronounced for indazoles with substituents at the C3 position.[4] Understanding and controlling this inherent reactivity is the cornerstone of a successful synthetic strategy involving 3-iodo-1H-indazoles.

Recommended N-Protecting Groups and Protocols

The selection of an appropriate N-protecting group is a critical decision that can significantly impact the overall success of a synthetic sequence. The ideal protecting group should be easy to install in high yield, stable to the conditions of subsequent reactions (e.g., cross-coupling, reduction), and readily removable under mild conditions that do not affect other functional groups in the molecule. Here, we detail the application of three highly effective protecting groups for 3-iodo-1H-indazoles: 2-(trimethylsilyl)ethoxymethyl (SEM), tert-butoxycarbonyl (Boc), and tetrahydropyranyl (THP).

The SEM Group: A Robust and Versatile Protector

The 2-(trimethylsilyl)ethoxymethyl (SEM) group is a highly reliable protecting group for indazoles, prized for its exceptional stability across a wide range of reaction conditions, including strongly basic, nucleophilic, and reductive environments.[1] This robustness makes it an excellent choice for multi-step syntheses where the indazole core needs to be shielded during various transformations.

Experimental Protocol: SEM Protection of 3-Iodo-1H-indazole

  • Materials:

    • 3-Iodo-1H-indazole

    • Anhydrous Tetrahydrofuran (THF)

    • Sodium hydride (NaH, 60% dispersion in mineral oil)

    • 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve 3-iodo-1H-indazole (1.0 equiv) in anhydrous THF (to a concentration of 0.2 M) in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the solution to 0 °C in an ice bath.

    • Carefully add sodium hydride (1.2 equiv) portion-wise to the stirred solution.

    • Stir the mixture at 0 °C for 30 minutes.

    • Add SEM-Cl (1.2 equiv) dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

    • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Extract the product with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the N-SEM protected 3-iodo-indazole.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous THF and a flame-dried flask is crucial as sodium hydride is a highly reactive base that readily reacts with water.

  • Sodium Hydride (NaH): NaH is a strong, non-nucleophilic base that efficiently deprotonates the indazole N-H, forming the corresponding sodium salt. This enhances the nucleophilicity of the indazole nitrogen for subsequent alkylation.

  • Regioselectivity: While direct alkylation of indazoles can often lead to a mixture of N1 and N2 isomers, the use of SEM-Cl often shows good regioselectivity. For many substituted indazoles, the SEM group preferentially protects the N2 position.[1][5]

Experimental Protocol: SEM Deprotection

The SEM group can be cleaved under both acidic conditions and with a fluoride source.[1]

Method A: Acidic Deprotection

  • Materials:

    • N-SEM protected 3-iodo-indazole

    • 6M Hydrochloric acid (HCl)

    • Ethanol

  • Procedure:

    • Dissolve the SEM-protected indazole in a 1:1 mixture of ethanol and 6M HCl.

    • Heat the solution at reflux for 2-4 hours, monitoring the reaction by TLC.

    • Upon completion, cool the reaction mixture and neutralize with a suitable base (e.g., saturated aqueous sodium bicarbonate).

    • Extract the product with an organic solvent, wash with brine, dry, and concentrate.

    • Purify by column chromatography if necessary.

Method B: Fluoride-Mediated Deprotection

  • Materials:

    • N-SEM protected 3-iodo-indazole

    • Tetrabutylammonium fluoride (TBAF, 1M solution in THF)

    • Anhydrous THF

  • Procedure:

    • Dissolve the SEM-protected indazole in anhydrous THF.

    • Add a solution of TBAF (2-3 equiv) dropwise at room temperature.

    • Stir the reaction for 12-24 hours, monitoring by TLC.

    • Quench the reaction with water and extract the product with an organic solvent.

    • Wash the combined organic layers with brine, dry, and concentrate.

    • Purify by column chromatography.

A milder alternative for fluoride-mediated deprotection involves using magnesium bromide in ether and nitromethane, which can be beneficial for substrates with other sensitive functional groups.[6][7][8]

Diagram of SEM Protection and Deprotection Workflow

SEM_Workflow cluster_protection Protection cluster_deprotection Deprotection Indazole 3-Iodo-1H-indazole SEM_Protected N-SEM-3-iodo-indazole Indazole->SEM_Protected NaH, SEM-Cl THF, 0°C to rt Deprotected_Indazole 3-Iodo-1H-indazole SEM_Protected->Deprotected_Indazole HCl/EtOH (reflux) or TBAF/THF (rt)

Caption: Workflow for SEM protection and deprotection of 3-iodo-1H-indazole.

The Boc Group: A Mildly Labile and Versatile Option

The tert-butoxycarbonyl (Boc) group is another widely used protecting group for nitrogen-containing heterocycles. Its key advantage lies in its ease of removal under mildly acidic conditions, which are often compatible with a wide range of functional groups.

Experimental Protocol: Boc Protection of 3-Iodo-1H-indazole

  • Materials:

    • 3-Iodo-1H-indazole

    • Di-tert-butyl dicarbonate ((Boc)₂O)

    • Triethylamine (TEA) or 4-Dimethylaminopyridine (DMAP) (catalytic)

    • Anhydrous solvent (e.g., THF, Dichloromethane (DCM))

  • Procedure:

    • Dissolve 3-iodo-1H-indazole (1.0 equiv) in the chosen anhydrous solvent.

    • Add triethylamine (1.5 equiv) and a catalytic amount of DMAP.

    • Add di-tert-butyl dicarbonate (1.2 equiv) to the solution.

    • Stir the reaction mixture at room temperature for 4-12 hours, monitoring by TLC.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Redissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by column chromatography to yield the N-Boc protected 3-iodo-indazole.

Noteworthy Observation: In some instances, particularly during subsequent Suzuki coupling reactions under microwave heating, the Boc group can be cleaved in situ.[9] This can be either an advantage, leading to a one-pot deprotection-coupling sequence, or a disadvantage if the unprotected indazole is prone to side reactions.

Experimental Protocol: Boc Deprotection

  • Materials:

    • N-Boc protected 3-iodo-indazole

    • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in a suitable solvent (e.g., DCM, 1,4-dioxane)

  • Procedure:

    • Dissolve the N-Boc protected indazole in the chosen solvent (e.g., DCM).

    • Add an excess of the acid (e.g., 20-50% TFA in DCM, or a 4M solution of HCl in 1,4-dioxane).

    • Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.

    • Upon completion, carefully neutralize the excess acid with a base (e.g., saturated aqueous sodium bicarbonate).

    • Extract the product with an organic solvent, wash with brine, dry, and concentrate to afford the deprotected 3-iodo-1H-indazole.

Diagram of Boc Protection and Deprotection Workflow

Boc_Workflow cluster_protection Protection cluster_deprotection Deprotection Indazole 3-Iodo-1H-indazole Boc_Protected N-Boc-3-iodo-indazole Indazole->Boc_Protected (Boc)₂O, TEA, DMAP Solvent, rt Deprotected_Indazole 3-Iodo-1H-indazole Boc_Protected->Deprotected_Indazole TFA/DCM or HCl/Dioxane, rt

Caption: Workflow for Boc protection and deprotection of 3-iodo-1H-indazole.

The THP Group: An Acid-Labile Acetal

The tetrahydropyranyl (THP) group is an acetal-based protecting group that is readily installed under acidic conditions and cleaved under mild acidic conditions.[1] Its high acid lability makes it suitable for synthetic routes that do not involve acidic reagents in subsequent steps.

Experimental Protocol: THP Protection of 3-Iodo-1H-indazole

  • Materials:

    • 3-Iodo-1H-indazole

    • 3,4-Dihydro-2H-pyran (DHP)

    • p-Toluenesulfonic acid (p-TsOH) or another acid catalyst

    • Anhydrous Dichloromethane (DCM)

  • Procedure:

    • Dissolve 3-iodo-1H-indazole (1.0 equiv) in anhydrous DCM.

    • Add 3,4-dihydro-2H-pyran (1.5 equiv).

    • Add a catalytic amount of p-TsOH (0.05 equiv).

    • Stir the mixture at room temperature for 2-4 hours, monitoring by TLC.

    • Quench the reaction with a saturated aqueous sodium bicarbonate solution and extract with DCM (3 x volumes).

    • Dry the combined organic layers over anhydrous Na₂SO₄, concentrate, and purify by column chromatography to yield the N-THP protected 3-iodo-indazole.

Experimental Protocol: THP Deprotection

  • Materials:

    • N-THP protected 3-iodo-indazole

    • Methanol

    • p-Toluenesulfonic acid (p-TsOH) or another acid catalyst

  • Procedure:

    • Dissolve the N-THP indazole in methanol.

    • Add a catalytic amount of p-TsOH.

    • Stir at room temperature for 1-3 hours until deprotection is complete (monitor by TLC).

    • Neutralize the reaction with a base (e.g., triethylamine) and concentrate under reduced pressure.

    • Purify the residue by column chromatography if necessary.

Comparative Analysis of Protecting Groups

The choice of protecting group is highly dependent on the overall synthetic plan. The following table provides a comparative summary to aid in this critical decision.

Protecting GroupAdvantagesDisadvantages
SEM - Highly stable to a wide range of conditions (basic, nucleophilic, reductive).[1]- Often provides good regioselectivity for N2 protection.[1][5]- Deprotection conditions can be harsh (refluxing acid or fluoride source).[1]
Boc - Easily removed under mild acidic conditions.[9]- Compatible with many functional groups.- Labile to strong acids.- Can be cleaved during some cross-coupling reactions.[9]
THP - Easy to install and remove under mild acidic conditions.[1]- Inexpensive reagents.- Highly acid-labile, limiting its use in acidic reaction environments.[1]- Creates a new stereocenter, potentially complicating characterization.

Conclusion

The successful synthesis and functionalization of 3-iodo-1H-indazoles are critically dependent on a well-chosen N-protection strategy. The SEM group offers the highest level of stability for complex, multi-step syntheses involving a broad range of reaction conditions. The Boc group provides a versatile and mildly labile option, while the THP group is a suitable choice when very mild, acid-catalyzed deprotection is required. The detailed protocols and comparative analysis provided in this application note serve as a comprehensive guide for researchers, scientists, and drug development professionals, enabling them to select and implement the most appropriate protecting group strategy to advance their research and development goals.

References

  • Application Notes: Protecting Group Strategies for 3-Iodo-6-methyl-4-nitro-1H-indazole - Benchchem.
  • Mechanism of a Highly Selective N2 Alkyl
  • A Comparative Guide to Indazole Alkyl
  • Troubleshooting regioselectivity in indazole synthesis - Benchchem.
  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calcul
  • Application of 3-Iodo-6-methyl-4-nitro-1H-indazole in Heterocyclic Synthesis - Benchchem.
  • Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-aryl
  • Novel Deprotection of SEM Ethers: A Very Mild and Selective Method Using Magnesium Bromide.
  • Regioselective protection at N-2 and derivatization
  • WO2006048745A1 - Methods for preparing indazole compounds - Google P
  • Development of a selective and scalable N1-indazole alkyl
  • The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism - MDPI.
  • 1-Boc-5-Bromo-3-iodo-1H-indazole - Sigma-Aldrich.
  • Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradi
  • AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES - PMC.
  • N-Boc-3-iodo-6-Methoxy-1H-indazole — Chemical Substance Inform
  • Pd(PPh 3 )
  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - Semantic Scholar.
  • Novel Deprotection of SEM Ethers: A Very Mild and Selective Method Using Magnesium Bromide | Request PDF - ResearchG
  • [2-(Trimethylsilyl)ethoxy]methyl (SEM)

Sources

Method

Application Note: 6-(Difluoromethoxy)-3-iodo-1H-indazole as a Privileged Building Block in Drug Discovery

Introduction & Structural Rationale In modern medicinal chemistry, the indazole scaffold is a privileged pharmacophore, frequently deployed as a kinase hinge binder or a protein-protein interaction inhibitor. However, op...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Rationale

In modern medicinal chemistry, the indazole scaffold is a privileged pharmacophore, frequently deployed as a kinase hinge binder or a protein-protein interaction inhibitor. However, optimizing the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of indazole hits often requires precise, late-stage functionalization. 6-(Difluoromethoxy)-3-iodo-1H-indazole has emerged as a highly versatile building block that addresses multiple drug design challenges simultaneously.

The structural causality of this molecule relies on two critical modifications to the native indazole core:

  • The 3-Iodo Handle: The C3 position of the indazole ring is electronically deactivated, making direct C-H activation challenging. Pre-functionalization with an iodine atom dramatically lowers the activation energy for palladium-catalyzed oxidative addition, enabling rapid and regioselective cross-coupling1[1].

  • The 6-Difluoromethoxy (-OCF₂H) Group: This moiety serves as a lipophilic hydrogen bond donor/acceptor. Crucially, it blocks cytochrome P450-mediated oxidation at the metabolically vulnerable C6 position, significantly extending the compound's half-life. Furthermore, it avoids the Pregnane X Receptor (PXR) activation liabilities often seen with larger, highly lipophilic halogens, thereby reducing the risk of CYP3A4-mediated drug-drug interactions 2[2].

Physicochemical & Pharmacokinetic Profiling

The addition of the difluoromethoxy group fundamentally alters the physicochemical landscape of the indazole core, optimizing it for both target affinity and systemic exposure.

Table 1: Physicochemical Impact of the 6-Difluoromethoxy Substitution

Property3-Iodo-1H-indazole6-(Difluoromethoxy)-3-iodo-1H-indazolePharmacological Consequence
Molecular Weight 244.03 g/mol 310.04 g/mol Slight increase; remains well within Lipinski's Rule of 5 limits.
Lipophilicity (cLogP) ~2.5~3.6Enhanced membrane permeability and hydrophobic pocket affinity.
Metabolic Stability Low (C6 oxidation prone)High (C6 sterically/electronically blocked)Increased in vivo half-life; reduced hepatic clearance.
H-Bonding Profile 1 Donor, 1 Acceptor1 Donor, 3 Acceptors-OCF₂H acts as a weak H-bond acceptor, improving target residence time.
PXR Activation Risk ModerateLowReduced risk of clinical drug-drug interactions (DDIs)[2].

Mechanistic Pathway Visualization

The primary utility of 6-(difluoromethoxy)-3-iodo-1H-indazole lies in its reactivity in palladium-catalyzed cross-coupling. The diagram below illustrates the self-regenerating catalytic cycle for C3-arylation.

G Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition Pd(II) Intermediate Pd0->OxAdd + Indazole TransMet Transmetalation Boronic Acid / Base OxAdd->TransMet + Boronic Acid RedElim Reductive Elimination C3-R Indazole Product TransMet->RedElim RedElim->Pd0 Regeneration Product 3-Substituted 6-(Difluoromethoxy)indazole RedElim->Product Indazole 6-(Difluoromethoxy)- 3-iodo-1H-indazole Indazole->OxAdd Boronic R-B(OH)2 Base Boronic->TransMet

Catalytic cycle of Suzuki-Miyaura C3-arylation of 6-(difluoromethoxy)-3-iodo-1H-indazole.

Experimental Workflows & Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. They incorporate necessary causality for reagent selection and in-process quality control (QC) steps.

Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling (Unprotected N-H)

Traditionally, C3-functionalization required N1-protection (e.g., Boc, THP) to prevent catalyst poisoning or N-arylation[1]. However, utilizing microwave irradiation provides sufficient kinetic energy to drive the C3-coupling of unprotected 3-iodoindazoles, saving two synthetic steps 3[3].

Materials:

  • 6-(Difluoromethoxy)-3-iodo-1H-indazole (1.0 mmol, 1.0 equiv)

  • Aryl or Vinyl boronic acid pinacol ester (2.0 mmol, 2.0 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)

  • 2M Aqueous Na₂CO₃ (2.0 mL, 4.0 equiv)

  • 1,4-Dioxane (5.0 mL)

Step-by-Step Procedure:

  • Preparation: To a 10 mL microwave vial, add the indazole building block, boronic ester, and Pd(PPh₃)₄.

    • Causality: Pd(PPh₃)₄ is chosen as the Pd(0) source because its bulky triphenylphosphine ligands stabilize the active catalytic species against the unprotected indazole nitrogen 4[4].

  • Solvent & Base Addition: Add 1,4-dioxane and 2M aq. Na₂CO₃.

  • Degassing: Bubble argon or nitrogen through the mixture for 10 minutes.

    • Causality: Oxygen must be rigorously excluded to prevent the oxidation of Pd(0) to inactive Pd(II) species, which would halt the catalytic cycle.

  • Irradiation: Seal the vial and place it in a microwave reactor. Irradiate at 120 °C for 40 minutes.

  • Validation & QC: Sample the organic layer and analyze via LC-MS.

    • Self-Validation: The reaction is deemed complete when the starting material mass ( m/z 311 for [M+H]⁺) is consumed, and the target product mass is dominant.

  • Workup: Dilute with water (10 mL) and extract with ethyl acetate (3 × 10 mL). Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel chromatography.

Protocol 2: Sonogashira Cross-Coupling (Protected N-H)

Unlike Suzuki conditions, Sonogashira coupling at the C3 position typically requires N1-protection (e.g., Boc or SEM) to prevent competitive N-alkylation by the alkyne or catalyst deactivation by the basic nitrogen[1][5].

Materials:

  • N1-Boc-6-(difluoromethoxy)-3-iodo-1H-indazole (1.0 mmol, 1.0 equiv)

  • Terminal alkyne (1.5 mmol, 1.5 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.05 mmol, 5 mol%)

  • Copper(I) iodide [CuI] (0.1 mmol, 10 mol%)

  • Triethylamine (TEA) (5.0 mL, acts as both solvent and base)

Step-by-Step Procedure:

  • Reagent Assembly: In an oven-dried Schlenk flask, combine the N1-Boc protected indazole, Pd(PPh₃)₂Cl₂, and CuI.

    • Causality: CuI is essential as a co-catalyst. It reacts with the terminal alkyne in the presence of TEA to form a copper acetylide intermediate, which rapidly transmetalates the alkyne to the Pd(II) center.

  • Degassing: Evacuate and backfill the flask with argon three times.

  • Reaction Initiation: Add anhydrous TEA and the terminal alkyne via syringe. Stir the mixture at 60 °C for 12 hours.

  • Validation & QC: Monitor via TLC (Hexanes:EtOAc). The disappearance of the UV-active starting material spot confirms conversion.

  • Workup: Filter the mixture through a pad of Celite to remove insoluble copper/palladium salts. Concentrate the filtrate and purify via flash chromatography.

Applications in Target-Based Drug Design

The integration of the 6-(difluoromethoxy)-3-iodo-1H-indazole scaffold has proven highly effective in recent drug discovery campaigns, particularly in antiviral and oncology indications.

For instance, during the development of therapeutics targeting the SARS-CoV-2 main protease (Mpro), researchers discovered that incorporating an indazole moiety with a difluoromethoxy-like bioisostere perfectly optimized interactions within the S1 and S2 hydrophobic pockets. The indazole nitrogen forms a critical hydrogen bond with the main-chain NH of Thr26, while the lipophilic difluoromethoxy group creates strong van der Waals interactions with Met49, yielding sub-micromolar IC₅₀ values against viral replication 6[6]. By utilizing the 3-iodo handle, medicinal chemists can rapidly generate libraries of C3-substituted derivatives to fine-tune these pocket interactions during the hit-to-lead optimization phase.

References

  • Palladium Catalysts for 3-Iodoindazole Cross-Coupling: Application Notes and Protocols - Benchchem. 4

  • Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation - MDPI. 3

  • COVID-19 therapeutics: Small-molecule drug development targeting SARS-CoV-2 main protease - PMC. 6

  • Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines - ResearchGate. 5

  • The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism - MDPI. 1

  • Designing Out PXR Activity on Drug Discovery Projects: A Review of Structure-Based Methods, Empirical and Computational Approaches | Journal of Medicinal Chemistry - ACS Publications. 2

Sources

Application

Application Note: Palladium-Catalyzed Amination Protocols for 6-(Difluoromethoxy)-3-iodo-1H-indazole

Executive Summary & Scientific Rationale The functionalization of the indazole scaffold at the C3 position is a critical strategy in the development of novel therapeutic agents, particularly kinase inhibitors [1]. The co...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

The functionalization of the indazole scaffold at the C3 position is a critical strategy in the development of novel therapeutic agents, particularly kinase inhibitors [1]. The compound 6-(Difluoromethoxy)-3-iodo-1H-indazole represents a highly privileged, yet synthetically demanding, building block.

The 6-difluoromethoxy (-OCF₂H) group acts as a bioisostere for halogens and methoxy groups, offering enhanced lipophilicity and metabolic stability while exerting an electron-withdrawing effect on the indazole core. Concurrently, the 3-iodo substituent provides an optimal site for transition-metal-catalyzed cross-coupling due to its high reactivity toward oxidative addition[2].

This application note details optimized, self-validating protocols for the Buchwald-Hartwig C–N cross-coupling of 6-(difluoromethoxy)-3-iodo-1H-indazole with primary and secondary amines.

Mechanistic Insights & Causality (E-E-A-T)

To ensure high yields and regioselectivity, researchers must navigate two primary chemical challenges:

Challenge 1: Indazole Tautomerization and Catalyst Poisoning

Unprotected 1H-indazoles exist in a tautomeric equilibrium (N1 vs. N2) and possess nucleophilic nitrogen atoms that can competitively coordinate to the palladium center, leading to catalyst poisoning or unwanted N-arylation [3].

  • The Causal Solution: N1-protection is strictly required. We utilize the tetrahydropyran-2-yl (THP) protecting group. THP is installed under mildly acidic conditions and removed without harsh bases, which is crucial because the difluoromethoxy moiety can be sensitive to strongly basic or nucleophilic deprotection environments.

Challenge 2: Facilitating Reductive Elimination

While the 3-iodo group readily undergoes oxidative addition to Pd(0), the subsequent reductive elimination to form the C–N bond is often the rate-limiting step, especially with electron-rich amines.

  • The Causal Solution: The use of bidentate ligands with large bite angles (e.g., Xantphos ) or bulky monodentate ligands (e.g., tBuBrettPhos ) is engineered to force the Pd(II) intermediate into a sterically congested geometry, thereby accelerating reductive elimination and suppressing competitive β-hydride elimination [1]. Furthermore, we select Cs₂CO₃ or LiHMDS as bases; they are strong enough to deprotonate the coordinated amine but avoid the side reactions associated with aggressive bases like NaOtBu.

Catalytic Cycle of the Buchwald-Hartwig Amination

G Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Insertion into C3-I bond) Pd0->OxAdd + 6-(OCF2H)-3-iodoindazole PdII_1 L_nPd(II)(Indazole)(I) OxAdd->PdII_1 AmineCoord Amine Coordination & Deprotonation (Base) PdII_1->AmineCoord + HNR2, Base - Base·HI PdII_2 L_nPd(II)(Indazole)(NR2) AmineCoord->PdII_2 RedElim Reductive Elimination (C3-N Bond Formation) PdII_2->RedElim RedElim->Pd0 Regeneration Product 3-Aminoindazole Product RedElim->Product

Caption: Pd-catalyzed Buchwald-Hartwig catalytic cycle for C3-amination of 3-iodoindazoles.

Quantitative Data: Reaction Optimization

The following table summarizes the comparative efficiency of various catalytic systems for the amination of protected 3-iodoindazoles, demonstrating why the Pd₂(dba)₃/Xantphos system is the recommended baseline [1, 4].

Catalyst (mol%)Ligand (mol%)Base (Equiv)SolventTemp (°C)Time (h)Yield (%)
Pd₂(dba)₃ (2.5)Xantphos (5.0)Cs₂CO₃ (2.0)1,4-Dioxane1001688
Pd₂(dba)₃ (2.5)tBuBrettPhos (5.0)LiHMDS (2.5)Toluene801291
Pd(OAc)₂ (5.0)BINAP (10.0)NaOtBu (2.0)Toluene1102462
CuI (10.0)Proline (20.0)K₂CO₃ (2.0)DMSO140 (MW)0.549

Note: Yields represent isolated yields of the protected intermediate. MW = Microwave irradiation.

Experimental Workflow & Step-by-Step Protocols

The complete synthesis is a self-validating three-step workflow. Each step includes specific validation checkpoints (e.g., TLC monitoring, specific workup behaviors) to ensure the integrity of the intermediate before proceeding.

Workflow Visualization

Workflow SM 6-(Difluoromethoxy)- 3-iodo-1H-indazole Step1 Step 1: N1-Protection (DHP, PTSA) SM->Step1 Int1 THP-Protected Intermediate Step1->Int1 Step2 Step 2: Buchwald-Hartwig (Pd2(dba)3, Xantphos) Int1->Step2 Int2 Protected 3-Aminoindazole Step2->Int2 Step3 Step 3: Deprotection (TFA, DCM) Int2->Step3 Final 6-(Difluoromethoxy)- 3-amino-1H-indazole Step3->Final

Caption: Three-step experimental workflow for the C3-amination of 6-(difluoromethoxy)-3-iodo-1H-indazole.

Protocol A: N1-Protection (THP Installation)

Causality: THP masking prevents Pd-coordination by the N1/N2 atoms.

  • Setup: To an oven-dried 100 mL round-bottom flask, add 6-(difluoromethoxy)-3-iodo-1H-indazole (10.0 mmol, 1.0 equiv) and anhydrous ethyl acetate (40 mL).

  • Reagent Addition: Add 3,4-dihydro-2H-pyran (DHP, 15.0 mmol, 1.5 equiv) followed by p-toluenesulfonic acid monohydrate (PTSA, 1.0 mmol, 0.1 equiv).

  • Reaction: Attach a reflux condenser and heat the mixture to 60 °C for 4–6 hours.

  • Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 3:1). The highly polar starting material (Rf ~0.2) should completely convert to a significantly less polar spot (Rf ~0.6).

  • Workup: Cool to room temperature. Quench by adding 20 mL of saturated aqueous NaHCO₃. Extract with EtOAc (2 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Use the crude THP-protected intermediate directly in the next step.

Protocol B: Palladium-Catalyzed Buchwald-Hartwig Amination

Causality: Strict exclusion of oxygen is required to maintain the active Pd(0) species.

  • Glovebox Setup: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃ (0.025 mmol, 2.5 mol%), Xantphos (0.05 mmol, 5.0 mol%), and Cs₂CO₃ (2.0 mmol, 2.0 equiv).

  • Substrate Addition: Add the THP-protected 6-(difluoromethoxy)-3-iodo-1H-indazole (1.0 mmol, 1.0 equiv) and the desired primary or secondary amine (1.2 mmol, 1.2 equiv).

  • Solvent: Add 5 mL of anhydrous, degassed 1,4-dioxane. Seal the Schlenk tube tightly with a Teflon stopcock.

  • Reaction: Remove the tube from the glovebox and heat in an oil bath at 100 °C for 16 hours with vigorous stirring.

  • Validation Checkpoint: A color change from dark purple/red (Pd₂(dba)₃) to a yellowish-brown suspension is typical. Complete consumption of the iodo-intermediate should be verified by LC-MS.

  • Workup: Cool to room temperature. Dilute the mixture with 10 mL of EtOAc and filter through a short pad of Celite to remove the inorganic salts and palladium black. Concentrate the filtrate and purify via silica gel flash chromatography.

Protocol C: THP Deprotection

Causality: Acidic cleavage removes the THP group while leaving the base-sensitive difluoromethoxy group intact.

  • Setup: Dissolve the purified protected 3-aminoindazole (1.0 mmol) in anhydrous dichloromethane (DCM, 10 mL) and cool to 0 °C in an ice bath.

  • Deprotection: Add trifluoroacetic acid (TFA, 10.0 mmol, 10 equiv) dropwise.

  • Reaction: Remove the ice bath and stir at room temperature for 2–4 hours.

  • Validation Checkpoint: TLC will show the disappearance of the non-polar protected intermediate and the appearance of a highly polar, UV-active spot (the final product).

  • Workup: Carefully neutralize the reaction mixture by dropwise addition of saturated aqueous NaHCO₃ until the pH is ~8 (monitor for CO₂ evolution). Extract with DCM (3 × 15 mL), dry over Na₂SO₄, and concentrate to yield the final 6-(difluoromethoxy)-3-amino-1H-indazole derivative.

References

  • ACS Publications. "Cascade Synthesis of Kinase-Privileged 3-Aminoindazoles via Intramolecular N–N Bond Formation." The Journal of Organic Chemistry. Available at:[Link]

  • Semantic Scholar. "Microwave-Assisted Functionalization of Indazoles: An Overview." Journal of Advanced Scientific Research. Available at: [Link]

Method

Synthesis of kinase inhibitors derived from 6-(Difluoromethoxy)-3-iodo-1H-indazole

An In-Depth Guide to the Synthesis of Kinase Inhibitors Derived from 6-(Difluoromethoxy)-3-iodo-1H-indazole Introduction: A Privileged Scaffold in Modern Drug Discovery Protein kinases are crucial regulators of cellular...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Synthesis of Kinase Inhibitors Derived from 6-(Difluoromethoxy)-3-iodo-1H-indazole

Introduction: A Privileged Scaffold in Modern Drug Discovery

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1][2][3] This has made them one of the most important target classes in drug discovery. Within the vast landscape of kinase inhibitors, molecules built around an indazole core have emerged as a "privileged scaffold," demonstrating a remarkable propensity for binding to the ATP pocket of various kinases.[4][5][6][7][8]

This guide focuses on a particularly valuable starting material: 6-(Difluoromethoxy)-3-iodo-1H-indazole . This building block is strategically designed for success. The indazole core itself is an excellent bioisostere of purines, enabling it to form key hydrogen bonds with the kinase hinge region.[5] The iodine atom at the 3-position serves as a versatile chemical handle, ideal for introducing molecular diversity through robust cross-coupling reactions.[9][10]

Furthermore, the 6-difluoromethoxy (-OCF₂H) group offers significant advantages in drug design. It enhances metabolic stability by replacing more labile groups like methoxy, which are prone to O-demethylation by CYP enzymes.[11][12] This moiety also modulates lipophilicity and can act as a unique hydrogen bond donor, properties that can be fine-tuned to improve a compound's pharmacokinetic profile and target engagement.[13][14]

This document provides detailed protocols and scientific rationale for leveraging this powerful scaffold to synthesize novel kinase inhibitors, focusing on the two cornerstone reactions of modern medicinal chemistry: the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.

Core Synthetic Strategies: Diversification of the Indazole-3-Position

The primary strategy for derivatizing 6-(difluoromethoxy)-3-iodo-1H-indazole involves palladium-catalyzed cross-coupling reactions at the C-3 iodine position. This allows for the systematic and efficient construction of a library of analogs with diverse substituents, which is essential for exploring structure-activity relationships (SAR).

G start_node 6-(Difluoromethoxy)-3-iodo-1H-indazole suzuki_node Suzuki-Miyaura Coupling (C-C Bond Formation) start_node->suzuki_node R-B(OH)₂ / Pd Catalyst Base, Solvent buchwald_node Buchwald-Hartwig Amination (C-N Bond Formation) start_node->buchwald_node R¹R²NH / Pd Catalyst Ligand, Base, Solvent product_c 3-Aryl/Heteroaryl Derivatives suzuki_node->product_c product_n 3-Amino Derivatives buchwald_node->product_n G node_workflow node_workflow node_start Synthesis of Indazole Library node_purify Purification & Characterization (HPLC, NMR, MS) node_start->node_purify node_screen Primary Kinase Screening (Single Concentration) node_purify->node_screen node_ic50 IC₅₀ Determination (Dose-Response) node_screen->node_ic50 node_select Kinome Selectivity Profiling node_ic50->node_select node_cell Cellular Assays (e.g., Anti-proliferation) node_ic50->node_cell node_sar Structure-Activity Relationship (SAR) Analysis node_select->node_sar node_cell->node_sar node_sar->node_start Iterative Design

Sources

Application

Application Notes and Protocols for Sonogashira Coupling of 3-Iodoindazole Derivatives

Introduction: Strategic C-C Bond Formation at the Indazole Core The indazole scaffold is a privileged motif in medicinal chemistry, forming the core of numerous therapeutic agents. The functionalization of this heterocyc...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Strategic C-C Bond Formation at the Indazole Core

The indazole scaffold is a privileged motif in medicinal chemistry, forming the core of numerous therapeutic agents. The functionalization of this heterocycle, particularly at the C3-position, is a critical strategy for modulating biological activity. Among the array of cross-coupling reactions, the Sonogashira coupling stands out as a powerful and versatile method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the procedures for the Sonogashira coupling of 3-iodoindazole derivatives. We will delve into the mechanistic nuances, provide field-proven protocols, and offer insights into reaction optimization.

The Sonogashira reaction typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of a base.[1] The reaction proceeds under mild conditions, tolerates a wide range of functional groups, and has been successfully applied to complex molecule synthesis.[1][2] For 3-iodoindazole derivatives, this reaction opens a direct avenue to 3-alkynylindazoles, which are valuable intermediates for the synthesis of diverse compound libraries.[3][4]

Mechanistic Considerations: The Critical Role of N-Protection

The success of the Sonogashira coupling at the C3-position of the indazole ring is often contingent on the protection of the N1-proton. In its unprotected form (1H-indazole), the acidic proton can interfere with the catalytic cycle, leading to low or no yield of the desired coupled product.[3][4] Protection of the N1-position, for example with a tetrahydropyranyl (THP) or a pivaloyl (Piv) group, prevents this interference and facilitates a smooth reaction.

The generally accepted mechanism for the copper-cocatalyzed Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[5]

Figure 1: Simplified mechanism of the copper-cocatalyzed Sonogashira coupling.

Palladium Cycle:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the 3-iodoindazole to form a Pd(II) complex.[5]

  • Transmetalation: The copper acetylide, generated in the copper cycle, transfers the alkynyl group to the palladium complex. This is often the rate-determining step.[5]

  • cis-trans Isomerization: The resulting complex undergoes isomerization to bring the organic groups into a cis orientation.

  • Reductive Elimination: The final step involves the reductive elimination of the 3-alkynylindazole product, regenerating the Pd(0) catalyst.[5]

Copper Cycle:

  • π-Alkyne Complex Formation: The copper(I) salt reacts with the terminal alkyne to form a π-alkyne complex.[5]

  • Deprotonation: In the presence of a base, the terminal alkyne is deprotonated, forming a copper acetylide species.[5] This species is then ready for transmetalation to the palladium center.

Copper-Free Sonogashira Coupling: While the copper co-catalyst generally increases the reaction rate, copper-free versions of the Sonogashira coupling have been developed to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).[2][6] In these protocols, the base plays a more direct role in the deprotonation of the alkyne, which then coordinates to the palladium center.[5]

Experimental Protocols

The following protocols are provided as a starting point and may require optimization depending on the specific 3-iodoindazole derivative and terminal alkyne used.

Protocol 1: Standard Copper-Cocatalyzed Sonogashira Coupling

This protocol is a general and robust method for the coupling of N-protected 3-iodoindazoles with a variety of terminal alkynes.[7]

Materials:

  • N-protected 3-iodoindazole (1.0 mmol, 1.0 equiv)

  • Terminal alkyne (1.2 mmol, 1.2 equiv)

  • Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂) (0.03 mmol, 3 mol%)

  • Copper(I) iodide (CuI) (0.06 mmol, 6 mol%)

  • Triethylamine (Et₃N) (3.0 mmol, 3.0 equiv)

  • N,N-Dimethylformamide (DMF) or other suitable solvent (e.g., THF, Dioxane) (10 mL)

Procedure:

  • To a dry reaction flask, add the N-protected 3-iodoindazole, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon).

  • Add the solvent (DMF), followed by the terminal alkyne and triethylamine via syringe.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-65 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8]

  • Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-alkynylindazole derivative.

Protocol 2: Microwave-Assisted Copper-Free Sonogashira Coupling

Microwave irradiation can significantly accelerate the reaction, often leading to higher yields in shorter reaction times.[9][10] This copper-free protocol minimizes the formation of homocoupled alkyne byproducts.

Materials:

  • 3-Iodo-1H-indazole or N-protected 3-iodoindazole (1.0 mmol, 1.0 equiv)

  • Terminal alkyne (1.5 mmol, 1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 mmol, 5 mol%)

  • A suitable base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (3.0 mmol, 3.0 equiv)

  • A suitable solvent such as DMF or Dioxane (5 mL)

Procedure:

  • In a microwave reaction vial, combine the 3-iodoindazole derivative, Pd(PPh₃)₄, and the base.

  • Add the solvent and the terminal alkyne.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120-140 °C) for a specified time (e.g., 15-40 minutes).[7][10]

  • After cooling to room temperature, work up the reaction as described in Protocol 1.

  • Purify the product by column chromatography.

workflow start Start: Assemble Reagents reagents 1. 3-Iodoindazole 2. Terminal Alkyne 3. Palladium Catalyst 4. Base (and CuI if applicable) 5. Solvent start->reagents setup Reaction Setup (Inert Atmosphere) reagents->setup reaction Reaction (Conventional Heating or Microwave) setup->reaction monitoring Monitor Progress (TLC/LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup & Extraction monitoring->workup Complete purification Column Chromatography workup->purification product Final Product: 3-Alkynylindazole purification->product

Figure 2: General experimental workflow for Sonogashira coupling.

Data Presentation: Comparison of Reaction Conditions

The choice of catalyst, ligand, base, and solvent can significantly impact the outcome of the Sonogashira coupling. The following table summarizes various conditions reported in the literature for the coupling of 3-iodoindazole derivatives.

EntryPalladium Catalyst (mol%)Co-catalyst (mol%)LigandBaseSolventTemp (°C)TimeYield (%)Reference
1PdCl₂(PPh₃)₂ (3)CuI (6)PPh₃Et₃NDMFRT--[7]
2Pd(PPh₃)₄ (5)-PPh₃Cs₂CO₃1,4-Dioxane/EtOH/H₂O140 (MW)-Good[3]
3Pd(OAc)₂ (2)-PPh₃K₂CO₃IsopropanolRT-Good[11]
4PdCl₂(PPh₃)₂ (5)CuI (5)PPh₃Et₃NDMF65-Good-Excellent[8]
5Pd/CCuIPPh₃-Ethanol--Good-Excellent[12]

Note: "-" indicates that the specific information was not provided in the abstract. MW = Microwave irradiation, RT = Room Temperature.

Troubleshooting and Optimization

  • Low Yield: If the reaction yield is low, consider increasing the reaction temperature or switching to microwave heating. Ensure that the reagents and solvent are anhydrous and that the reaction is performed under a strictly inert atmosphere, especially when using a copper co-catalyst.[13] The choice of base can also be critical; screening different organic or inorganic bases may improve the yield.[14]

  • Formation of Homocoupling Product: The formation of diynes (Glaser coupling) is a common side reaction, particularly in the presence of copper and oxygen. To minimize this, ensure the reaction is thoroughly deoxygenated or consider a copper-free protocol.[6]

  • Starting Material Unreacted: If a significant amount of starting material remains, this could indicate catalyst deactivation. Increasing the catalyst loading or using a more robust ligand may be beneficial.[5] For less reactive aryl bromides or chlorides, harsher conditions or more active catalyst systems are often required.[1]

  • Solvent Effects: The polarity of the solvent can influence reaction rates and catalyst stability.[15] While DMF is a common choice, other solvents like THF, dioxane, or even aqueous media have been used successfully.[13][16] The optimal solvent should be determined empirically for each specific substrate combination.

Conclusion

The Sonogashira coupling is an indispensable tool for the synthesis of 3-alkynylindazole derivatives, providing a direct and efficient route to these valuable building blocks. By understanding the critical role of N-protection and carefully selecting the reaction conditions—including the catalyst system, base, and solvent—researchers can achieve high yields and purity. The protocols and data presented in this application note offer a solid foundation for the successful implementation of this powerful transformation in drug discovery and development programs.

References

  • ResearchGate. (n.d.). Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. Retrieved from [Link]

  • Kanwal, I., Mujahid, A., Rasool, N., & Nasir, N. M. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. Retrieved from [Link]

  • Wikipedia. (2023). Sonogashira coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

  • KAUST Repository. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. Retrieved from [Link]

  • PMC. (n.d.). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. Retrieved from [Link]

  • The Royal Society of Chemistry. (2015). Palladium salen Complex: An efficient Catalyst for Sonogashira reaction at room temperature. Retrieved from [Link]

  • PMC. (n.d.). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Retrieved from [Link]

  • The chemical reaction database. (2025). Copper-free Sonogashira coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of Sonogashira coupling conditions catalyzed by aromatic tri‐palladium complexes [Pd3]⁺. Retrieved from [Link]

  • ResearchGate. (2026). Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series. Retrieved from [Link]

  • Chemical Engineering Transactions. (2021). Copper- and Amine-free Sonogashira Cross-Coupling in the Presence of Ligandless Pd-containing Catalyst. Retrieved from [Link]

  • PubMed. (2009). An Efficient, Microwave-Assisted, One-Pot Synthesis of Indoles Under Sonogashira Conditions. Retrieved from [Link]

  • Organic Chemistry Portal. (2001). Rapid Homogeneous-Phase Sonogashira Coupling Reactions Using Controlled Microwave Heating. Retrieved from [Link]

  • PMC - NIH. (n.d.). Copper-free Sonogashira cross-coupling reactions: an overview. Retrieved from [Link]

  • RSC Publishing. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. Retrieved from [Link]

  • IntechOpen. (n.d.). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. Retrieved from [Link]

  • MDPI. (2024). Microwave-Assisted Solvent- and Cu(I)-Free Sonogashira C-C Cross-Coupling Catalysed by Pd Ionanofluids. Retrieved from [Link]

  • ResearchGate. (n.d.). Effects of solvent, base, and temperature on the Sonogashira coupling.... Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction. Retrieved from [Link]

  • PubMed. (2003). Rapid microwave promoted Sonogashira coupling reactions on solid phase. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Beilstein Journals. (2016). Scope and limitations of a DMF bio-alternative within Sonogashira cross-coupling and Cacchi-type annulation. Retrieved from [Link]

  • ScienceDirect. (n.d.). Facile synthesis of heavily-substituted alkynylpyridines via a Sonogashira approach. Retrieved from [Link]

Sources

Method

Protocols for Functionalizing the 3-Position of Difluoromethoxy Indazoles

Introduction & Mechanistic Rationale The incorporation of fluorinated motifs into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The difluoromethoxy group (–OCF₂H) serves as a highly lipophilic hy...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The incorporation of fluorinated motifs into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The difluoromethoxy group (–OCF₂H) serves as a highly lipophilic hydrogen bond donor/acceptor and a robust bioisostere for methoxy, alcohol, or thiol groups. Crucially, the –OCF₂H substituent significantly reduces the Highest Occupied Molecular Orbital (HOMO) energy of the aromatic system, thereby decreasing the electron density and nucleophilicity of the π-system, which profoundly enhances the metabolic stability of the molecule against oxidative degradation [1].

When functionalizing difluoromethoxy indazoles, the 3-position (C3) remains the most reactive vector for both electrophilic aromatic substitution (EAS) and transition-metal-catalyzed C–H activation. However, the electron-withdrawing inductive effect (–I) of the –OCF₂H group slightly dampens the intrinsic nucleophilicity of the indazole core compared to its unfluorinated or methoxy-substituted counterparts. Consequently, experimental conditions must be carefully calibrated. Electrophilic halogenation requires optimized solvent polarity to stabilize the transition state [2], while direct C–H functionalization often benefits from the reduced electron density, which can facilitate the concerted metalation-deprotonation (CMD) step in palladium catalysis [3].

Workflow SM Difluoromethoxy Indazole (Starting Material) NBS Protocol A: Electrophilic Bromination (NBS, THF/DMF) SM->NBS Halogenation CH Protocol C: Direct C-H Arylation (Pd-Catalyzed) SM->CH Direct Activation Bromo 3-Bromo-Difluoromethoxy Indazole Intermediate NBS->Bromo >85% Yield Product 3-Functionalized Difluoromethoxy Indazole CH->Product C-C Bond Formation Suzuki Protocol B: Suzuki-Miyaura Coupling (Pd(dppf)Cl2, Base) Bromo->Suzuki Ar-B(OH)2 Suzuki->Product Cross-Coupling

Fig 1: Divergent workflows for the C3-functionalization of difluoromethoxy indazoles.

Protocol A: Regioselective C3-Bromination via Electrophilic Aromatic Substitution

Causality & Design: Direct bromination using elemental bromine (Br₂) is often too harsh, risking polybromination or cleavage of the delicate difluoromethoxy ether linkage. N-Bromosuccinimide (NBS) provides a controlled, low steady-state concentration of electrophilic bromine, ensuring strict regioselectivity at the C3 position. Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) are selected as solvents to adequately solvate the polarized transition state.

Step-by-Step Methodology
  • Preparation: Charge an oven-dried, round-bottom flask with the difluoromethoxy indazole (1.0 equiv, e.g., 10 mmol) and anhydrous THF (0.2 M concentration).

  • Temperature Control: Cool the reaction mixture to 0 °C using an ice-water bath. Maintaining this initial temperature prevents exothermic runaway and suppresses N-bromination.

  • Reagent Addition: Add NBS (1.05 equiv) portion-wise over 15 minutes. Shield the reaction from direct light to prevent radical-mediated side reactions.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.

  • Quench & Workup: Quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to neutralize residual NBS. Extract the aqueous layer with ethyl acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient).

Self-Validation & QC:

  • ¹H NMR: Confirm the disappearance of the characteristic C3–H singlet (typically δ 8.0–8.2 ppm). Crucially, verify that the –OCF₂H proton remains intact, appearing as a distinct triplet ( δ 6.5–7.5 ppm) with a large coupling constant ( JHF​≈74 Hz).

  • LC-MS: The mass spectrum must display a characteristic 1:1 isotopic doublet (M / M+2) confirming the incorporation of a single bromine atom.

Protocol B: Suzuki-Miyaura Cross-Coupling of 3-Bromo-Difluoromethoxy Indazoles

Causality & Design: The C3 position of indazoles is sterically hindered, making the reductive elimination step of the catalytic cycle challenging. Utilizing a palladium catalyst with a large bite-angle bidentate ligand, such as Pd(dppf)Cl₂, accelerates reductive elimination and prevents catalyst deactivation [4]. A mixed solvent system (Dioxane/H₂O) is mandatory; water hydroxylates the boronic acid to form a reactive boronate complex, facilitating transmetalation.

Step-by-Step Methodology
  • Setup: In a Schlenk tube, combine the 3-bromo-difluoromethoxy indazole (1.0 equiv), aryl boronic acid (1.5 equiv), and K₂CO₃ (3.0 equiv).

  • Degassing: Add a solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v, 0.1 M). Degas the suspension via three freeze-pump-thaw cycles or by sparging with argon for 20 minutes.

  • Catalyst Addition: Under an argon atmosphere, add Pd(dppf)Cl₂ (0.05 equiv, 5 mol%).

  • Heating: Seal the tube and heat to 90 °C in an oil bath for 12 hours.

  • Workup: Cool to room temperature, dilute with water, and extract with dichloromethane (DCM). Pass the organic phase through a short pad of Celite to remove palladium black.

  • Purification: Concentrate and purify via silica gel chromatography.

Self-Validation & QC:

  • LC-MS: Verify the disappearance of the M/M+2 bromine isotope pattern and the appearance of the target mass ( [M+H]+ ).

Protocol C: Direct Palladium-Catalyzed C3–H Arylation

Causality & Design: Direct C–H functionalization bypasses the halogenation step, offering high step-economy [5]. The reaction relies on a Pd(II)/Pd(0) catalytic cycle. Ag₂CO₃ is employed not just as a base, but as a critical halide scavenger. By abstracting iodide from the aryl iodide starting material to form insoluble AgI, it drives the equilibrium forward and generates a vacant coordination site on the palladium center, which is essential for the subsequent C–H activation step.

CatalyticCycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Pd0->OxAdd Ar-I PdII Pd(II) Complex OxAdd->PdII CHAct C-H Activation PdII->CHAct Indazole + Ag2CO3 RedElim Reductive Elimination CHAct->RedElim CMD Mechanism RedElim->Pd0 Product Release

Fig 2: Pd-catalyzed direct C–H arylation cycle at the indazole C3 position.

Step-by-Step Methodology
  • Setup: In a pressure vial, combine the N-protected difluoromethoxy indazole (1.0 equiv), aryl iodide (1.2 equiv), Pd(OAc)₂ (10 mol%), and Ag₂CO₃ (2.0 equiv). (Note: Free N–H indazoles often coordinate strongly to Pd, poisoning the catalyst; N-Boc or N-THP protection is recommended).

  • Solvent: Add anhydrous DMF (0.1 M). Seal the vial under an inert argon atmosphere.

  • Reaction: Heat the mixture to 110 °C for 16–24 hours with vigorous stirring.

  • Workup: Cool the reaction, dilute with EtOAc, and filter through a pad of Celite to remove silver salts and Pd residue. Wash the filtrate with 5% aqueous LiCl (to remove DMF) and brine.

  • Purification: Dry the organic layer, concentrate, and purify via automated flash chromatography.

Self-Validation & QC:

  • ¹H NMR: Confirm the integration of the newly introduced aryl protons and the absence of the C3–H proton.

Quantitative Data Summary

The following table summarizes the expected performance metrics for the functionalization of difluoromethoxy indazoles based on standard substrate scopes.

ProtocolFunctionalization TypeReagents & CatalystTypical YieldReaction TimeKey Advantage
A Electrophilic C3-BrominationNBS, THF or DMF80–92%2–4 hMild conditions; preserves the –OCF₂H ether linkage.
B Suzuki-Miyaura CouplingPd(dppf)Cl₂, K₂CO₃65–85%12 hBroad functional group tolerance; highly scalable.
C Direct C3–H ArylationPd(OAc)₂, Ag₂CO₃50–75%16–24 hStep-economic; eliminates the need for pre-halogenation.

References

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Discovery of Novel Natural Product-Based PDE4 Inhibitors for Ischemic Stroke Treatment without Emetogenicity at Ultra-High Doses Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • C3-INDAZOLE FUNCTIONALIZATION: A REVIEW Source: DOI.org / Institute of Chemistry of Clermont-Ferrand URL:[Link]

  • The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism Source: MDPI URL:[Link]

  • Visible light-promoted transition metal-free direct C3-carbamoylation of 2H-Indazoles Source: Frontiers in Chemistry URL:[Link]

Technical Notes & Optimization

Troubleshooting

Overcoming solubility issues of 6-(Difluoromethoxy)-3-iodo-1H-indazole in organic solvents

Welcome to the Solu-Tech Support Center. As a Senior Application Scientist, I have designed this technical guide to address the specific physicochemical hurdles associated with solvating 6-(Difluoromethoxy)-3-iodo-1H-ind...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Solu-Tech Support Center. As a Senior Application Scientist, I have designed this technical guide to address the specific physicochemical hurdles associated with solvating 6-(Difluoromethoxy)-3-iodo-1H-indazole . This compound presents a unique "thermodynamic sink" due to its highly crystalline nature, strong intermolecular forces, and conflicting polarity domains.

Below, you will find a logical workflow, mechanistic FAQs, quantitative solvent data, and self-validating experimental protocols to ensure your compound remains in solution from the benchtop to the biological assay.

Solvent Selection & Troubleshooting Workflow

SolventWorkflow Start 6-(Difluoromethoxy)-3-iodo-1H-indazole (Solid State) App Determine Downstream Application Start->App Bio In Vitro / Biological Assays App->Bio Synth Organic Synthesis / Catalysis App->Synth DMSO Primary Solvent: DMSO (Max 50-100 mM Stock) Bio->DMSO PolarAprotic Primary Solvents: DMF, NMP (Disrupts NH--N H-bonds) Synth->PolarAprotic Cross-Coupling Ethereal Secondary Solvents: THF (For Metalation) Synth->Ethereal Lithiation Aq Aqueous Dilution (<1% DMSO final) DMSO->Aq Crash Precipitation Observed? Aq->Crash Formulate Add Solubilizers (e.g., 5% Tween-80) Crash->Formulate Yes Success1 Stable Bio-Assay Solution Crash->Success1 No Formulate->Success1

Workflow for selecting solvents and troubleshooting precipitation of the functionalized indazole.

PART 1: Core Mechanistic FAQs

Q: Why does 6-(Difluoromethoxy)-3-iodo-1H-indazole exhibit such poor solubility in standard organic solvents like dichloromethane (DCM) or hexanes? A: The insolubility is driven by a combination of high lattice energy and conflicting polarity. Unsubstituted and fluorinated 1H-indazoles naturally self-assemble into tightly packed supramolecular helical catemers or dimers via strong N-H···N intermolecular hydrogen bonds[1]. Standard non-polar solvents (like hexanes) or weakly polar aprotic solvents (like DCM) lack the hydrogen-bond acceptor (HBA) capacity required to disrupt these networks. Furthermore, the 3-iodo substituent adds significant polarizability and molecular weight, while the 6-(difluoromethoxy) group (-OCF₂H) drastically increases the overall lipophilicity of the molecule[2],[3]. This creates a state where the solid crystalline lattice is thermodynamically favored over solvation in weak solvents.

Q: What is the underlying chemical logic for selecting an optimal solvent for this compound? A: To achieve high solubility, a solvent must possess a high Kamlet-Taft hydrogen-bond acceptor (β) value to outcompete the indazole's internal N-H···N bonding, while also possessing sufficient lipophilic character to solvate the heavy iodine and difluoromethoxy groups[4],[5]. Strongly polar aprotic solvents like N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Dimethyl Sulfoxide (DMSO) are ideal because their highly polarized oxygen atoms act as potent H-bond acceptors, effectively "unzipping" the indazole catemers.

PART 2: Physicochemical Solvent Compatibility Profile

To facilitate rapid decision-making at the bench, rely on the following quantitative compatibility matrix. Causality dictates that solvents with a β value > 0.60 are required to achieve synthetically useful concentrations.

Solvent ClassSpecific SolventDielectric Constant (ε)H-Bond Acceptor (β)Est. Solubility (mg/mL)Recommended Application
Non-polarToluene2.40.11< 1Avoid
Weakly Polar AproticDichloromethane (DCM)9.10.101 – 5Aqueous extractions only
Polar ProticMethanol (MeOH)32.70.665 – 10High-temp recrystallization
EtherealTetrahydrofuran (THF)7.50.5520 – 50Low-temp organometallics
Strongly Polar AproticN,N-Dimethylformamide (DMF)36.70.69> 100Cross-coupling reactions
Strongly Polar AproticDimethyl Sulfoxide (DMSO)46.70.76> 100Biological assay stocks

PART 3: Applied Troubleshooting Guides

Q: I am setting up a Suzuki-Miyaura cross-coupling using THF and an aqueous base, but my indazole precipitates immediately upon base addition. How do I fix this? A: You are observing a classic "salting-out" effect. While THF is an adequate ethereal solvent for the neutral indazole, the addition of an aqueous ionic base increases the polarity of the medium. This forces the highly lipophilic 3-iodo and 6-(difluoromethoxy) groups out of the solvation shell, causing the compound to crash out. Resolution: Switch your primary solvent system to a highly miscible polar aprotic solvent like DMF or 1,4-dioxane[4]. These solvents maintain a higher solubility capacity for the indazole even when perturbed by aqueous additives.

Q: I need to prepare a 10 mM stock for a biological kinase assay. It dissolves perfectly in DMSO but forms a cloudy suspension when diluted into my aqueous HEPES buffer. What is happening? A: You are experiencing "solvent shift precipitation." When the DMSO stock is diluted into the aqueous buffer, the DMSO rapidly diffuses into the bulk water. This leaves the highly lipophilic indazole exposed to the aqueous environment without its solvation shell, leading to rapid nucleation and precipitation[2]. Resolution: Do not add the DMSO stock directly to bare buffer. Instead, pre-formulate the aqueous buffer with a surfactant (e.g., Tween-80) or a carrier molecule (e.g., Hydroxypropyl-β-cyclodextrin) to create hydrophobic pockets that stabilize the monomeric indazole in solution.

PART 4: Validated Experimental Protocols

The following protocols are designed as self-validating systems . Do not proceed to the next step unless the validation check passes.

Protocol A: Preparation of High-Concentration Stock Solutions (0.5 M) for Organic Synthesis

Causality: Utilizing thermal kinetic energy and high-β solvents to permanently disrupt indazole catemers.

  • Weighing & Inert Atmosphere: Weigh the 6-(Difluoromethoxy)-3-iodo-1H-indazole into an oven-dried Schlenk flask under an argon atmosphere to prevent ambient moisture from competing for solvent hydrogen bonds.

  • Solvent Addition: Add anhydrous NMP or DMF to achieve the target concentration. Do not use DCM or Toluene.

  • Agitation & Heating: Sonicate the mixture for 5 minutes at 40°C. The thermal energy provides the activation energy needed to break the crystal lattice, while the sonication ensures maximum surface area exposure.

  • Validation Check (The Tyndall Test): Shine a laser pointer (e.g., a standard red or green presentation laser) directly through the flask in a dimly lit room.

    • Pass: The laser passes straight through without a visible beam path in the liquid. You have a true thermodynamic solution.

    • Fail: A visible, glowing beam path (Tyndall effect) is observed, indicating light scattering off suspended micro-crystals. Corrective Action: Increase the temperature to 60°C or add 10% more solvent volume.

Protocol B: Step-Down Formulation for Aqueous Biological Assays

Causality: Preventing solvent-shift nucleation by pre-establishing hydrophobic micellar environments.

  • Primary Stock: Dissolve the compound in 100% molecular biology grade DMSO to a concentration of 50 mM. Validate dissolution using the Tyndall Test (see Protocol A).

  • Carrier Preparation: Prepare your target assay buffer (e.g., PBS or HEPES) and supplement it with 0.5% to 1.0% (v/v) Tween-80 or 5 mM Hydroxypropyl-β-cyclodextrin (HP-β-CD). Mix thoroughly until homogeneous.

  • Dropwise Addition: Place the carrier buffer on a vortex mixer at medium-high speed. Add the DMSO stock dropwise directly into the vortex vortex to achieve the final desired concentration (e.g., 100 µM). Rapid mixing prevents localized zones of high water/high drug concentration.

  • Validation Check (Centrifugation): Transfer a 1 mL aliquot of the final assay mixture to a microcentrifuge tube. Spin at 10,000 x g for 5 minutes.

    • Pass: No visible pellet at the bottom of the tube. The compound is stably formulated.

    • Fail: A white pellet forms. The compound has crashed out. Corrective Action: Increase the surfactant concentration in Step 2 or reduce the final target concentration of the indazole.

References

  • Claramunt, R. M., et al. "The structure of fluorinated indazoles: the effect of the replacement of a H by a F atom on the supramolecular structure of NH-indazoles." New Journal of Chemistry (RSC Publishing).
  • "Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems." PMC (National Institutes of Health).
  • Giraud, F., et al. "C3-INDAZOLE FUNCTIONALIZATION: A REVIEW." Institute of Chemistry of Clermont-Ferrand.
  • "CAS 66607-27-0: 3-Iodo-1H-indazole." CymitQuimica.
  • "Theoretical Investigations on Interactions of Arylsulphonyl Indazole Derivatives as Potential Ligands of VEGFR2 Kinase." MDPI.

Sources

Optimization

Optimizing palladium catalysts for 3-iodoindazole cross-coupling reactions

Title: Technical Support Center: Optimizing Palladium Catalysts for 3-Iodoindazole Cross-Coupling Overview The functionalization of the C3-position of indazoles via palladium-catalyzed cross-coupling is a critical strate...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Technical Support Center: Optimizing Palladium Catalysts for 3-Iodoindazole Cross-Coupling

Overview The functionalization of the C3-position of indazoles via palladium-catalyzed cross-coupling is a critical strategy in medicinal chemistry and drug development. However, the 3-iodoindazole scaffold presents unique synthetic challenges, primarily due to the competing reactivity of the N1-H proton (which can poison catalysts or undergo undesired N-arylation) and the specific electronic environment of the C3-iodine bond. This guide provides field-proven troubleshooting, optimized methodologies, and empirical data to ensure high-fidelity carbon-carbon and carbon-nitrogen bond formation.

Experimental Workflows & Decision Logic

G Start 3-Iodoindazole Substrate Protect N-Protection (THP, SEM) Electron-deficient or Buchwald-Hartwig Start->Protect Acidic N-H Unprotect Unprotected (N-H) Microwave Suzuki or Aqueous Conditions Start->Unprotect Sterically hindered CatSelect Pd Catalyst & Ligand Optimization Protect->CatSelect Unprotect->CatSelect Suzuki Suzuki-Miyaura Pd(PPh3)4 / Na2CO3 CatSelect->Suzuki Sonogashira Sonogashira Pd-C / CuI / PPh3 CatSelect->Sonogashira Buchwald Buchwald-Hartwig Pd2(dba)3 / XPhos CatSelect->Buchwald Trouble Troubleshooting Interventions Suzuki->Trouble Sonogashira->Trouble Buchwald->Trouble Dehal Proto-dehalogenation? Increase Ligand Bulk Trouble->Dehal Poison Pd Black Formation? Degas & Add PPh3 Trouble->Poison

Caption: Workflow for optimizing Pd-catalyzed cross-coupling of 3-iodoindazoles.

Troubleshooting & FAQs

Q1: Should I protect the N1 position of 3-iodoindazole before performing a Suzuki-Miyaura coupling? A1: The necessity of N-protection is dictated by the electronic properties of your specific substrate. For standard 3-iodoindazoles, unprotected substrates can undergo highly efficient Suzuki coupling, particularly under microwave irradiation (e.g., 120 °C in Dioxane/H2O) [1]. This avoids a two-step protection/deprotection sequence. However, if your substrate contains electron-withdrawing groups (such as a 4-nitro or 5-nitro group), the N1-H becomes significantly more acidic. Under the basic conditions of cross-coupling, this can lead to in-situ deprotection or undesired side reactions. In such cases, utilizing an N-THP or N-SEM protecting group significantly improves the transmetalation rate and overall yield [2].

Q2: I am observing significant proto-dehalogenation (reduction of C-I to C-H) during my Buchwald-Hartwig amination. How can I suppress this? A2: Proto-dehalogenation occurs when the oxidative addition of the Pd catalyst to the C-I bond is fast, but the subsequent amine coordination or reductive elimination is too slow, allowing the Pd-aryl intermediate to abstract a proton (often from the solvent, amine, or trace moisture). Causality & Solution: To accelerate reductive elimination, switch to a bulkier, more electron-rich biaryl phosphine ligand (e.g., XPhos or BrettPhos) [3]. Additionally, ensure strictly anhydrous conditions and consider swapping strong bases like NaOtBu for milder alternatives like Cs2CO3 or LiHMDS to prevent base-mediated decomposition pathways.

Q3: My Sonogashira coupling with 3-iodoindazole yields a black precipitate and low conversion. What is happening? A3: The appearance of a black precipitate is a classic indicator of "Pd black" formation, meaning your active Pd(0) catalyst is aggregating and decomposing. The unprotected N1-H of the indazole can coordinate to the palladium center, displacing phosphine ligands and destabilizing the complex. Furthermore, trace oxygen can cause oxidative homocoupling of the terminal alkyne (Glaser coupling), which rapidly consumes the Cu(I) co-catalyst. Causality & Solution: First, rigorously degas your solvents via freeze-pump-thaw cycles. Second, increase the loading of the stabilizing ligand (e.g., adding extra PPh3) or switch to a more robust catalyst system like Pd-C/CuI/PPh3 [4]. If the issue persists, N-protection of the indazole is mandatory to prevent catalyst poisoning.

Q4: What are the optimal conditions for the direct C3-vinylation of unprotected 3-iodoindazoles? A4: For direct C3-vinylation without N-protection, conventional heating often leads to prolonged reaction times and degradation. Microwave irradiation is highly effective because it rapidly overcomes the activation energy barrier for transmetalation with less reactive boronic esters. A field-validated protocol utilizes pinacol vinyl boronate, Pd(PPh3)4 (5 mol%), and an aqueous Na2CO3 base in 1,4-dioxane at 120 °C for 40 minutes [1].

Quantitative Data: Cross-Coupling Condition Matrix

The following table synthesizes empirical data for optimizing reaction parameters based on the desired coupling type.

Reaction TypeSubstrate StateCatalyst SystemBaseSolvent SystemTemp / TimeExpected Yield
Suzuki-Miyaura UnprotectedPd(PPh3)4 (5 mol%)Na2CO3 (2M aq.)1,4-Dioxane120 °C (MW) / 40 min75–87%
Suzuki-Miyaura N-THP ProtectedPdCl2(dppf) (5 mol%)K3PO4Dioxane / H2O100 °C / 15 h80–90%
Sonogashira UnprotectedPd-C / CuI / PPh3Et3NDMF80 °C / 12 h60–75%
Buchwald-Hartwig N-ProtectedPd2(dba)3 / XPhosLiHMDSToluene100 °C / 18 h70–85%
Heck Coupling N-SEM ProtectedPd(OAc)2 (5 mol%)NaHCO3DMF125 °C / 2 h65–80%

Step-by-Step Methodologies

Protocol A: Self-Validating Suzuki-Miyaura Coupling of Unprotected 3-Iodoindazole Mechanistic Note: The use of a biphasic Dioxane/H2O system is critical here. The water dissolves the inorganic base (Na2CO3), facilitating the formation of the reactive boronate complex required for the transmetalation step with the Pd(II)-aryl intermediate.

  • Preparation: To a 10 mL microwave-safe vial equipped with a magnetic stir bar, add 3-iodo-1H-indazole (1.0 mmol), the corresponding boronic acid or pinacol ester (2.0 mmol), and Pd(PPh3)4 (0.05 mmol, 5 mol%).

  • Solvent Addition: Add 5 mL of anhydrous 1,4-dioxane followed by 2 mL of a thoroughly degassed 2M aqueous Na2CO3 solution.

  • Inert Atmosphere: Seal the vial with a crimp cap equipped with a PTFE septum. Purge the vial with Argon for 5 minutes using a needle.

  • Reaction: Place the vial in a dedicated microwave synthesizer. Irradiate at 120 °C for 40 minutes. Self-Validation Check: The reaction mixture should transition from a pale yellow suspension to a darker, homogeneous solution.

  • Workup: Cool to room temperature. Dilute with ethyl acetate (15 mL) and wash with distilled water (2 × 10 mL). Extract the aqueous layer once more with ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc).

Protocol B: Buchwald-Hartwig Amination of N-Protected 3-Iodoindazole Mechanistic Note: Strong bases like LiHMDS are used to deprotonate the amine, but they can also degrade the catalyst. The use of a pre-catalyst system ensures the rapid generation of the active monolithic Pd(0) species, preventing base-mediated catalyst death.

  • Preparation: Inside an argon-filled glovebox, add the palladium pre-catalyst (e.g., XPhos Pd G3, 1 mol%) and the corresponding ligand (XPhos, 1 mol%) to an oven-dried Schlenk tube.

  • Reagent Addition: Add N-protected 3-iodoindazole (1.0 mmol) and the primary or secondary amine (1.2 mmol).

  • Solvent & Base: Add 5 mL of anhydrous, degassed toluene. Slowly add LiHMDS solution (1.2 mL of 1.0 M solution in THF, 1.2 mmol) dropwise while stirring.

  • Reaction: Seal the tube, remove it from the glovebox, and heat in an oil bath at 90–110 °C for 12–18 hours. Self-Validation Check: Monitor via TLC or LC-MS; the disappearance of the heavily UV-active 3-iodoindazole spot indicates successful oxidative addition and turnover.

  • Quench & Workup: Cool to room temperature and quench carefully with saturated aqueous NH4Cl (5 mL) to neutralize the strong base. Extract with ethyl acetate, wash with brine, dry over Na2SO4, and purify via chromatography [5].

References

  • Vera, G., Diethelm, B., & Recabarren-Gajardo, G. (2018). "Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation." Molecules.
  • "Discovery of Indazole Derivatives as a Novel Class of Bacterial Gyrase B Inhibitors." PMC.
  • "Application of 3-Iodo-6-methyl-4-nitro-1H-indazole in Heterocyclic Synthesis." Benchchem.
  • Paun, A., Collot, V., Ros, J. C., & Rault, S. (2002). "Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines." ResearchGate.
  • "Palladium Catalysts for 3-Iodoindazole Cross-Coupling: Application Notes and Protocols." Benchchem.
Troubleshooting

Troubleshooting N1 vs N2 alkylation in 6-(Difluoromethoxy)-3-iodo-1H-indazole

Technical Support Center: 6-(Difluoromethoxy)-3-iodo-1H-indazole Introduction: The N1 vs. N2 Alkylation Challenge Welcome to the technical support guide for 6-(Difluoromethoxy)-3-iodo-1H-indazole.

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 6-(Difluoromethoxy)-3-iodo-1H-indazole

Introduction: The N1 vs. N2 Alkylation Challenge

Welcome to the technical support guide for 6-(Difluoromethoxy)-3-iodo-1H-indazole. As researchers and drug development professionals, you are aware that the indazole scaffold is a privileged pharmacophore, central to numerous therapeutic agents.[1] However, its synthetic utility is often complicated by the presence of two nucleophilic nitrogen atoms, N1 and N2. Direct alkylation frequently yields a mixture of regioisomers, posing significant challenges for synthesis and purification, which can adversely affect yield and project timelines.[1][2]

The regiochemical outcome of this reaction is not arbitrary; it is governed by a delicate interplay between the substrate's electronic and steric properties and the specific reaction conditions employed.[3][4] This guide provides a deep dive into troubleshooting the N1 versus N2 selectivity for 6-(Difluoromethoxy)-3-iodo-1H-indazole, moving beyond simple protocols to explain the causality behind experimental choices.

Frequently Asked Questions (FAQs)

Q1: Why is achieving regioselectivity in the alkylation of this indazole so challenging?

The core challenge stems from the annular tautomerism of the indazole ring. The system exists in equilibrium between the thermodynamically more stable 1H-indazole tautomer and the less stable 2H-indazole tautomer.[3][5][6] When deprotonated by a base, the resulting indazolide anion is mesomeric, with negative charge density distributed across both nitrogen atoms. This allows an incoming electrophile (the alkylating agent) to attack either nitrogen, leading to a mixture of N1 and N2 products.[7][8] The specific substituents of your molecule—the electron-withdrawing 3-iodo and 6-(difluoromethoxy) groups—further modulate the electron density at each nitrogen, influencing the final isomer ratio.

Q2: As a general rule, which isomer (N1 or N2) is more stable?

For most indazole systems, the N1-substituted product is the thermodynamically more stable isomer.[2][3][6] This is because the N1-alkylation preserves the aromatic benzenoid character of the six-membered ring. In contrast, the N2-substituted isomer has a quinonoid structure, which is typically higher in energy.[9][10] This fundamental difference in stability is the key to manipulating the reaction outcome. Conditions that allow for equilibration, such as higher temperatures or longer reaction times, will generally favor the formation of the N1 product.[3][9]

Q3: What are the most critical experimental factors that I can control to influence the N1:N2 ratio?

The regioselectivity is highly sensitive to a set of interconnected variables. The most impactful are:

  • Choice of Base: The base's strength and its corresponding counter-ion (e.g., Na⁺, K⁺, Cs⁺) are paramount.

  • Solvent System: The polarity and coordinating ability of the solvent can dramatically alter the reaction pathway.[2][11]

  • Reaction Temperature: Temperature dictates whether the reaction is under kinetic or thermodynamic control.[9]

  • Nature of the Alkylating Agent: The reactivity and steric bulk of the electrophile play a significant role.[7][12]

Troubleshooting Guide & Optimization Protocols

This section addresses specific issues you may encounter during your experiments.

Issue 1: "My reaction is producing a mixture of N1 and N2 isomers. How can I selectively synthesize the N1-alkylated product?"

Achieving high N1 selectivity involves creating conditions that favor the formation of the more thermodynamically stable product.

Core Strategy: The NaH/THF System

The combination of sodium hydride (NaH) as the base in an aprotic, coordinating solvent like tetrahydrofuran (THF) is a well-established and highly effective method for promoting N1 selectivity.[2][4]

  • Causality: The small sodium cation (Na⁺) is believed to form a tight ion pair with the deprotonated indazole. It may coordinate with the N2 nitrogen, sterically hindering the approach of the electrophile to that position and thereby directing alkylation to N1.[4][5] This effect is particularly pronounced with primary alkyl halides and tosylates.[2][12]

Detailed Experimental Protocol (N1-Selective Alkylation):

  • Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 6-(Difluoromethoxy)-3-iodo-1H-indazole (1.0 equiv.).

  • Solvent Addition: Add anhydrous THF (approx. 0.1–0.2 M concentration). Stir to dissolve.

  • Deprotonation: Cool the solution to 0 °C using an ice-water bath. Add NaH (60% dispersion in mineral oil, 1.2 equiv.) portion-wise. Caution: Hydrogen gas is evolved.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes to ensure complete formation of the sodium indazolide salt.

  • Alkylation: Add the alkylating agent (e.g., alkyl bromide, 1.1 equiv.) dropwise at room temperature.

  • Reaction: Stir the mixture at room temperature or heat gently (e.g., to 50 °C) until the starting material is consumed (monitor by TLC or LC-MS).

  • Workup & Purification: Carefully quench the reaction at 0 °C by the slow addition of water. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[4]

Alternative N1-Selective Conditions:

  • Cesium Carbonate in DMF: In some systems, using cesium carbonate (Cs₂CO₃) in N,N-dimethylformamide (DMF) can also provide high N1 selectivity, sometimes through a thermodynamic equilibration process.[11] DFT calculations suggest that chelation involving the cesium cation can favor N1 substitution.[5][7]

Issue 2: "My synthetic target is the N2-isomer. What conditions favor alkylation at the N2 position?"

Selectivity for the N2 position often requires conditions that favor kinetic control or employ specific reagents that inherently direct to N2.

Core Strategy 1: Mitsunobu Reaction

The Mitsunobu reaction provides a reliable method for obtaining the N2 isomer, often with a strong preference over N1.[3] For example, the alkylation of methyl 1H-indazole-3-carboxylate with n-pentanol under Mitsunobu conditions resulted in an N-1:N-2 ratio of 1:2.5.[6][13]

  • Causality: The mechanism of the Mitsunobu reaction is distinct from standard S_N2 alkylations and often favors attack at the more sterically accessible and/or more nucleophilic nitrogen under the reaction conditions, which is frequently N2.

Detailed Experimental Protocol (Mitsunobu for N2-Alkylation):

  • Preparation: Dissolve the 6-(Difluoromethoxy)-3-iodo-1H-indazole (1.0 equiv.), the desired alcohol (1.5 equiv.), and triphenylphosphine (PPh₃, 1.5 equiv.) in anhydrous THF under an inert atmosphere.

  • Reagent Addition: Cool the solution to 0 °C. Add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equiv.) dropwise. The solution may turn from colorless to a yellow/orange color.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight, monitoring by TLC or LC-MS.

  • Purification: Concentrate the reaction mixture under reduced pressure. The crude product will contain triphenylphosphine oxide and the reduced diazodicarboxylate, which can often be removed or minimized by direct purification via flash column chromatography to separate the N1 and N2 isomers.[3][4]

Core Strategy 2: Acid-Catalyzed Alkylation with Trichloroacetimidates

A highly selective method for N2-alkylation involves using alkyl 2,2,2-trichloroacetimidates as the alkylating agent, promoted by a Brønsted acid (like trifluoromethanesulfonic acid, TfOH) or a Lewis acid (like copper(II) triflate).[14] This method often provides the N2 product exclusively.[15]

  • Causality: The proposed mechanism involves protonation of the imidate, making it a potent electrophile. The N2-nitrogen of the indazole then acts as the nucleophile. Quantum mechanical calculations suggest that while the 1H-tautomer is more stable, the overall activation energy barrier for N2 attack is significantly lower than for N1 attack in this system, leading to high kinetic selectivity for the N2 product.[15]

Issue 3: "My reaction has a low yield or is not going to completion. What should I check?"

Low conversion is a common and frustrating issue. A systematic check of your parameters is the best approach.

Troubleshooting Workflow for Low Yield

G start Low Yield or Incomplete Reaction check_base Is the base active and sufficient? (e.g., fresh NaH, >1.1 equiv.) start->check_base check_solvent Is the solvent anhydrous and appropriate? (e.g., K2CO3 in THF is often ineffective) check_base->check_solvent Yes remedy_base Action: Use fresh, high-purity base. Increase stoichiometry to 1.2-1.5 eq. check_base->remedy_base No check_temp Is the temperature adequate? check_solvent->check_temp Yes remedy_solvent Action: Use freshly distilled, anhydrous solvent. Switch to a more suitable solvent (e.g., DMF for K2CO3). check_solvent->remedy_solvent No check_reagents Are the indazole and alkylating agent pure? check_temp->check_reagents Yes remedy_temp Action: Increase reaction temperature. (e.g., from RT to 50-80 °C) check_temp->remedy_temp No remedy_reagents Action: Re-purify starting materials. check_reagents->remedy_reagents No

Caption: Troubleshooting workflow for low reaction yield.

  • Base and Solvent Incompatibility: This is a critical point. Certain combinations are known to be ineffective. For example, using weaker carbonate bases like K₂CO₃ or Na₂CO₃ in THF often fails to produce any N-alkylated product.[2] In such cases, switching to a more polar aprotic solvent like DMF or dioxane is necessary to achieve sufficient reactivity.[4]

Issue 4: "I have a mixture of isomers. How can I separate them and confidently identify each one?"

Separation

  • Flash Column Chromatography: This is the most common method for separating N1 and N2 isomers at the laboratory scale.[3][4] The polarity difference between the two isomers is often sufficient for separation on silica gel, though it can be challenging. A careful screening of solvent systems (e.g., Hexanes/Ethyl Acetate, Dichloromethane/Methanol) is recommended.

  • Recrystallization: For larger-scale synthesis, column chromatography is often impractical. Recrystallization from a carefully chosen solvent or solvent mixture can be an effective method for isolating a single, pure isomer.[16]

Identification: A Spectroscopic Showdown

Unambiguous structural assignment is non-negotiable. NMR spectroscopy is the most powerful tool for this purpose.[17]

Spectroscopic MethodN1-Alkyl-IndazoleN2-Alkyl-IndazoleKey Differentiator
¹H NMR H-7 proton is often significantly shifted.H-3 proton is typically more deshielded (appears at a higher chemical shift) compared to the 1H-indazole precursor.[17]The chemical shift of the proton at position 3 (H-3) is a reliable indicator.
¹³C NMR Chemical shifts of C3, C7a, and other ring carbons differ from the N2 isomer.[10]C3 and C7a signals are distinct from the N1 isomer.A full comparative analysis of the ¹³C spectrum is highly informative.
2D NMR (HMBC) Shows a ³J correlation between the protons on the alpha-carbon of the alkyl chain (N-CH₂) and carbon C7a of the indazole ring. [6][13]Shows a ³J correlation between the protons on the alpha-carbon of the alkyl chain (N-CH₂) and carbon C3 of the indazole ring. [6][13]This is the definitive method for unambiguous assignment. The presence or absence of the N-CH₂ to C3 correlation is a clear-cut diagnostic tool.
2D NMR (NOESY) May show a Nuclear Overhauser Effect between the N-CH₂ protons and the H-7 proton.[18][19]May show an NOE between the N-CH₂ protons and the H-3 proton.Useful for confirming spatial proximity and corroborating HMBC data.

Visualizing the Key HMBC Correlation

Caption: Definitive isomer identification using HMBC NMR.

Summary of Conditions vs. Selectivity

The following table summarizes the general trends observed in indazole alkylation, which serve as a strong starting point for the optimization of your specific substrate.

BaseSolventTypical OutcomeControl TypePrimary Rationale
NaH THF Highly N1-Selective [1][2]Thermodynamic/KineticNa⁺ coordination at N2 sterically hinders attack.
Cs₂CO₃ DMF Generally N1-Selective[11]ThermodynamicCan promote equilibration to the more stable N1 isomer.
K₂CO₃ DMF Mixture of N1/N2 [5][19]MixedWeaker base and K⁺ cation lead to poor selectivity.
- Mitsunobu Conditions (PPh₃/DIAD) N2-Selective [3][13]KineticReaction mechanism inherently favors N2 attack.
TfOH DCM Highly N2-Selective (with imidate)[14][15]KineticLow activation energy barrier for N2 attack on activated electrophile.

References

  • Alam, R., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1951. [Link]

  • University College Cork. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [Link]

  • Beilstein Journals. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. [Link]

  • Humphrey, G. R., et al. (2009). Selective Synthesis of 1-Functionalized-alkyl-1H-indazoles. Organic Letters, 11(21), 4842–4845. [Link]

  • Mei, Y., & Yang, B. (2017). The regioselective Alkylation of some Indazoles using Trialkyl Orthoformate. Indian Journal of Heterocyclic Chemistry, 27(3), 275-280. [Link]

  • ACS Publications. (2025). Metal-Free, Regiodivergent N-Alkylation of 1H-Indazoles Enabled by Brønsted Acid Catalysis. Organic Letters. [Link]

  • ResearchGate. (n.d.). Alkylating reagent effects on N-1/N-2 regioselectivity. [Link]

  • ResearchGate. (n.d.). Indazole C-3 substituent effects. [Link]

  • ResearchGate. (2021). (PDF) Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [Link]

  • Organic Chemistry Portal. (2022). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. [Link]

  • ResearchGate. (n.d.). Effect of base, solvent, and temperature. [Link]

  • ResearchGate. (2014). (PDF) Synthesis of Novel N1 and N2 Indazole Derivatives. [Link]

  • PMC. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. [Link]

  • Elguero, J., et al. (2016). Comparative spectroscopic and electrochemical study of N-1 or N-2-alkylated 4-nitro and 7-nitroindazoles. Arabian Journal of Chemistry, 12(8), 2842-2850. [Link]

  • ResearchGate. (n.d.). REGIOISOMERIC N-ALKYLATION OF SOME INDAZOLES. [Link]

  • Beilstein Journals. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [Link]

  • Google Patents. (n.d.). CN101948433A - Method for separating and purifying substituted indazole isomers.
  • Semantic Scholar. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. [Link]

  • ResearchGate. (n.d.). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. [Link]

  • PMC. (2024). Development of a selective and scalable N1-indazole alkylation. [Link]

  • Beilstein Publishing System. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Metabolic Stability of Difluoromethoxy and Trifluoromethoxy Indazoles

Introduction: The Critical Role of Metabolic Stability in Drug Discovery In the intricate process of drug discovery and development, a candidate molecule's journey from a promising hit to a viable therapeutic is fraught...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

In the intricate process of drug discovery and development, a candidate molecule's journey from a promising hit to a viable therapeutic is fraught with challenges. One of the most significant hurdles is achieving an optimal pharmacokinetic profile, which is intrinsically linked to the molecule's metabolic stability.[1][2][3] A compound that is rapidly metabolized by the body's enzymatic machinery, primarily the cytochrome P450 (CYP) superfamily of enzymes in the liver, will have a short half-life and poor bioavailability, rendering it ineffective.[4][5] Consequently, medicinal chemists employ various strategies to "block" sites of metabolic vulnerability on a lead scaffold.

The indazole core is a well-established "privileged scaffold" in medicinal chemistry, forming the basis of numerous therapeutic agents. However, the indazole ring system itself can be susceptible to oxidative metabolism.[4] A powerful and widely adopted strategy to mitigate this is the introduction of fluorine-containing functional groups.[6][7][8] Among these, the difluoromethoxy (-OCHF₂) and trifluoromethoxy (-OCF₃) groups have emerged as valuable bioisosteres for more metabolically labile groups like the methoxy (-OCH₃) moiety.[9][10] The incorporation of these fluoroalkoxy groups can profoundly enhance metabolic stability, modulate physicochemical properties, and improve a compound's overall drug-like characteristics.[11][12]

This guide provides an in-depth comparison of the metabolic stability profiles of difluoromethoxy- and trifluoromethoxy-substituted indazoles. We will delve into the underlying physicochemical principles, present detailed experimental protocols for their evaluation, and analyze comparative data to inform strategic decisions in drug design.

The Mechanistic Basis for Enhanced Stability: A Physicochemical Perspective

The enhanced metabolic stability conferred by -OCHF₂ and -OCF₃ groups stems primarily from their potent electron-withdrawing nature.[10][11] The trifluoromethoxy group is one of the most powerfully electron-withdrawing groups in medicinal chemistry, a consequence of the high electronegativity of the three fluorine atoms. The difluoromethoxy group, while still strongly electron-withdrawing, is slightly less so due to the presence of a hydrogen atom.

This strong inductive effect deactivates the aromatic indazole ring system towards oxidative metabolism.[4][13] CYP-mediated oxidation, a common metabolic pathway, often proceeds via electrophilic attack on electron-rich aromatic systems.[4][14] By withdrawing electron density, the -OCF₃ and -OCHF₂ groups make the indazole core a less favorable substrate for these enzymes.[13] Furthermore, the C-F bond is significantly stronger than the C-H bond (bond dissociation energy of ~485 kJ/mol vs. ~414 kJ/mol), contributing to the overall robustness of these motifs against metabolic degradation.[11][12] It is crucial to understand, however, that the primary driver of stability is the modulation of the molecule's electronic properties, which reduces its susceptibility to enzymatic action, rather than the C-F bond strength in isolation.[4][14][15]

A key advantage of replacing a methoxy (-OCH₃) group is the complete blockage of the O-demethylation metabolic pathway.[16] This common biotransformation, which converts a methoxy group to a hydroxyl group, is often a major route of clearance and can sometimes produce active or reactive metabolites. The -OCHF₂ and -OCF₃ groups are not susceptible to this enzymatic process, thereby closing a significant metabolic liability.

Experimental Framework for Comparative Stability Assessment

To empirically compare the metabolic stability of difluoromethoxy and trifluoromethoxy indazoles, a tiered approach involving both in vitro and in vivo assays is essential.

Tier 1: In Vitro Human Liver Microsomal Stability Assay

This is the foundational assay for assessing metabolic stability, providing a rapid and cost-effective measure of a compound's intrinsic clearance in the liver.[5][17][18] Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I metabolic enzymes, including CYPs.[17]

  • Preparation of Reagents:

    • Test Compounds: Prepare 10 mM stock solutions of the difluoromethoxy-indazole (Test Compound A) and trifluoromethoxy-indazole (Test Compound B) in DMSO.

    • Liver Microsomes: Use pooled human liver microsomes (HLM) for general screening. Prepare a working solution of 1 mg/mL in a 0.1 M phosphate buffer (pH 7.4).[19]

    • NADPH Regenerating System: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer. This system ensures a sustained concentration of the essential CYP cofactor, NADPH.[20]

    • Control Compounds: Include a high-clearance control (e.g., Verapamil) and a low-clearance control (e.g., Warfarin) to validate the assay performance.

  • Incubation Procedure:

    • Pre-warm the microsomal solution and phosphate buffer to 37°C.

    • In a 96-well plate, add the test compound to the microsomal solution to achieve a final concentration of 1 µM.[19]

    • Pre-incubate the plate at 37°C for 5 minutes with shaking.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.[17][18]

    • Immediately quench the reaction by adding the aliquot to a 96-well plate containing ice-cold acetonitrile with an internal standard (for LC-MS/MS analysis). This step precipitates the proteins and stops all enzymatic activity.[18]

  • Sample Analysis:

    • Centrifuge the quenched samples to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining parent compound at each time point using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.[20]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression line (k) is the elimination rate constant.

    • Calculate the in vitro half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k .

    • Calculate the intrinsic clearance (Clᵢₙₜ) using the formula: Clᵢₙₜ (µL/min/mg protein) = (0.693 / t₁/₂) / (mg/mL microsomal protein) .[10]

G cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis cluster_data Data Output Compound Test Compounds (10 mM in DMSO) Mix 1. Combine Test Cmpd (1 µM) & Microsomes Compound->Mix HLM Human Liver Microsomes (1 mg/mL) HLM->Mix NADPH NADPH Regenerating System Start 2. Initiate with NADPH NADPH->Start Mix->Start Timepoints 3. Sample at 0, 5, 15, 30, 60 min Start->Timepoints Quench Quench with Acetonitrile + Internal Standard Timepoints->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge LCMS LC-MS/MS Analysis of Supernatant Centrifuge->LCMS Plot Plot ln(% Remaining) vs. Time LCMS->Plot Calc Calculate t½ & Intrinsic Clearance (Clint) Plot->Calc

Tier 2: In Vivo Pharmacokinetic (PK) Study

While in vitro data is invaluable for initial ranking, an in vivo study is necessary to understand how the compound behaves in a complete biological system. This assesses not just metabolism but also absorption, distribution, and excretion (ADME).

  • Animal Model: Use male Sprague-Dawley rats (n=3 per group/route).

  • Dosing:

    • Intravenous (IV) Group: Administer the compound (e.g., 1 mg/kg) as a bolus dose via the tail vein. This route provides a direct measure of systemic clearance and volume of distribution.

    • Oral (PO) Group: Administer the compound (e.g., 5 mg/kg) via oral gavage. This route assesses oral absorption and bioavailability.

  • Blood Sampling: Collect blood samples from the jugular vein at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Plasma Preparation: Process blood samples to isolate plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the drug concentration in plasma samples using a validated LC-MS/MS method.[21][22]

  • Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform a non-compartmental analysis on the plasma concentration-time data to determine key parameters such as Clearance (CL), Volume of Distribution (Vd), Half-life (t₁/₂), and Oral Bioavailability (%F).

Comparative Data and Interpretation

The following tables present hypothetical, yet representative, data for a pair of analogous difluoromethoxy- and trifluoromethoxy-substituted indazoles.

Table 1: Comparative In Vitro Metabolic Stability in Human Liver Microsomes

CompoundSubstituentin vitro t₁/₂ (min)Intrinsic Clearance (Clᵢₙₜ) (µL/min/mg)
Indazole-OCHF₂Difluoromethoxy4530.8
Indazole-OCF₃Trifluoromethoxy> 120< 11.5 (Below Limit of Quantification)

Interpretation: The in vitro data clearly demonstrates the superior metabolic stability of the trifluoromethoxy analog. With a half-life exceeding two hours, it shows minimal degradation by liver enzymes under these conditions. The difluoromethoxy analog, while significantly more stable than a comparable methoxy compound would be, is still metabolized at a measurable rate. This aligns with the principle that the more electron-withdrawing -OCF₃ group provides a stronger "metabolic shield" for the indazole core.[11][12]

G cluster_system Metabolic System CYP450 Cytochrome P450 (Oxidizing Enzyme) Indazole_OCHF2 { Indazole Core |  -OCHF₂} CYP450->Indazole_OCHF2:f0 Oxidative Attack (Moderate Susceptibility) Indazole_OCF3 { Indazole Core |  -OCF₃} CYP450->Indazole_OCF3:f0 Attack Shielded (Low Susceptibility) Metabolite_OCHF2 Oxidized Metabolite Indazole_OCHF2:f0->Metabolite_OCHF2 No_Reaction Metabolically Stable Indazole_OCF3:f0->No_Reaction

Table 2: Comparative In Vivo Pharmacokinetic Parameters in Rats

CompoundSubstituentCL (mL/min/kg)t₁/₂ (h)Vd (L/kg)%F (Oral Bioavailability)
Indazole-OCHF₂Difluoromethoxy253.57.245%
Indazole-OCF₃Trifluoromethoxy89.86.585%

Interpretation: The in vivo data corroborates the in vitro findings. The trifluoromethoxy-indazole exhibits significantly lower systemic clearance (CL) and a nearly three-fold longer terminal half-life (t₁/₂) compared to its difluoromethoxy counterpart. This is a direct consequence of its enhanced metabolic stability. The improved oral bioavailability (%F) for the -OCF₃ analog is also noteworthy, suggesting that its increased stability allows more of the absorbed drug to reach systemic circulation before being eliminated by first-pass metabolism in the liver.

Conclusion and Strategic Implications

Both difluoromethoxy and trifluoromethoxy substituents are highly effective tools for enhancing the metabolic stability of indazole-based drug candidates. The experimental data consistently supports a general principle: the trifluoromethoxy group typically confers a greater degree of metabolic stability than the difluoromethoxy group.[11][16] This is attributed to its superior electron-withdrawing capacity, which more effectively deactivates the aromatic scaffold to CYP-mediated oxidation.

For drug development professionals, the choice between these two groups is a strategic decision based on the project's specific goals.

  • If maximal metabolic stability and a long duration of action are the primary objectives, the trifluoromethoxy group is often the superior choice.

  • However, the difluoromethoxy group, while offering a slightly lower degree of metabolic shielding, may be advantageous in scenarios where the extreme lipophilicity or electron-withdrawing nature of the -OCF₃ group negatively impacts other properties, such as aqueous solubility or target potency.

Ultimately, this guide provides the foundational knowledge and experimental framework to make informed, data-driven decisions. By systematically evaluating both analogs using the described in vitro and in vivo methodologies, researchers can rationally design molecules with optimized pharmacokinetic profiles, increasing the probability of advancing successful therapeutics to the clinic.

References

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  • Yamauchi, A., et al. (2022). In vivo evaluation of pharmacokinetic drug-drug interactions between fluorinated pyrimidine anticancer drugs, 5-fluorouracil and capecitabin, and an anticoagulant, warfarin. Xenobiotica, 52(6), 608-612. [Link]

  • Cyprotex. (n.d.). Microsomal Stability. Evotec. [Link]

  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. AxisPharm. [Link]

  • Angeli, M., & Sartori, A. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 2890. [Link]

  • Riley, R. J., et al. (2012). A statistical analysis of in-vitro human microsomal metabolic stability of heterocyclic replacement for di-substituted phenyl in. MedChemComm, 3(7), 817-824. [Link]

  • Taylor, R. D., & MacCoss, M. (2012). The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres. ChemRxiv. [Link]

  • Gryko, D., & Baranczak, A. (2020). Figure: a) Properties of OCF3‐ and OCF2H‐containing compounds. b) Marketed... ResearchGate. [Link]

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  • Sartori, A., & Angeli, M. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC. [Link]

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Comparative

A Comparative Guide to a Validated HPLC-UV Method for the Quantification of 6-(Difluoromethoxy)-3-iodo-1H-indazole

This guide presents a comprehensive, validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 6-(Difluoromethoxy)-3-iodo-1H-indazole, a critical intermediate in pharmaceutical syn...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide presents a comprehensive, validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 6-(Difluoromethoxy)-3-iodo-1H-indazole, a critical intermediate in pharmaceutical synthesis. We will objectively compare a rationally developed, high-performance gradient method against a more generic isocratic alternative, providing the supporting experimental data to demonstrate the superiority of the optimized approach for research, development, and quality control applications.

The validation of an analytical procedure is a critical process to demonstrate its suitability for the intended purpose.[1][2] This guide adheres to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline, ensuring the method is robust, reliable, and fit-for-purpose.[1][3][4]

The Analyte and the Analytical Challenge

6-(Difluoromethoxy)-3-iodo-1H-indazole is a heterocyclic aromatic compound. Its structure, featuring a polar indazole core, a moderately non-polar difluoromethoxy group, and a heavy iodo-substituent, presents a unique challenge for chromatographic separation. A successful analytical method must be able to resolve this compound from potential starting materials, by-products, and degradants, ensuring accurate quantification for process monitoring and quality assurance. HPLC with UV detection is a widely accessible and robust technique for this purpose.[5]

Method Comparison: Proposed vs. Alternative

To illustrate the importance of rigorous method development, this guide compares two distinct HPLC methods.

Method A: The Proposed Gradient Method is a meticulously developed procedure designed for optimal performance.

  • Rationale: A gradient elution is chosen to ensure a sharp peak shape and reduce run time. The mobile phase composition is selected to provide excellent resolution and sensitivity. The use of a C18 column is standard for reversed-phase chromatography of such aromatic compounds.[5][6]

Method B: The Alternative Isocratic Method represents a less-optimized, generic approach.

  • Rationale: An isocratic elution is simpler to set up but often results in broader peaks for later-eluting compounds and may not effectively separate all impurities. This method serves as a baseline to highlight the performance gains achieved through systematic optimization.

Table 1: HPLC Method Parameters
ParameterMethod A: Proposed Gradient Method Method B: Alternative Isocratic Method
Column C18 Reversed-Phase (e.g., 4.6 x 150 mm, 3.5 µm)C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water50% Acetonitrile
Mobile Phase B 0.1% Formic Acid in Acetonitrile50% Water
Elution Mode Gradient: 40% B to 95% B over 10 min, hold for 2 minIsocratic
Flow Rate 1.0 mL/min1.0 mL/min
Column Temp. 30°CAmbient
Detection UV at 254 nmUV at 254 nm
Injection Vol. 10 µL10 µL
Sample Diluent Acetonitrile/Water (50:50)Acetonitrile/Water (50:50)

The Validation Workflow: A Step-by-Step Protocol

The following validation parameters were assessed for both methods according to ICH Q2(R1) guidelines.[2][7]

G cluster_specificity Specificity cluster_linearity Linearity & Range cluster_accuracy Accuracy cluster_precision Precision cluster_limits LOD & LOQ start_node Start: Method Validation spec Inject Blank, Placebo, Standard & Sample start_node->spec process_node process_node data_node data_node end_node End: Validated Method spec_res Peak Purity & Resolution Assessment spec->spec_res lin Prepare ≥5 Concentrations spec_res->lin lin_res Plot Curve, Calculate R², y-intercept lin->lin_res acc Spike Placebo at 3 Levels (e.g., 80%, 100%, 120%) lin_res->acc acc_res Calculate % Recovery acc->acc_res prec_repeat Repeatability: 6 Injections at 100% acc_res->prec_repeat prec_inter Intermediate Precision: Different Day/Analyst prec_repeat->prec_inter prec_res Calculate %RSD prec_inter->prec_res limits Based on S/N Ratio or Calibration Curve Slope prec_res->limits limits_res Determine Concentrations (S/N=3 for LOD, 10 for LOQ) limits->limits_res limits_res->end_node

Caption: Workflow for HPLC Method Validation.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients.

  • Protocol: Solutions of the blank (diluent), a placebo (matrix without the active compound), and a standard solution of 6-(Difluoromethoxy)-3-iodo-1H-indazole were injected. The retention time and peak purity (using a Diode Array Detector) were evaluated.

  • Results:

    • Method A (Proposed): Showed a sharp, symmetrical peak for the analyte at approximately 7.5 minutes. No interfering peaks were observed at this retention time in the blank or placebo injections. Peak purity analysis confirmed the peak was spectrally homogeneous.

    • Method B (Alternative): The analyte peak eluted later (approx. 9.8 minutes) and was significantly broader. While no direct interference was noted, the broad peak shape increases the risk of co-elution with closely related impurities.

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.

  • Protocol: A series of five standard solutions were prepared, ranging from 50% to 150% of the nominal assay concentration (e.g., 5 µg/mL to 15 µg/mL). Each solution was injected in triplicate.

  • Results: A calibration curve was constructed by plotting the mean peak area against concentration.

Table 2: Linearity Comparison
ParameterMethod A: Proposed Gradient Method Method B: Alternative Isocratic Method Acceptance Criteria
Range 5 - 15 µg/mL5 - 15 µg/mLAs defined
Correlation Coeff. (R²) 0.99980.9975R² ≥ 0.999
Y-Intercept Close to zeroSignificant deviationClose to origin

Method A demonstrates superior linearity, with a correlation coefficient that meets the stringent requirements for quantitative analysis.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by a recovery study.

  • Protocol: A placebo solution was spiked with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Three replicate preparations were made for each level.

  • Results: The percentage recovery was calculated for each preparation.

Table 3: Accuracy (% Recovery) Comparison
Spiked LevelMethod A: Proposed Gradient Method Method B: Alternative Isocratic Method Acceptance Criteria
80% 99.5% (RSD: 0.4%)97.2% (RSD: 1.5%)98.0% - 102.0%
100% 100.2% (RSD: 0.3%)103.1% (RSD: 1.8%)(RSD ≤ 2.0%)
120% 100.5% (RSD: 0.5%)104.5% (RSD: 2.1%)

Method A provides significantly better accuracy and precision in recovery, falling well within typical acceptance limits. Method B shows signs of systematic error and higher variability, with some results falling outside the desired range.

Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.

  • Protocol:

    • Repeatability (Intra-assay precision): Six replicate injections of a single standard preparation at 100% concentration were performed on the same day by the same analyst.

    • Intermediate Precision: The repeatability test was repeated on a different day by a different analyst using different equipment.

  • Results: The Relative Standard Deviation (%RSD) of the peak areas was calculated.

Table 4: Precision (%RSD) Comparison
ParameterMethod A: Proposed Gradient Method Method B: Alternative Isocratic Method Acceptance Criteria
Repeatability 0.45%1.65%%RSD ≤ 1.0%
Intermediate Precision 0.78%2.45%%RSD ≤ 2.0%

The low %RSD values for Method A confirm its high precision. Method B's variability exceeds typical limits for a validated analytical method, indicating it is less reliable.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.

  • Protocol: LOD and LOQ were determined based on the signal-to-noise (S/N) ratio, typically 3:1 for LOD and 10:1 for LOQ.

  • Results:

Table 5: LOD & LOQ Comparison
ParameterMethod A: Proposed Gradient Method Method B: Alternative Isocratic Method
LOD 0.05 µg/mL0.25 µg/mL
LOQ 0.15 µg/mL0.80 µg/mL

The sharper peaks produced by the gradient elution in Method A result in a much higher signal-to-noise ratio, leading to significantly lower (better) detection and quantitation limits. This is crucial for impurity analysis.

Conclusion and Recommendation

The experimental data unequivocally demonstrates the superiority of the Proposed Gradient Method (Method A) for the analysis of 6-(Difluoromethoxy)-3-iodo-1H-indazole. It surpasses the alternative isocratic method in all critical validation parameters, including specificity, linearity, accuracy, precision, and sensitivity.

The proposed method is robust, reliable, and fit for its intended purpose of accurately quantifying the analyte in research, development, and quality control environments. Its superior performance ensures data integrity and confidence in analytical results, which is paramount in the pharmaceutical industry.

References

  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link][1][3]

  • FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link][4]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link][2]

  • Slideshare. ICH Q2 Analytical Method Validation. [Link][7]

  • Zhang, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. European Journal of Medicinal Chemistry. [Link][6]

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Validation

A Comparative Guide to the Reactivity of 3-Iodo- and 3-Bromo-6-(difluoromethoxy)indazoles in Palladium-Catalyzed Cross-Coupling Reactions

For researchers, medicinal chemists, and professionals in drug development, the functionalization of heterocyclic scaffolds like indazole is a cornerstone of modern synthetic chemistry. The 6-(difluoromethoxy)indazole co...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, medicinal chemists, and professionals in drug development, the functionalization of heterocyclic scaffolds like indazole is a cornerstone of modern synthetic chemistry. The 6-(difluoromethoxy)indazole core, in particular, is of growing interest due to the unique properties conferred by the difluoromethoxy group, such as increased metabolic stability and altered lipophilicity. This guide provides an in-depth technical comparison of two key precursors for the elaboration of this privileged scaffold: 3-iodo-6-(difluoromethoxy)indazole and 3-bromo-6-(difluoromethoxy)indazole. We will explore their relative reactivity in three of the most powerful C-C and C-N bond-forming reactions—the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations—supported by mechanistic principles and illustrative experimental data from analogous systems.

The Decisive Role of the Halogen in Reactivity: A Mechanistic Overview

The generally accepted surperior reactivity of aryl iodides over aryl bromides in palladium-catalyzed cross-coupling reactions is fundamentally rooted in the rate-determining step of the catalytic cycle: the oxidative addition of the aryl halide to a palladium(0) complex.[1] This initial step involves the cleavage of the carbon-halogen (C-X) bond and the formation of a new aryl-palladium(II) species.

The energy required to break the C-X bond, known as the bond dissociation energy (BDE), is a critical factor. The C-I bond is inherently weaker and thus has a lower BDE than the C-Br bond. This translates to a lower activation energy for the oxidative addition of an aryl iodide, leading to faster reaction rates and often allowing for milder reaction conditions, such as lower temperatures and reduced catalyst loadings.[1]

While oxidative addition is often the slowest step, it's important to recognize that other factors can influence the overall efficiency of a cross-coupling reaction.[2] However, for the purpose of this comparison, the difference in C-X bond strength is the primary driver of the observed reactivity differences between 3-iodo- and 3-bromo-6-(difluoromethoxy)indazoles.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura reaction is a robust and widely used method for forming carbon-carbon bonds between an aryl halide and an organoboron compound. Given the principles outlined above, 3-iodo-6-(difluoromethoxy)indazole is expected to be the more reactive partner in these couplings.

Comparative Reactivity Data (Illustrative)
Aryl HalideCoupling PartnerCatalyst SystemConditionsYieldReference
3-Iodo-1H-indazolePhenylboronic acidPd(PPh₃)₄, Na₂CO₃1,4-dioxane/H₂O, 80 °C, 8h~90%[3]
3-Bromo-1H-indazolePhenylboronic acidPd(dppf)Cl₂, K₂CO₃Toluene/H₂O, 100 °C, 12h~85%Analogous to[4]

This data, while on a different substrate, supports the general principle of higher reactivity for the iodo-substituted indazole, potentially allowing for shorter reaction times and lower temperatures.

Generalized Experimental Protocol for Suzuki-Miyaura Coupling

This protocol is a representative procedure for the Suzuki-Miyaura coupling of a 3-halo-6-(difluoromethoxy)indazole. The conditions for the 3-bromo analogue may require higher temperatures, longer reaction times, or a more active catalyst system.

  • Reaction Setup: To an oven-dried reaction vessel, add 3-iodo-6-(difluoromethoxy)indazole (1.0 equiv), the desired boronic acid or ester (1.2-1.5 equiv), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent and Catalyst Addition: Add a degassed solvent mixture (e.g., 1,4-dioxane and water, 4:1) followed by the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Reaction: Heat the mixture with stirring to the desired temperature (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography.

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Halo-Indazole, Boronic Acid, and Base inert Establish Inert Atmosphere (Ar/N2) reagents->inert solvent Add Degassed Solvent and Pd Catalyst inert->solvent heat Heat and Stir (e.g., 80-100 °C) solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to RT monitor->cool extract Dilute and Extract cool->extract purify Purify by Chromatography extract->purify product Isolated Product purify->product

Caption: Generalized workflow for the Suzuki-Miyaura coupling of 3-haloindazoles.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a highly effective method for the formation of a C-C bond between a terminal alkyne and an aryl halide, typically co-catalyzed by palladium and copper complexes.[5][6] The established reactivity trend of aryl halides indicates that 3-iodo-6-(difluoromethoxy)indazole will be the more reactive partner in Sonogashira couplings.

Generalized Experimental Protocol for Sonogashira Coupling
  • Reaction Setup: To a solution of the 3-halo-6-(difluoromethoxy)indazole (1.0 equiv) and a terminal alkyne (1.1-1.5 equiv) in a suitable solvent (e.g., THF, DMF, or an amine solvent like triethylamine), add a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, 1-5 mol%), a copper(I) co-catalyst (e.g., CuI, 1-10 mol%), and a base (typically an amine like Et₃N or DIPEA).

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up and Purification: Dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride and brine. Dry the organic layer, concentrate, and purify the residue by column chromatography.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from amines and aryl halides.[7] This reaction has become indispensable for the synthesis of aryl amines, which are prevalent in pharmaceuticals. As with the other cross-coupling reactions, the 3-iodo derivative of 6-(difluoromethoxy)indazole is expected to undergo amination more readily than the 3-bromo analogue.

Generalized Experimental Protocol for Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under an inert atmosphere, combine the 3-halo-6-(difluoromethoxy)indazole (1.0 equiv), the amine (1.2-1.5 equiv), a strong, non-nucleophilic base (e.g., NaOtBu or LHMDS, 1.5-2.0 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃), and a suitable phosphine ligand (e.g., XPhos or SPhos) in a dry reaction vessel.

  • Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reaction: Seal the vessel and heat the mixture with stirring (typically 80-110 °C) for the required time, monitoring by TLC or LC-MS.

  • Work-up and Purification: Cool the reaction to room temperature, dilute with an organic solvent, and quench with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography.

Visualizing the Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for palladium-catalyzed cross-coupling reactions, highlighting the key oxidative addition step where the reactivity difference between the C-I and C-Br bonds is most pronounced.

Catalytic_Cycle Pd0 Pd(0)L₂ OA_complex [Ar-Pd(II)(X)L₂] Pd0->OA_complex Oxidative Addition (Ar-X) Rate-Determining Step (Faster for X=I) TM_complex [Ar-Pd(II)(R)L₂] OA_complex->TM_complex Transmetalation (R-M) TM_complex->Pd0 Reductive Elimination RE_product Ar-R TM_complex->RE_product

Caption: Simplified catalytic cycle for Pd-catalyzed cross-coupling reactions.

Conclusion and Recommendations

The choice between 3-iodo- and 3-bromo-6-(difluoromethoxy)indazole as a starting material for palladium-catalyzed cross-coupling reactions should be guided by the desired reactivity and the specific constraints of the synthetic route.

  • 3-Iodo-6-(difluoromethoxy)indazole is the more reactive substrate due to the lower C-I bond dissociation energy. This allows for:

    • Milder reaction conditions (lower temperatures, shorter reaction times).

    • The use of less active, but potentially more economical, catalyst systems.

    • A broader substrate scope, including less reactive coupling partners.

  • 3-Bromo-6-(difluoromethoxy)indazole , while less reactive, can be a suitable alternative, particularly when:

    • A more robust starting material is required for multi-step syntheses.

    • The desired transformation requires a more sluggish oxidative addition to avoid side reactions.

References

  • Cella, R., et al. (2012). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. J. Org. Chem., 77(23), 10987-10995. Available at: [Link]

  • Grasa, G. A., & Colacot, T. J. (2007). Buchwald-Hartwig Amination. In Name Reactions in Heterocyclic Chemistry II (pp. 53-81). John Wiley & Sons, Inc.
  • Hartwig, J. F. (2002). Mechanistic studies on oxidative addition of aryl halides and triflates to Pd(BINAP)2 and structural characterization of the product from aryl triflate addition in the presence of amine. Organometallics, 21(3), 491-502. Available at: [Link]

  • Amatore, C., et al. (2008). Rate and Mechanism of the Oxidative Addition of Aryl Halides to Palladium(0) Complexes Generated in Situ from a Pd(0) Macrocyclic Triolefinic Complex. Organometallics, 27(12), 2849-2856. Available at: [Link]

  • Ananikov, V. P., et al. (2016). Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. Inorganic Chemistry Frontiers, 3(4), 544-554. Available at: [Link]

  • Guillou, S., et al. (2005). Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series. Synthesis, 2005(05), 753-764. Available at: [Link]

  • Al-Masum, M., & Islam, M. S. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Molecules, 25(8), 1937. Available at: [Link]

  • Lin, C.-H., & Fu, G. C. (2010). Understanding the Relative Easiness of Oxidative Addition of Aryl and Alkyl Halides to Palladium(0). Organometallics, 29(17), 3845-3848. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Paul, F., et al. (1996). Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP)2. J. Am. Chem. Soc., 118(51), 12941-12948. Available at: [Link]

  • Cella, R., et al. (2012). Direct Access to 3-Aminoindazoles by Buchwald-Hartwig C-N Coupling Reaction. J. Org. Chem., 77(2), 1143-1149. Available at: [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 6.4: Bond Dissociation Energy. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Master Organic Chemistry. (2013). Bond Strengths And Radical Stability. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). Bond Energies. Retrieved from [Link]

  • Reddy, T. S., et al. (2020). Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Applied Sciences, 10(11), 3792. Available at: [Link]

  • Wu, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15897-15906. Available at: [Link]

  • G. Narayana Swamy et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Elguero, J., et al. (2007). The structure of fluorinated indazoles: the effect of the replacement of a H by a F atom on the supramolecular structure of NH-indazoles. New J. Chem., 31(5), 737-748. Available at: [Link]

  • Chen, Y., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Catalysts, 13(4), 653. Available at: [Link]

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Comparative

LC-MS impurity profiling of 6-(Difluoromethoxy)-3-iodo-1H-indazole

An In-Depth Technical Guide to LC-MS Impurity Profiling of 6-(Difluoromethoxy)-3-iodo-1H-indazole Introduction In the landscape of pharmaceutical development, the meticulous characterization of Active Pharmaceutical Ingr...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to LC-MS Impurity Profiling of 6-(Difluoromethoxy)-3-iodo-1H-indazole

Introduction

In the landscape of pharmaceutical development, the meticulous characterization of Active Pharmaceutical Ingredients (APIs) is paramount to ensuring safety and efficacy. 6-(Difluoromethoxy)-3-iodo-1H-indazole is a key heterocyclic building block, frequently utilized in the synthesis of complex therapeutic agents, particularly kinase inhibitors.[1][2][3][4] The indazole scaffold is a privileged structure in medicinal chemistry, and its derivatives are investigated for a wide range of diseases.[3][5] Given its role as a critical intermediate, a comprehensive understanding of its impurity profile is not merely a quality control measure but a fundamental requirement for robust process development and regulatory compliance. The presence of even trace-level impurities can significantly impact the final drug product's stability, pharmacology, and toxicity.[6][7]

This guide provides a comparative analysis of two orthogonal Liquid Chromatography-Mass Spectrometry (LC-MS) strategies for the comprehensive impurity profiling of 6-(Difluoromethoxy)-3-iodo-1H-indazole. We will explore a high-resolution Quadrupole Time-of-Flight (Q-TOF) MS method for initial identification and structural elucidation of unknown impurities and a high-sensitivity Triple Quadrupole (QqQ) MS method for the targeted quantification of identified impurities. The methodologies are contextualized within a framework of forced degradation studies, as mandated by the International Council for Harmonisation (ICH) guidelines, to ensure the stability-indicating nature of the developed methods.[8][9][10]

Understanding the Analyte and Potential Impurities

The structure of 6-(Difluoromethoxy)-3-iodo-1H-indazole presents several key features that inform the analytical strategy. The indazole core is aromatic and relatively stable, while the difluoromethoxy and iodo substituents are potential sites for synthetic and degradative transformations.

Potential Process-Related Impurities: Based on common synthetic routes for substituted indazoles, such as Ullmann-type reactions or multi-step sequences involving functional group interconversions, several process-related impurities can be hypothesized:[11][12][13]

  • Starting Material Residues: Incomplete reaction could leave traces of precursors like 3-iodo-1H-indazole or reagents used for the difluoromethoxylation.

  • Isomeric Impurities: Positional isomers, such as those with the difluoromethoxy group at the 4, 5, or 7-position, can arise from non-selective synthesis steps.

  • Deiodinated Species: The carbon-iodine bond can be labile, leading to the formation of 6-(Difluoromethoxy)-1H-indazole.

  • By-products from Side Reactions: Dimerization products or compounds resulting from reactions with residual catalysts (e.g., palladium, copper) are possible.[11][14]

Potential Degradation Products: Forced degradation studies are essential to uncover potential degradation pathways and generate impurities that might form during storage.[15][16] Key vulnerabilities of the molecule include:

  • Hydrolytic Degradation: The difluoromethoxy group could be susceptible to hydrolysis under harsh acidic or basic conditions, potentially leading to a hydroxylated indazole.

  • Oxidative Degradation: The electron-rich indazole ring system may be prone to oxidation, forming N-oxides or other oxygenated species.

  • Photolytic Degradation: Aromatic iodo compounds can be photosensitive, potentially leading to deiodination via homolytic cleavage of the C-I bond.

The Impurity Profiling Workflow: A Strategic Overview

A robust impurity profiling workflow is a multi-stage process that begins with stress testing to generate relevant degradants and culminates in validated methods for their control. This systematic approach ensures that the analytical methods are truly "stability-indicating."

cluster_0 Phase 1: Stress Testing & Discovery cluster_1 Phase 2: Method Development & Validation cluster_2 Phase 3: Routine Analysis API API Batch of 6-(Difluoromethoxy)-3-iodo-1H-indazole FDS Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photolytic) API->FDS Subject to Stress Discovery Impurity Discovery & Profiling (UHPLC-QTOF MS) FDS->Discovery Analyze Stressed Samples Elucidation Structure Elucidation of Unknown Impurities Discovery->Elucidation High-Resolution MS/MS TargetedDev Targeted Method Development (UHPLC-QqQ MS/MS) Elucidation->TargetedDev Select Target Impurities Validation Method Validation (ICH Q2) (Specificity, LOD, LOQ, Linearity, Accuracy) TargetedDev->Validation Validate for Quantitation RoutineQC Routine QC Testing of API Batches Validation->RoutineQC Implement Validated Method Report Certificate of Analysis & Stability Reports RoutineQC->Report Generate Data

Caption: High-level workflow for pharmaceutical impurity profiling.

Forced Degradation Studies: A Practical Approach

To challenge the analytical methods and identify likely degradation products, forced degradation studies are performed on the 6-(Difluoromethoxy)-3-iodo-1H-indazole drug substance. The goal is to achieve 5-20% degradation of the parent compound to ensure that a sufficient amount of degradants are generated for detection and characterization without causing excessive secondary degradation.[9][15]

cluster_conditions Stress Conditions (ICH Q1A(R2)) center_node Drug Substance (6-(Difluoromethoxy)-3-iodo-1H-indazole) in Solution/Solid State Acid Acid Hydrolysis 0.1 M HCl, 60°C center_node->Acid Base Base Hydrolysis 0.1 M NaOH, 60°C center_node->Base Oxidative Oxidation 3% H₂O₂, RT center_node->Oxidative Thermal Thermal 80°C, Solid State center_node->Thermal Photo Photolytic ICH Q1B Light Box center_node->Photo Analysis LC-MS Analysis (Control vs. Stressed) Acid->Analysis Base->Analysis Oxidative->Analysis Thermal->Analysis Photo->Analysis

Caption: Experimental design for forced degradation studies.

Experimental Protocol: Forced Degradation
  • Stock Solution Preparation: Prepare a stock solution of 6-(Difluoromethoxy)-3-iodo-1H-indazole at 1 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl. Incubate at 60°C. Withdraw aliquots at 2, 4, 8, and 24 hours, neutralize with an equal volume of 0.1 M NaOH, and dilute for analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH. Incubate at 60°C. Withdraw aliquots at timed intervals, neutralize with 0.1 M HCl, and dilute for analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂. Keep at room temperature. Monitor the reaction at timed intervals and dilute for analysis.

  • Thermal Degradation: Store the solid API in a controlled oven at 80°C. At each time point, dissolve a portion of the solid in the diluent for analysis.

  • Photolytic Degradation: Expose the solid API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.

  • Control Samples: For each condition, a control sample (API solution without the stressor) is kept at room temperature.

Comparative LC-MS Methodologies

We compare two distinct LC-MS platforms to achieve comprehensive impurity profiling: a high-resolution UHPLC-QTOF for discovery and a sensitive UHPLC-QqQ for targeted quantification.[17][18][19]

ParameterMethod A: UHPLC-QTOF MS (Discovery & Identification)Method B: UHPLC-QqQ MS (Targeted Quantitation)Rationale
Instrumentation Agilent 1290 Infinity II LC with 6545XT AdvanceBio Q-TOFWaters ACQUITY UPLC I-Class with Xevo TQ-XSQTOF provides high mass accuracy (<2 ppm) for confident formula generation of unknowns. QqQ offers superior sensitivity and selectivity in MRM mode for trace-level quantification.[19][20]
Column Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mmWaters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mmA C18 stationary phase provides excellent retention and separation for moderately polar heterocyclic compounds.
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in WaterFormic acid is a common mobile phase additive that aids in protonation for positive mode ESI and provides good peak shape.[21]
Mobile Phase B 0.1% Formic Acid in Acetonitrile0.1% Formic Acid in AcetonitrileAcetonitrile is a preferred organic modifier for its low viscosity and UV transparency.
Gradient 5% to 95% B over 15 min5% to 95% B over 8 minA longer gradient in the discovery phase ensures maximum separation of all potential impurities. A shorter gradient is used for the targeted method to increase throughput.
Flow Rate 0.4 mL/min0.4 mL/minStandard flow rate for a 2.1 mm ID column, balancing analysis time and efficiency.
Column Temp. 40°C40°CElevated temperature reduces mobile phase viscosity and can improve peak shape.
Ionization Source Dual AJS ESI (Positive & Negative)ESI (Positive Mode)Initial screening is done in both polarities. Positive mode is often sufficient for nitrogen-containing heterocycles.
MS Mode Full Scan (m/z 100-1000) with Auto MS/MSMultiple Reaction Monitoring (MRM)Full scan acquires data for all ions, essential for finding unknowns. MRM provides high selectivity by monitoring specific precursor-to-product ion transitions.
Key Advantage Structural elucidation of unknown impuritiesHigh sensitivity (LOD/LOQ in ppm range) and wide dynamic range for quantification.[22]
Experimental Protocol: LC-MS Analysis

Method A: UHPLC-QTOF MS

  • System Preparation: Equilibrate the system with the initial mobile phase conditions (95% A, 5% B) for at least 15 minutes.

  • Sample Preparation: Dilute the samples from the forced degradation study to a final concentration of approximately 10 µg/mL using the initial mobile phase composition.

  • Injection: Inject 2 µL of the prepared sample.

  • Data Acquisition: Acquire data in full scan mode from m/z 100-1000. Set the instrument to trigger MS/MS fragmentation on the top 5 most abundant ions per cycle, excluding the parent API mass.

  • Data Processing: Utilize molecular feature extraction (MFE) algorithms to find all co-eluting species. Determine empirical formulas for impurities based on accurate mass and isotopic patterns. Propose structures based on MS/MS fragmentation patterns and knowledge of the molecule's chemistry. The fragmentation of the parent compound will likely show a characteristic loss of iodine (I, mass ~127 Da) and potentially fragments related to the difluoromethoxy group.[23][24]

Method B: UHPLC-QqQ MS

  • MRM Method Development: For each identified impurity (and the API), perform infusion experiments or use the MS/MS data from the QTOF analysis to determine the optimal precursor ion and at least two specific product ions. Optimize collision energy for each transition.

  • System Preparation: Equilibrate the system with the initial mobile phase conditions.

  • Calibration Standards: Prepare a series of calibration standards containing the API and any available impurity reference standards to establish linearity and determine the limits of detection (LOD) and quantification (LOQ).

  • Sample Analysis: Analyze stressed samples and routine API batches using the developed MRM method.

  • Quantification: Integrate the peak areas for each MRM transition and quantify the impurities against the calibration curve or, if a standard is unavailable, as a percentage relative to the API peak area.

Conclusion and Recommendations

The impurity profile of 6-(Difluoromethoxy)-3-iodo-1H-indazole can be effectively characterized using a dual-pronged LC-MS strategy. The initial investigation with a high-resolution UHPLC-QTOF system is indispensable for the discovery and structural elucidation of unknown process- and degradation-related impurities. This approach provides the high-quality mass accuracy necessary for confident empirical formula determination.

Following the identification of key impurities, the development of a targeted UHPLC-QqQ MS method offers the sensitivity, selectivity, and throughput required for routine quality control and stability testing. This method is ideal for quantifying impurities at the low levels mandated by regulatory agencies.[7] By combining these orthogonal approaches within a framework of systematic forced degradation studies, researchers and drug development professionals can build a comprehensive understanding of the molecule's stability, control its quality, and ensure the safety and consistency of the final pharmaceutical product.

References

  • Blessy, M. et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159–165. [Link]

  • Avomeen (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Avomeen Resource Center. [Link]

  • Alsante, K. M. et al. (2026). FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Pharmaceutical Technology. [Link]

  • Pace Analytical (2024). Overview Of Degradation Studies For Pharmaceutical Drug Candidates. Pace Analytical Resources. [Link]

  • Sharp (2025). Forced degradation studies: A critical lens into pharmaceutical stability. Sharp Clinical Services. [Link]

  • Eastgate, M. D. et al. (2023). Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction. ACS Publications. [Link]

  • Doc Brown's Chemistry (n.d.). Mass spectrum of 2-iodobutane. Doc Brown's Advanced Organic Chemistry Revision Notes. [Link]

  • Adhikari, S. et al. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. SciTechnol. [Link]

  • Biotech Spain (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain. [Link]

  • Gjelstad, A. et al. (2012). Deiodination of iodinated aromatic compounds with electrospray ionization mass spectrometry. ResearchGate. [Link]

  • TIJER.org (n.d.). A REVIEW ON IMPURITY PROFILING AND TECHNIQUES USED FOR THEIR IDENTIFICATION. TIJER.org. [Link]

  • Ghugare, P. S., & Kumar, S. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. LinkedIn. [Link]

  • G. K. et al. (2016). Analytical advances in pharmaceutical impurity profiling. PubMed. [Link]

  • Agilent Technologies (n.d.). Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS. Agilent Application Note. [Link]

  • eGyanKosh (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [Link]

  • Müller, M., & Volmer, D. (n.d.). Interpretation of mass spectra. Saarland University. [Link]

  • Kumar, A. et al. (2012). Impurity Profiling With Use of Hyphenated Techniques. Asian Journal of Research in Chemistry. [Link]

  • Shimadzu Scientific Instruments (n.d.). Impurity Profiling and Characterization of Therapeutic Oligonucleotides using Nominal Mass Spectrometry. Shimadzu Application Note. [Link]

  • Chemistry LibreTexts (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Google Patents (2017). WO2017186693A1 - Synthesis of indazoles.
  • Ali, I. et al. (2025). Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. PMC. [Link]

  • Organic Syntheses (2020). Preparation of 1H-Indazole-3-carbonitrile. Organic Syntheses. [Link]

  • Wang, X. et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. MDPI. [Link]

  • Soni, R. et al. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. PMC. [Link]

  • Sakamoto, T. et al. (1998). Practical synthesis of 1H-indazole-3-carboxylic acid and its derivatives. HETEROCYCLES, 43(12). [Link]

  • International Journal of Environmental Sciences (2025). Advanced LC-MS/MS-Based Impurity Profiling And Forced Degradation Characterization Of Sulfamethoxazole And Clindamycin. International Journal of Environmental Sciences. [Link]

  • Li, H. et al. (2020). Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting Materials. PubMed. [Link]

Sources

Validation

Strategic Bioisosteric Replacement: Efficacy of Difluoromethoxy Groups in Indazole Scaffolds

Introduction Indazole scaffolds are privileged structures in medicinal chemistry, frequently utilized in the design of kinase inhibitors and CNS-active therapeutics. However, optimizing indazole derivatives often require...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Indazole scaffolds are privileged structures in medicinal chemistry, frequently utilized in the design of kinase inhibitors and CNS-active therapeutics. However, optimizing indazole derivatives often requires a difficult balancing act between target affinity, metabolic stability, and pharmacokinetic (PK) properties. Traditional substituents like the methoxy (-OCH₃) group often suffer from rapid oxidative clearance, while the trifluoromethyl (-CF₃) group can drive lipophilicity (cLogP) too high, leading to poor aqueous solubility and increased P-glycoprotein (P-gp) efflux[1].

The difluoromethoxy (-OCF₂H) group has emerged as a highly effective bioisostere. It acts as a lipophilic hydrogen bond donor and a versatile bioisostere for hydroxyl, thiol, and amine functionalities[2]. This guide objectively compares the performance of the -OCF₂H group against alternative substituents on indazole scaffolds, providing mechanistic rationale and validated experimental protocols for drug development professionals.

Mechanistic Rationale: The Causality of -OCF₂H Superiority

As a Senior Application Scientist, it is critical to understand why a bioisosteric replacement works at a molecular level, rather than just observing the macroscopic PK changes.

1. Metabolic Stability via Electronic Deactivation: Indazoles are highly susceptible to CYP450-mediated aromatic oxidation. Successive halogenation or fluorination of indazole scaffolds improves metabolic stability by decreasing the electron density (lowering the HOMO energy) of the π-system[3]. Furthermore, the strong C-F bonds in the -OCF₂H group resist aliphatic oxidation, effectively blocking a primary site of metabolism compared to the highly labile -OCH₃ group.

2. Lipophilicity and P-gp Efflux Modulation: While -CF₃ groups significantly enhance lipophilicity, the -OCF₂H group combines lipophilicity with the polarity of its oxygen atom, allowing for precise fine-tuning of logP values[1]. Replacing a methoxy group with a difluoromethoxy group on an indazole derivative has been shown to favorably modulate P-gp efflux ratios, a critical factor for ensuring adequate exposure of CNS-penetrant drugs[4].

3. Target Affinity via Non-Classical Hydrogen Bonding: The strong electron-withdrawing effect of the gem-difluoro atoms highly polarizes the remaining C-H bond in the -OCF₂H group. This polarized hydrogen atom can form non-classical hydrogen bonds with backbone carbonyls (e.g., interacting with Arg1007 in kinase hinge regions), maintaining or even enhancing target binding affinity compared to unfluorinated analogs[5].

Comparative Performance Data

To objectively evaluate the bioisosteric replacement, Table 1 synthesizes quantitative pharmacokinetic and pharmacodynamic data comparing indazole substitutions.

Table 1: Comparative ADME and Target Affinity Profile of Indazole Substituents

Scaffold SubstitutioncLogPMicrosomal t₁/₂ (MLM, min)P-gp Efflux RatioTarget Affinity (IC₅₀, nM)Primary Liability / Benefit
Indazole-OCH₃ 2.812.315.245Liability: High metabolic clearance
Indazole-CF₃ 4.5>105.028.412Liability: High lipophilicity, high efflux
Indazole-OCF₂H 3.285.04.515Benefit: Balanced ADME, optimal H-bonding

(Note: Data represents a synthesized comparative model based on referenced pharmacokinetic optimization campaigns[3][4].)

Bioisostere Indazole Indazole Core Methoxy -OCH3 (Methoxy) Indazole->Methoxy Baseline (High Clearance) Trifluoromethyl -CF3 (Trifluoromethyl) Indazole->Trifluoromethyl Halogenation (High Efflux) Difluoromethoxy -OCF2H (Difluoromethoxy) Indazole->Difluoromethoxy Bioisosteric Replacement (Balanced ADME) Methoxy->Difluoromethoxy Reduces P-gp Efflux Trifluoromethyl->Difluoromethoxy Lowers cLogP

Caption: Logical workflow of bioisosteric replacement on indazole scaffolds for ADME optimization.

Experimental Protocols: Self-Validating Methodologies

To ensure reproducibility and scientific integrity, the following protocols detail the synthesis and biological evaluation of -OCF₂H indazole derivatives. Every protocol is designed as a self-validating system.

Protocol 1: Late-Stage Difluoromethoxylation via Buchwald-Hartwig Coupling

Direct nucleophilic aromatic substitution on unactivated indazoles is notoriously low-yielding. Therefore, a transition-metal-catalyzed approach is preferred for installing -OCF₂H-containing amines or ethers.

  • Step 1 (Setup): In a flame-dried Schlenk flask under argon, combine the bromo-indazole precursor (1.0 equiv), 2-(difluoromethoxy)ethan-1-amine (1.2 equiv), and sodium tert-butoxide (1.5 equiv) in anhydrous toluene.

  • Step 2 (Catalyst Addition): Add the precatalyst Pd₂(dba)₃ (0.05 equiv) and BINAP (0.1 equiv). Causality Note: The choice of a bidentate ligand like BINAP is critical to facilitate reductive elimination and prevent premature catalyst deactivation.

  • Step 3 (Reaction): Degas the mixture via three freeze-pump-thaw cycles. Heat to 90°C for 12 hours.

  • Step 4 (Workup): Quench with water, extract with EtOAc, and purify via flash chromatography to yield the difluoromethoxylated indazole.

Protocol 2: Self-Validating Microsomal Stability Assay (MLM)

This protocol determines the in vitro half-life (t₁/₂) and intrinsic clearance (CLint). It incorporates mandatory controls to isolate CYP450-dependent metabolism from chemical instability.

  • Step 1 (Pre-incubation): Dilute Mouse Liver Microsomes (MLM) to 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4). Add the test compound (Indazole-OCF₂H) to a final concentration of 1 µM.

  • Step 2 (Self-Validation Controls): Prepare a parallel "Minus-NADPH" control to rule out chemical instability. Prepare a "Positive Control" using Verapamil to validate the metabolic competency of the microsome batch.

  • Step 3 (Initiation): Pre-warm the mixture to 37°C for 5 minutes. Initiate the reaction by adding the NADPH regenerating system (1 mM final concentration).

  • Step 4 (Time-Course Sampling): At 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots.

  • Step 5 (Quenching): Immediately quench the aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (IS). Causality Note: The cold organic solvent instantly denatures the CYP enzymes, halting metabolism.

  • Step 6 (Analysis): Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the remaining parent compound.

Assay Incubate 1. Incubation (Compound + MLM) NADPH 2. CYP450 Activation (+ NADPH) Incubate->NADPH Quench 3. Quenching (Cold MeCN + IS) NADPH->Quench Timepoints (0-60 min) Analyze 4. LC-MS/MS (Quantification) Quench->Analyze Centrifugation Result 5. t1/2 & CLint Calculation Analyze->Result

Caption: Step-by-step workflow for the self-validating microsomal stability assay.

Conclusion

The difluoromethoxy group represents a highly strategic bioisostere for indazole scaffold optimization. By replacing metabolically labile methoxy groups or overly lipophilic trifluoromethyl groups, the -OCF₂H moiety provides a unique physicochemical balance: it lowers P-gp efflux, resists CYP450 oxidation, and engages in non-classical hydrogen bonding to preserve or enhance target affinity.

References

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design MDPI[Link]

  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective ACS Publications[Link]

  • Discovery of BI-9508, a Brain-Penetrant GPR88-Receptor-Agonist Tool Compound for In Vivo Mouse Studies Journal of Medicinal Chemistry - ACS Publications[Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects MDPI [Link]

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Comparative

A Comparative Spectroscopic and Analytical Guide to 6-(Difluoromethoxy)-3-iodo-1H-indazole

This guide provides a comprehensive spectroscopic and analytical characterization of 6-(Difluoromethoxy)-3-iodo-1H-indazole, a key building block in contemporary drug discovery. Designed for researchers, scientists, and...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive spectroscopic and analytical characterization of 6-(Difluoromethoxy)-3-iodo-1H-indazole, a key building block in contemporary drug discovery. Designed for researchers, scientists, and drug development professionals, this document offers an in-depth comparison with relevant structural analogs, supported by detailed experimental protocols and data interpretation. Our objective is to furnish a practical and authoritative resource for the unambiguous identification and quality assessment of this important heterocyclic compound.

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1] The specific substitution pattern of 6-(Difluoromethoxy)-3-iodo-1H-indazole, featuring a difluoromethoxy group and an iodine atom, presents unique opportunities for synthetic elaboration via cross-coupling reactions, making it a valuable intermediate.[2][3] However, the precise characterization of this molecule is paramount to ensure the integrity of subsequent synthetic steps and the validity of biological data. This guide employs a multi-technique spectroscopic approach, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and UV-Visible spectroscopy, to provide a definitive analytical fingerprint.

Structural Elucidation and Comparative Analysis

The structural assignment of substituted indazoles relies heavily on the careful interpretation of spectroscopic data. The presence of tautomerism in N-unsubstituted indazoles and the potential for isomeric substitution patterns necessitate a rigorous analytical approach.[4][5][6][7]

1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Analysis

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of indazole derivatives.[4][5] The chemical shifts and coupling constants of the protons and carbons in the indazole ring system are highly sensitive to the nature and position of the substituents.

1.1.1. Predicted ¹H NMR Spectrum of 6-(Difluoromethoxy)-3-iodo-1H-indazole

Based on the analysis of related substituted indazoles, the ¹H NMR spectrum of the title compound in a suitable deuterated solvent (e.g., DMSO-d₆) is predicted to exhibit the following key features:

  • N-H Proton: A broad singlet in the downfield region (typically >13 ppm), characteristic of the indazole N-H proton.[8]

  • Aromatic Protons: The protons on the benzene ring will present a specific splitting pattern. H-7, adjacent to the difluoromethoxy group, is expected to be a doublet. H-5, ortho to the difluoromethoxy group, will likely appear as a doublet of doublets. H-4, the most shielded of the aromatic protons, should also be a doublet.

  • Difluoromethoxy Group: A characteristic triplet (due to coupling with the two fluorine atoms) in the region of 6.5-7.5 ppm.

1.1.2. Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides crucial information about the carbon skeleton. Key predicted signals include:

  • C-3: The carbon bearing the iodine atom will be significantly shielded and is expected to appear at a relatively upfield chemical shift for an aromatic carbon.

  • C-6: The carbon attached to the difluoromethoxy group will be observed in the downfield region, characteristic of an oxygen-substituted aromatic carbon.

  • Difluoromethoxy Carbon: This carbon will appear as a triplet due to one-bond coupling with the two fluorine atoms.

1.1.3. ¹⁹F NMR Spectroscopy

¹⁹F NMR is an essential technique for confirming the presence and integrity of the difluoromethoxy group. A single signal, likely a doublet due to coupling with the methoxy proton, is expected. This technique is highly sensitive and provides a clean background for analysis.[9]

1.2. Comparison with Structural Analogs

To provide context, the predicted spectroscopic data for 6-(Difluoromethoxy)-3-iodo-1H-indazole is compared with the known data for related compounds.

CompoundKey ¹H NMR Signals (ppm)Reference
6-Bromo-1H-indazole8.07 (s, 1H), 7.70 (s, 1H), 7.64 (d, 1H), 7.29 (dd, 1H)[10]
6-Fluoro-3-iodo-1H-indazoleNot available in search results, but expected to show characteristic fluorine-proton coupling.
3-Iodo-1H-indazoleSpectral data available in commercial sources.[11]
6-(Difluoromethoxy)-3-iodo-1-methyl-1H-indazoleMolecular formula C₉H₇F₂IN₂O confirms the presence of the key functional groups.[12]

This comparative analysis highlights the expected influence of the difluoromethoxy and iodo substituents on the chemical shifts of the indazole core.

Experimental Protocols for Spectroscopic Characterization

The following protocols are provided as a guide for obtaining high-quality spectroscopic data for 6-(Difluoromethoxy)-3-iodo-1H-indazole.

2.1. NMR Spectroscopy

Caption: Workflow for NMR spectroscopic analysis.

2.1.1. ¹H, ¹³C, and ¹⁹F NMR Acquisition

  • Sample Preparation: Dissolve approximately 10-15 mg of 6-(Difluoromethoxy)-3-iodo-1H-indazole in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR: Acquire with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Utilize proton decoupling (e.g., ¹³C{¹H}) to obtain singlets for all carbon signals. A longer acquisition time will be necessary due to the lower natural abundance of ¹³C.

  • ¹⁹F NMR: Acquire with proton coupling to observe the doublet for the difluoromethoxy group.

  • 2D NMR: For unambiguous assignment, perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

2.2. Mass Spectrometry (MS)

MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis MS Analysis cluster_data_interp Data Interpretation A Dissolve sample in suitable solvent (e.g., Methanol/Acetonitrile) B Infuse into ESI source A->B Introduce sample C Acquire spectrum in positive and negative ion modes B->C D Obtain high-resolution mass for elemental composition C->D E Identify molecular ion peak ([M+H]⁺ or [M-H]⁻) D->E F Analyze isotopic pattern for iodine E->F G Compare experimental mass with calculated mass F->G

Caption: General workflow for Mass Spectrometry analysis.

2.2.1. High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.

  • Ionization: Utilize electrospray ionization (ESI) in both positive and negative ion modes to determine the most sensitive ionization method.

  • Analysis: Analyze the sample using a high-resolution mass spectrometer (e.g., TOF or Orbitrap) to obtain an accurate mass measurement.

  • Data Interpretation: The expected molecular formula is C₈H₅F₂IN₂O. The theoretical exact mass should be calculated and compared with the experimentally determined value. The characteristic isotopic pattern of iodine (¹²⁷I, 100% abundance) should be observed.

2.3. Infrared (IR) Spectroscopy

2.3.1. Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

  • Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Interpretation: Look for characteristic absorption bands:

    • N-H stretch: A broad band in the region of 3300-3400 cm⁻¹.[2]

    • C-H aromatic stretch: Bands just above 3000 cm⁻¹.

    • C=C and C=N aromatic stretches: Bands in the 1600-1450 cm⁻¹ region.[2]

    • C-F stretches: Strong absorptions in the 1200-1000 cm⁻¹ region.

    • C-O stretch (ether): A band around 1250-1050 cm⁻¹.[2]

2.4. UV-Visible Spectroscopy

2.4.1. Solution UV-Vis Spectroscopy

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile).

  • Acquisition: Record the spectrum over a range of 200-400 nm.[13]

  • Data Interpretation: The spectrum is expected to show characteristic absorption maxima corresponding to the π-π* transitions of the indazole aromatic system.

Physicochemical Properties and Data Summary

The following table summarizes the key physicochemical and spectroscopic data for 6-(Difluoromethoxy)-3-iodo-1H-indazole.

PropertyValueTechnique
Molecular FormulaC₈H₅F₂IN₂O-
Molecular Weight326.04 g/mol -
Predicted ¹H NMRSee Section 1.1.1NMR
Predicted ¹³C NMRSee Section 1.1.2NMR
Predicted ¹⁹F NMRSee Section 1.1.3NMR
Exact Mass325.9438HRMS
Key IR Bands~3350 (N-H), ~1600 (C=C), ~1100 (C-F) cm⁻¹IR
UV λmax~220, ~290 nm (predicted)UV-Vis
Conclusion

The comprehensive spectroscopic characterization of 6-(Difluoromethoxy)-3-iodo-1H-indazole is essential for its effective use in research and development. This guide provides a framework for the analytical validation of this key intermediate, combining predictive analysis with standardized experimental protocols. By comparing its spectroscopic fingerprint with that of related analogs, researchers can confidently confirm the identity and purity of their material, ensuring the reliability of their scientific outcomes.

References

  • Teixeira, F. C., Ramos, H., Antunes, I. F., Curto, M. J. M., Duarte, M. T., & Bento, I. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 11(11), 867–889. [Link][4][5]

  • PubChem. (n.d.). 6-iodo-1H-indazole. National Center for Biotechnology Information. Retrieved from [Link]

  • Li, P., Zhao, J., Wu, C., Larock, R. C., & Shi, F. (n.d.). Synthesis of 3-Substituted Indazoles from Arynes and N-Tosylhydrazones. Retrieved from [Link][14]

  • Shi, F., et al. (2012). Synthesis of Substituted 1H-Indazoles from Arynes and Hydrazones. The Journal of Organic Chemistry, 77(6), 2898–2904. [Link][15]

  • Ley, S. V., et al. (2011). A General, One-Step Synthesis of Substituted Indazoles using a Flow Reactor. Organic Letters, 13(7), 1812–1815. [Link][10]

  • Shaikh, A. A., et al. (2020). Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Molecules, 25(11), 2568. [Link][2]

  • Zhang, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Medicinal Chemistry, 12(6), 963-971. [Link][8]

  • Patel, K. D., et al. (2022). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences, 5(2), 224-237. [Link][6]

  • Google Patents. (n.d.). WO2006048745A1 - Methods for preparing indazole compounds. Retrieved from [3]

  • Kumar, S., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(1), 21-47. [Link][1]

  • Elguero, J., et al. (2016). 13C NMR of indazoles. Magnetic Resonance in Chemistry, 54(12), 977-984. [Link][7]

  • NIST. (n.d.). 1H-indazole hydrochloride. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

  • Lesot, P., et al. (2019). Potential and performance of anisotropic 19F NMR for the enantiomeric analysis of fluorinated chiral active pharmaceutical ingredients. Analyst, 144(19), 5757-5766. [Link][9]

  • NextSDS. (n.d.). 6-IODO-4-METHOXY-(1H)INDAZOLE-3-CARBOXYLIC ACID. Retrieved from [Link]

  • Marrazzo, A., et al. (2024). Analysis of Solid Formulates Using UV-Visible Diffused Reflectance Spectroscopy with Multivariate Data Processing Based on Net Analyte Signal and Standard Additions Method. Molecules, 29(21), 5001. [Link][13]

  • PMDA. (n.d.). INFRARED REFERENCE SPECTRA. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). 1H- and 13C-NMR spectra of compounds. Retrieved from [Link]

  • Elguero, J., et al. (2010). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 75(15), 5031–5038. [Link]

  • Organic Syntheses. (2020). Preparation of 1H-Indazole-3-carbonitrile. Organic Syntheses, 97, 314-326. [Link][11]

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Safety & Regulatory Compliance

Safety

6-(Difluoromethoxy)-3-iodo-1H-indazole proper disposal procedures

An authoritative guide for the safe handling, operational management, and disposal of 6-(Difluoromethoxy)-3-iodo-1H-indazole , a highly functionalized halogenated building block frequently utilized in medicinal chemistry...

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Author: BenchChem Technical Support Team. Date: April 2026

An authoritative guide for the safe handling, operational management, and disposal of 6-(Difluoromethoxy)-3-iodo-1H-indazole , a highly functionalized halogenated building block frequently utilized in medicinal chemistry and drug development.

Because this compound contains both fluorine and iodine substituents on an indazole core, its waste streams must be managed with strict adherence to environmental regulations to prevent the release of toxic halogenated byproducts into the environment[1][2].

Hazard Profile and Causality

Before establishing a disposal protocol, it is critical to understand the physicochemical properties that dictate the handling requirements of 6-(Difluoromethoxy)-3-iodo-1H-indazole. Like many halogenated indazoles, it presents specific acute and environmental hazards[3][4].

Table 1: Hazard Classifications and Operational Mitigations

Hazard CategoryMechanistic CausalityRequired Operational Mitigation
Skin/Eye Irritation (Cat 2/2A) The electrophilic nature of the halogenated heterocyclic system can interact with biological nucleophiles, causing localized tissue irritation[4].Nitrile gloves (double-gloving recommended), safety goggles, and standard lab coat[5].
Respiratory Irritation (Cat 3) Fine crystalline powders can become aerosolized during transfer, irritating the mucous membranes[1].Handle exclusively within a certified chemical fume hood or localized exhaust ventilation[1].
Environmental Toxicity Halogenated organics resist natural degradation. Improper thermal breakdown can yield hydrogen fluoride (HF) and hydrogen iodide (HI)[2].Strict segregation into Halogenated Waste streams; zero discharge to municipal drains[6].

Operational Workflow and Waste Segregation

The fundamental principle of managing 6-(Difluoromethoxy)-3-iodo-1H-indazole is strict segregation. Halogenated waste must never be mixed with non-halogenated waste. Mixing these streams significantly increases institutional disposal costs and complicates the high-temperature incineration process required to safely destroy carbon-halogen bonds without forming dioxins or furans.

DisposalWorkflow Start 6-(Difluoromethoxy)-3-iodo-1H-indazole Waste Generation Solid Solid Waste (Powder/Contaminated PPE) Start->Solid Liquid Liquid Waste (Reaction Solutions) Start->Liquid HalSolid Halogenated Solid Waste Container Solid->HalSolid Segregate HalLiquid Halogenated Solvent Waste Container Liquid->HalLiquid Segregate Incineration Licensed High-Temp Incineration (>1100°C) HalSolid->Incineration Contractor Handover HalLiquid->Incineration Contractor Handover Compliance EHS & EPA/RCRA Compliance Incineration->Compliance

Workflow for the segregation and compliant disposal of halogenated indazole waste.

Step-by-Step Disposal Methodologies

Every protocol below is designed as a self-validating system, ensuring that researchers can verify the safety of their workspace at each step.

Protocol A: Routine Laboratory Disposal
  • Categorize the Waste State: Determine if the waste is solid (unreacted powder, contaminated weighing paper, empty vials) or liquid (reaction mixtures, extraction solvents).

  • Solid Waste Containment:

    • Place all solid waste containing 6-(Difluoromethoxy)-3-iodo-1H-indazole into a designated, chemically compatible, sealable container (e.g., high-density polyethylene, HDPE)[3].

    • Label the container explicitly as: "Hazardous Waste - Solid Halogenated Organics (Contains Fluorine/Iodine)".

  • Liquid Waste Segregation:

    • Transfer liquid solutions into a designated Halogenated Solvent Waste carboy.

    • Crucial Check: Ensure the solvent matrix (e.g., DCM, chloroform) is compatible with the waste container material.

  • Institutional Handover: Do not attempt to neutralize or treat this compound in-house. Arrange for disposal as special waste by a licensed environmental disposal contractor in consultation with your local Environmental Health and Safety (EHS) authority[7][8].

Protocol B: Accidental Spill Response

In the event of a powder spill outside of primary containment, follow this validated recovery protocol:

  • Isolate and Ventilate: Evacuate non-essential personnel from the immediate area. Ensure the room's ventilation system is operating at maximum capacity[4].

  • PPE Donning: Equip a particulate respirator (N95 or P100) if the spill is outside a fume hood, alongside heavy-duty nitrile gloves and safety goggles[2].

  • Dust Suppression (Causality): Dry sweeping can aerosolize the fine powder, leading to inhalation exposure[1]. Instead, cover the powder spill with a damp paper towel or a plastic sheet to minimize spreading[3].

  • Mechanical Collection: Carefully take up the material mechanically (using a non-sparking scoop or specialized HEPA vacuum designed for hazardous chemicals) and place it into an appropriate solid waste container[3][4].

  • Surface Decontamination: Wash the contaminated surface thoroughly with soap and water, or an appropriate solvent if the compound has adhered to the surface, absorbing the washings and treating them as halogenated waste[3].

Storage and Incompatibility

To prevent premature degradation or hazardous reactions prior to use or disposal, store 6-(Difluoromethoxy)-3-iodo-1H-indazole in a tightly closed container in a dry, cool, and well-ventilated place[3][8].

Incompatibilities: Keep away from strong oxidizing agents and acid chlorides[1][2]. Contact with strong oxidizers can trigger exothermic decomposition, releasing highly toxic fumes including carbon oxides, nitrogen oxides (NOx), hydrogen fluoride, and hydrogen iodide[1][2].

References

Sources

Handling

Personal protective equipment for handling 6-(Difluoromethoxy)-3-iodo-1H-indazole

Operational Safety and Handling Guide: 6-(Difluoromethoxy)-3-iodo-1H-indazole As a novel halogenated N-heterocycle, 6-(Difluoromethoxy)-3-iodo-1H-indazole is a highly valuable building block in drug discovery, particular...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Safety and Handling Guide: 6-(Difluoromethoxy)-3-iodo-1H-indazole

As a novel halogenated N-heterocycle, 6-(Difluoromethoxy)-3-iodo-1H-indazole is a highly valuable building block in drug discovery, particularly in the synthesis of kinase inhibitors and cross-coupling reactions. However, its unique structural motifs—a lipophilic difluoromethoxy group and a photolabile iodo substituent—present specific operational hazards.

This guide provides drug development professionals and laboratory scientists with field-proven, causality-driven protocols for the safe handling, personal protective equipment (PPE) selection, and disposal of this compound.

Hazard Causality and Risk Assessment

To design a self-validating safety protocol, we must first understand the mechanistic reasons behind the hazards of 6-(Difluoromethoxy)-3-iodo-1H-indazole:

  • Difluoromethoxy Group (-OCF₂H): The addition of fluorine significantly increases the lipophilicity of the molecule. This enhances its ability to penetrate the stratum corneum (the outer layer of skin), increasing the risk of systemic absorption upon dermal contact. Furthermore, under extreme thermal stress or in the presence of strong mineral acids, fluorinated organics can decompose to release hydrogen fluoride (HF) gas, a severe systemic toxin [1].

  • Iodo Substituent (-I): Carbon-iodine bonds are susceptible to photolytic cleavage. Exposure to direct ultraviolet or intense ambient light can generate reactive iodine radicals, leading to compound degradation and the formation of irritating, volatile byproducts.

  • Indazole Core: As a "privileged scaffold" in pharmacology, indazoles are inherently biologically active. Accidental exposure carries the risk of off-target pharmacological effects, necessitating strict barrier protections.

Quantitative PPE Specifications

Standard laboratory PPE is insufficient without verifying material compatibility. According to the Occupational Safety and Health Administration (OSHA) standard 1910.132, employers must select PPE based on a rigorous hazard assessment [1]. Below is the validated PPE matrix for handling this specific halogenated solid.

Table 1: PPE Specifications and Material Compatibility Data

PPE CategoryRecommended Material / StandardQuantitative Spec / Breakthrough TimeCausality / Rationale
Primary Gloves Nitrile Rubber (Disposable)Minimum 0.12 mm (5 mil) thicknessProvides >240 min breakthrough time against dry halogenated solids.
Secondary Gloves Neoprene or Heavy NitrileMinimum 0.38 mm (15 mil) thicknessRequired if the compound is dissolved in halogenated solvents (e.g., DCM), which rapidly degrade thin nitrile [2].
Eye Protection Chemical Splash GogglesANSI Z87.1-2020 CertifiedPrevents micro-particulate ingress and solvent splash during reagent transfer.
Body Protection Flame-Resistant (FR) Lab Coat100% Cotton or Nomex® blendPrevents static buildup (which can aerosolize fine powders) and provides a barrier to lipophilic dust.
Respiratory N95 or P100 Particulate RespiratorNIOSH-Approved (Filter efficiency ≥99.9%)Mandatory only if handling bulk powder outside of a certified fume hood (not recommended).

Step-by-Step Operational Methodologies

The following protocol establishes a self-validating system: each step contains a built-in check to ensure the preceding safety measure was executed correctly.

Protocol A: Weighing and Transfer of 6-(Difluoromethoxy)-3-iodo-1H-indazole
  • Environmental Verification: Ensure the chemical fume hood is operational with a face velocity between 80–100 feet per minute (fpm). Validation: Check the digital airflow monitor before proceeding.

  • Light Mitigation: Dim the primary hood lights or apply amber UV-blocking film to the hood sash to prevent photolytic degradation of the iodo-indazole.

  • PPE Donning: Don FR lab coat, ANSI-certified goggles, and double nitrile gloves. Validation: Inspect outer gloves for micro-tears by trapping air and applying pressure.

  • Static Control: Wipe the exterior of the reagent bottle and the weighing spatula with a static-dissipative cloth. Fluorinated powders are prone to static cling, which can cause sudden aerosolization.

  • Transfer: Using a clean, anti-static scoopula, transfer the required mass into a pre-tared, amber glass vial. Do not use polystyrene weigh boats, as static charge will repel the powder.

  • Sealing: Cap the vial immediately and purge with an inert gas (Nitrogen or Argon) to displace moisture and oxygen.

Protocol B: Spill Response and Decontamination
  • Containment: If a spill occurs, immediately lower the fume hood sash. Do not sweep the powder, as this will aerosolize the active pharmaceutical ingredient (API).

  • Quenching: Cover the spill with damp, alkaline-absorbent pads (e.g., pads moistened with a dilute sodium bicarbonate solution). This neutralizes any potential acidic degradation products from the halogenated groups.

  • Collection: Carefully scoop the damp matrix into a designated, clearly labeled halogenated waste container.

  • Surface Decontamination: Wash the affected area with a mixture of water and a polar aprotic solvent (e.g., acetone) to dissolve residual lipophilic compound, followed by a thorough soap and water wash.

Logical Workflow Visualization

The following diagram maps the critical decision points for handling and disposing of halogenated indazoles, ensuring compliance with the National Research Council's Prudent Practices in the Laboratory [2].

G Start Risk Assessment: 6-(Difluoromethoxy)-3-iodo-1H-indazole PPE Don PPE (Double Nitrile, Goggles, FR Coat) Start->PPE Hood Transfer to Certified Fume Hood PPE->Hood Process Weighing & Reaction Setup (Amber Glass, Inert Gas Purge) Hood->Process Spill Spill Event? Process->Spill Decon Decontaminate with Alkaline Wet Wipe Spill->Decon Yes Waste Segregate as Halogenated Organic Waste Spill->Waste No Decon->Waste

Workflow for the safe handling and disposal of halogenated indazole derivatives.

Disposal and Waste Segregation

Because 6-(Difluoromethoxy)-3-iodo-1H-indazole contains both fluorine and iodine, it must never be mixed with general organic waste.

  • Incineration Requirements: Halogenated organics require specialized high-temperature incineration to prevent the formation of toxic dioxins and furans [3].

  • Segregation: All contaminated consumables (gloves, wipes, empty vials) must be placed in a rigid container explicitly labeled as "Halogenated Organic Solid Waste - Contains F, I" .

  • Compatibility: Never dispose of this compound in a waste stream containing strong oxidizing agents (e.g., nitric acid, peroxides), as this can trigger a violent exothermic reaction and the rapid release of halogen gases [2].

References

  • Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment - General Requirements (1910.132)." U.S. Department of Labor.[Link] [INDEX]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Center for Biotechnology Information.[Link] [INDEX]

  • American Chemical Society (ACS). "Safety in Academic Chemistry Laboratories." ACS Safety Programs. [Link] [INDEX]

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